Perfluorooctanoyl bromide
Description
The exact mass of the compound Perfluorooctanoyl bromide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Perfluorooctanoyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorooctanoyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELDDKOSOQCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895544 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222037-87-8 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Perfluorooctyl Bromide (Perflubron)
The following technical guide is structured to address the specific chemical entity defined by CAS 423-55-2 , which corresponds to Perfluorooctyl Bromide (also known as Perflubron or 1-Bromoheptadecafluorooctane).
CAS Number: 423-55-2
Formula:
Nomenclature & Identity Alert
CRITICAL DISTINCTION: Users frequently confuse Perfluorooctyl Bromide (the alkyl bromide, CAS 423-55-2) with Perfluorooctanoyl Bromide (the acid bromide, CAS 222037-87-8).
-
CAS 423-55-2 (This Guide): A chemically inert, high-density liquid used primarily as an oxygen carrier (blood substitute), contrast agent, and fluorous solvent.
-
Perfluorooctanoyl Bromide: A highly reactive acylating agent used to attach perfluorinated chains to other molecules.
-
Directive: This guide focuses on the chemistry and applications of CAS 423-55-2 as requested by the unique identifier.
Executive Summary
Perfluorooctyl bromide (PFOB) is a linear perfluorocarbon characterized by exceptional chemical inertness, high density, and unique gas-solubility profiles. Unlike hydrocarbon analogs, the C-F bonds in PFOB provide a sheath of electron density that renders the molecule hydrophobic and lipophobic, creating a distinct "fluorous" phase. Its primary utility lies in biomedical engineering (as a liquid breathing medium and contrast agent) and synthetic chemistry (as a recoverable solvent for fluorous biphasic catalysis).
Physicochemical Profile
The utility of PFOB is dictated by its physical constants. It is denser than water and immiscible with both aqueous and standard organic solvents.
| Property | Value | Significance |
| Molecular Weight | 498.96 g/mol | High mass contributes to radiopacity (X-ray contrast). |
| Boiling Point | 142 °C | Suitable for liquid handling without rapid evaporation; recoverable by distillation. |
| Density (25°C) | 1.93 g/mL | Facilitates gravity-based phase separation in extraction protocols. |
| Surface Tension | ~18 mN/m | Extremely low; allows rapid spreading on biological surfaces (e.g., lung alveoli). |
| Oxygen Solubility | ~50 vol % | Dissolves ~20x more |
| Lipophilicity | Lipophobic | Does not integrate into cell membranes, reducing cellular toxicity. |
Mechanistic Reactivity & The Fluorous Effect
3.1 The Inertness Paradox
PFOB is chemically stable due to the high bond dissociation energy of the C-F bond (~485 kJ/mol) and the shielding effect of the fluorine atoms. The terminal bromine atom is the only potential reactive site, yet it remains relatively inert compared to alkyl bromides.
-
Nucleophilic Attack: Highly resistant. Standard
reactions fail due to the steric bulk of the perfluoroalkyl chain and the electron-withdrawing nature of the fluorines, which deactivate the carbon center. -
Radical Chemistry: The C-Br bond can be homolytically cleaved under specific conditions (UV light or radical initiators) to generate perfluorooctyl radicals (
), utilized in grafting fluorinated chains onto alkenes.
3.2 Gas Transport Mechanism
PFOB functions as a physical solvent for gases. Unlike hemoglobin, which binds oxygen chemically (cooperative binding), PFOB dissolves oxygen according to Henry’s Law :
Synthetic & Biomedical Applications
4.1 Fluorous Biphasic Catalysis (FBC)
PFOB serves as a "fluorous solvent." In a reaction mixture containing an organic solvent (e.g., toluene) and a fluorous-tagged catalyst, PFOB forms a third phase.
-
At High Temp: The phases often become miscible, allowing homogeneous catalysis.
-
At Low Temp: The phases separate. The catalyst partitions into the PFOB layer, while the product remains in the organic layer.
-
Benefit: Enables easy recycling of expensive catalysts.
4.2 Biomedical: Liquid Ventilation & Imaging
-
Liquid Breathing: PFOB's low surface tension allows it to recruit collapsed alveoli in Acute Respiratory Distress Syndrome (ARDS).
-
Contrast Agent: The bromine atom provides radiopacity for CT scans, while the fluorine nuclei are visible in
MRI.
Experimental Protocols
Protocol A: Preparation of Stable PFOB Nanoemulsion (Medical Grade)
Context: Pure PFOB is immiscible with blood. To be used as an oxygen carrier, it must be emulsified.
Reagents:
-
Perfluorooctyl Bromide (CAS 423-55-2)
-
Egg Yolk Phospholipid (EYP) as surfactant
-
Phosphate Buffered Saline (PBS)
Workflow:
-
Pre-mix: Disperse 60% w/v PFOB and 4% w/v EYP in PBS using a high-shear mixer (e.g., Ultra-Turrax) at 8,000 RPM for 2 minutes under
atmosphere.-
Why: Creates a coarse emulsion to prevent clogging the homogenizer.
-
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 20,000 PSI .
-
Sterilization: Terminal steam sterilization (autoclave) at 121°C for 15 minutes.
-
Note: PFOB emulsions are heat-stable, unlike many protein-based biologics.
-
Validation (Self-Correcting Step):
-
DLS Analysis: Mean droplet diameter must be < 200 nm . If > 250 nm, the emulsion may cause embolisms; repeat homogenization.
Protocol B: Radical Addition of PFOB to Alkenes
Context: Using PFOB as a reagent to introduce a
Reagents:
-
Terminal Alkene (Substrate)
-
PFOB (1.2 equivalents)
-
AIBN (Azobisisobutyronitrile) - Radical Initiator
-
Solvent: Acetonitrile or neat
Steps:
-
Degas the solvent/alkene mixture with Argon for 20 minutes (Oxygen inhibits radical propagation).
-
Add PFOB and AIBN (5 mol%).
-
Heat to 80°C (AIBN half-life temp) for 4-6 hours.
-
Workup: Cool to room temperature. The product often precipitates or forms a separate layer due to the fluorinated chain.
-
Purification: Wash with cold ether. The
group renders the product highly non-polar.
Visualization: Emulsion Production Workflow
Caption: Figure 1. Iterative high-pressure homogenization workflow for generating stable, medical-grade PFOB nanoemulsions.
Safety & Environmental Stewardship (PFAS Context)
While PFOB is less toxic than PFOA, it belongs to the PFAS (Per- and Polyfluoroalkyl Substances) class.
-
Persistence: The C-F backbone does not readily biodegrade.
-
Disposal: DO NOT dispose of down the drain. All fluorous waste must be collected for high-temperature incineration (>1100°C) to mineralize the fluorine.
-
Handling: Use in a fume hood. While vapor pressure is low, inhalation of high concentrations can displace oxygen in confined spaces.
References
-
Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology.[4]
-
Lehmler, H. J., et al. (1999).[5] Perfluorocarbon compounds as vehicles for pulmonary drug delivery. Chemical Reviews.
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews.
-
U.S. EPA. (2023). PFAS Chemical Data and Safety Information.
-
Fluoryx Inc. (2024). Perfluorooctyl Bromide Safety Data Sheet (SDS).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6129863A - Clean generation of a perfluoroaryl grignard reagent - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Perfluorooctanoyl Bromide
Abstract
Perfluorooctanoyl bromide (PFOB), a brominated perfluorocarbon, is a compound of significant interest to the pharmaceutical and medical research sectors. Its unique physicochemical properties, including high gas-dissolving capacity and chemical inertness, have led to its exploration as a synthetic intermediate for fluorinated drugs and as a component in advanced biomedical applications such as oxygen therapeutics and contrast agents. This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity perfluorooctanoyl bromide, with a focus on the underlying chemical principles and practical laboratory-scale execution. Detailed protocols for the Hunsdiecker reaction of silver perfluorononanoate and the gas-phase bromination of 1-hydroheptadecafluorooctane are presented. Furthermore, this guide elaborates on robust purification strategies, including fractional distillation, and analytical validation using gas chromatography-mass spectrometry (GC-MS) to ensure the requisite purity for research and drug development applications.
Introduction: The Significance of Perfluorooctanoyl Bromide in Advanced Scientific Research
Perfluorooctanoyl bromide (C₈F₁₇Br), also known as perflubron, is a dense, colorless liquid with a high capacity for dissolving respiratory gases. This property, coupled with its low surface tension and chemical stability, has made it a valuable tool in various scientific disciplines. In the realm of drug development, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Perfluoroalkyl chains, such as the one in PFOB, are key building blocks in the synthesis of novel fluorinated pharmaceuticals.[2][3] The strategic introduction of a bromine atom provides a reactive handle for further chemical transformations, making PFOB a versatile intermediate in medicinal chemistry.[4] Its applications extend to the development of blood substitutes and as a radio-opaque medium for diagnostic imaging.[5]
This guide is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of the synthesis and purification of high-purity perfluorooctanoyl bromide. The methodologies described herein are grounded in established chemical principles and have been selected for their reliability and scalability in a laboratory setting.
Synthetic Methodologies for Perfluorooctanoyl Bromide
The synthesis of perfluorooctanoyl bromide can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This section details two prominent and effective synthetic strategies.
The Hunsdiecker Reaction: Decarboxylative Bromination of Silver Perfluorononanoate
The Hunsdiecker reaction is a classical method for the synthesis of organic halides from the silver salts of carboxylic acids. This reaction proceeds via a free-radical mechanism, involving the thermal or photochemical decomposition of an acyl hypobromite intermediate.[6][7] The overall transformation results in the loss of carbon dioxide and the formation of a new carbon-bromine bond.[7]
2.1.1. Underlying Mechanism and Rationale
The reaction is initiated by the formation of an unstable acyl hypobromite from the reaction of the silver carboxylate with bromine.[7] Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes rapid decarboxylation to form a perfluorooctyl radical. This radical subsequently abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to yield the desired perfluorooctanoyl bromide. The precipitation of highly insoluble silver bromide drives the reaction to completion.[5][7]
Diagram: Hunsdiecker Reaction Mechanism
Caption: Mechanism of the Hunsdiecker Reaction.
2.1.2. Experimental Protocol
This protocol is divided into two main stages: the preparation of the silver perfluorononanoate salt and the subsequent Hunsdiecker reaction.
Part A: Synthesis of Silver Perfluorononanoate
-
Dissolution of Perfluorononanoic Acid: In a flask protected from light, dissolve perfluorononanoic acid in an appropriate amount of a suitable solvent, such as distilled water with the aid of a minimal amount of ammonium hydroxide to form the soluble ammonium salt.
-
Preparation of Silver Nitrate Solution: In a separate beaker, prepare an aqueous solution of silver nitrate.
-
Precipitation of the Silver Salt: Slowly add the silver nitrate solution to the ammonium perfluorononanoate solution with vigorous stirring. A white precipitate of silver perfluorononanoate will form immediately.[8]
-
Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid sequentially with distilled water and then ethanol to remove impurities.[8] It is crucial to thoroughly dry the silver salt, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) in the dark, as the presence of moisture can significantly reduce the yield of the Hunsdiecker reaction.[9] The salt is also photosensitive and should be handled in subdued light.[5]
Part B: Hunsdiecker Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver perfluorononanoate in a dry, inert solvent such as carbon tetrachloride.[7]
-
Addition of Bromine: While stirring and protecting the reaction from light, slowly add a stoichiometric amount of bromine to the suspension.
-
Reaction Progression: Gently heat the reaction mixture to reflux. The reaction is driven by the precipitation of silver bromide.[5] The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated silver bromide.
-
Purification of Crude Product: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a dilute sodium bicarbonate solution to neutralize any acidic byproducts, and finally with water.[8] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride), filter, and remove the solvent by simple distillation. The crude perfluorooctanoyl bromide can then be purified by fractional distillation.
Gas-Phase Bromination of 1-Hydroheptadecafluorooctane
An alternative and continuous process for the synthesis of n-perfluorooctyl bromide involves the gas-phase reaction of bromine with 1-hydroheptadecafluorooctane (C₈F₁₇H).[10] This method is particularly suitable for larger-scale production and can yield a product with high selectivity and purity.
2.2.1. Reaction Principle and Advantages
This process relies on the high-temperature, gas-phase reaction between bromine and 1-hydroheptadecafluorooctane. The reaction proceeds with high selectivity, minimizing the formation of toxic byproducts such as perfluoroisobutylene.[10] A key advantage of this method is the potential for a continuous process, which can be more efficient for industrial-scale synthesis.[6]
Diagram: Gas-Phase Synthesis Workflow
Caption: Workflow for the gas-phase synthesis of perfluorooctanoyl bromide.
2.2.2. Experimental Parameters
The following parameters are critical for the successful implementation of this continuous process:
| Parameter | Recommended Range | Rationale |
| Temperature | 450 - 520 °C | Ensures a sufficient reaction rate while minimizing thermal decomposition of the product.[10] |
| Br₂ / C₈F₁₇H Molar Ratio | 0.2 - 5.0 | A slight excess of bromine can drive the reaction to completion.[6] |
| Contact Time | 2 - 240 seconds | Optimized to achieve high conversion and selectivity.[10] |
| Reactor Material | Quartz, Glass, or Corrosion-Resistant Metal Alloys | Must withstand the corrosive nature of bromine and hydrobromic acid at high temperatures.[6] |
2.2.3. Step-by-Step Procedure
-
Vaporization of Reactants: 1-Hydroheptadecafluorooctane and bromine are vaporized and mixed in the desired molar ratio. An inert gas such as nitrogen can be used as a diluent.[6]
-
Reaction: The gaseous mixture is passed through a heated tubular reactor maintained within the optimal temperature range.
-
Product Condensation and Work-up: The effluent gas stream from the reactor, containing perfluorooctanoyl bromide, unreacted starting materials, and hydrobromic acid, is cooled to condense the organic components.
-
Neutralization: The condensed liquid is washed with an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) to neutralize the hydrobromic acid byproduct.[6] A subsequent wash with a reducing agent solution (e.g., sodium sulfite) can be used to remove any excess bromine.[5]
-
Purification: The organic phase is separated and purified by fractional distillation to isolate the high-purity perfluorooctanoyl bromide. Unreacted 1-hydroheptadecafluorooctane can be recovered and recycled.[6]
Purification and Analytical Characterization
Achieving high purity is paramount for the use of perfluorooctanoyl bromide in drug development and other sensitive applications. The primary purification method for this liquid compound is fractional distillation.
Fractional Distillation
Fractional distillation is a powerful technique for separating liquid mixtures with closely boiling components.[11] It relies on the establishment of a temperature gradient along a fractionating column, which allows for multiple vaporization-condensation cycles, effectively enriching the vapor phase with the more volatile component.[1]
3.1.1. Principles of Fractional Distillation
The efficiency of a fractionating column is described by the number of "theoretical plates," where each plate represents a single simple distillation cycle. For the purification of perfluorooctanoyl bromide, a column with a sufficient number of theoretical plates is necessary to separate it from potential impurities such as unreacted starting materials or side products. The choice of column type (e.g., Vigreux, packed) and length will depend on the boiling point differences of the components in the crude product.[11][12]
3.1.2. Protocol for Fractional Distillation of Perfluorooctanoyl Bromide
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, a round-bottom flask containing the crude perfluorooctanoyl bromide, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be adequately clamped and, if necessary, insulated.[13]
-
Heating and Equilibration: Gently heat the distillation flask. As the liquid boils, the vapor will rise through the fractionating column. It is crucial to heat the mixture slowly to allow for the establishment of a proper temperature gradient and to avoid flooding the column.[11]
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The temperature at the distillation head should remain constant during the collection of a pure fraction. For perfluorooctanoyl bromide, the expected boiling point is approximately 142-143 °C at atmospheric pressure.
-
Vacuum Distillation (Optional): To prevent potential thermal decomposition, fractional distillation can be performed under reduced pressure. This will lower the boiling point of the compound.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the analytical method of choice for assessing the purity of perfluorooctanoyl bromide and identifying any potential impurities.[14]
3.2.1. GC-MS Principles and Application
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The area under the chromatographic peak is proportional to the concentration of the analyte, enabling quantitative purity assessment.[14]
3.2.2. Typical GC-MS Parameters for Perfluorooctanoyl Bromide Analysis
| Parameter | Typical Setting |
| GC Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., CP-select 624 CB)[14] |
| Injection Mode | Split injection to handle the neat or concentrated sample[14] |
| Oven Temperature Program | Ramped temperature program to ensure good separation of potential impurities with different volatilities. |
| Carrier Gas | Helium or Hydrogen |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Detection Mode | Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.[14] |
3.2.3. Potential Impurities
The nature of impurities will depend on the synthetic route employed. For the Hunsdiecker reaction, potential impurities could include unreacted perfluorononanoic acid and side products from radical reactions. In the gas-phase synthesis, unreacted 1-hydroheptadecafluorooctane is a likely impurity. The presence of any residual starting materials or byproducts can be readily identified and quantified using a validated GC-MS method.
Safety and Handling
Perfluorooctanoyl bromide, like all chemicals, must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling perfluorooctanoyl bromide.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.
Conclusion
The synthesis and purification of high-purity perfluorooctanoyl bromide are critical for its application in advanced research, particularly in the field of drug development. This guide has provided a detailed overview of two robust synthetic methodologies: the Hunsdiecker reaction and gas-phase bromination. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can reliably produce this valuable fluorinated building block. Rigorous purification by fractional distillation and subsequent analytical validation by GC-MS are essential steps to ensure the quality and consistency required for demanding scientific applications. The continued availability of high-purity perfluorooctanoyl bromide will undoubtedly facilitate further innovation in medicinal chemistry and materials science.
References
-
Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link]
- Elf Atochem S.A. (1996). Synthesis of n-perfluorooctyl bromide. U.S. Patent No. 5,545,776. Washington, DC: U.S.
-
Sciencemadness Wiki. (2020, May 15). Hunsdiecker reaction. [Link]
-
AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. [Link]
- Elf Atochem S.A. (1993). Synthesis of n-perfluorooctylbromide. EP0549387A1.
-
Scribd. (n.d.). Hunsdiecker Reaction. [Link]
-
Gescheidt, G. (2026, January 29). The Versatility of Fluorine-Containing Building Blocks in Chemical Synthesis. T&J Chemical. [Link]
-
L.S.College, Muzaffarpur. (2020, September 4). Hunsdiecker reaction. [Link]
-
Mormino, M. G., Fier, P. S., & Hartwig, J. F. (2014). Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. Organic letters, 16(6), 1744–1747. [Link]
-
Aguilar, H., & El-Sagheer, A. H. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules (Basel, Switzerland), 26(4), 1149. [Link]
-
Audran, M., Krafft, M. P., De Ceaurriz, J., Mathurin, J. C., Sicart, M. T., Marion, B., Fabre, F., & Bressolle, F. (1999). Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 734(2), 267–276. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future medicinal chemistry, 6(10), 1201–1229. [Link]
-
Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. [Link]
-
Wikipedia. (2024, May 9). Fractional distillation. [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future medicinal chemistry, 6(10), 1201–1229. [Link]
-
Wang, T., Zhang, Y., & Li, Y. (2025, August 6). Continuous-flow synthesis of prenyl chloride on-demand through surface-mediated hydrochlorination. ResearchGate. [Link]
-
Ielo, L., & Gazy, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(3), 423. [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link]
-
ResearchGate. (2025, January). Brominated flame retardants and per- and polyfluoroalkyl substances. [Link]
-
Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
-
Mota, G. E., et al. (2017). Fractional Distillation of Organic Liquid Compounds Produced by Catalytic Cracking of Fats, Oils, and Grease. Energy & Fuels, 31(4), 3927-3936. [Link]
-
Chinese Chemical Society. (2021, November 15). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [Link]
-
Ielo, L., & Gazy, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5003. [Link]
Sources
- 1. What's the principle of fractional distillation? | AAT Bioquest [aatbio.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Hunsdiecker Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 11. Purification [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Perflubron: A Technical Deep Dive
Content Type: Technical Whitepaper Subject: Perflubron (Perfluorooctyl Bromide, PFOB) Target Audience: Researchers, Pharmacologists, and Biomedical Engineers
Executive Summary
Perflubron (C₈F₁₇Br) represents a unique class of fluorocarbon therapeutics that function not through receptor binding or enzymatic modulation, but through physicochemical mechanics . Its clinical utility spans three distinct domains: liquid ventilation (respiratory distress), artificial oxygen carriers (blood substitutes), and diagnostic imaging (CT/MRI contrast).
This guide deconstructs the mechanism of action (MOA) of perflubron, moving beyond surface-level descriptions to the thermodynamic and physiological principles driving its efficacy. It provides actionable protocols for formulation and application, grounded in rigorous scientific validation.
Physicochemical Architecture
The efficacy of perflubron is encoded in its molecular structure. Unlike hydrocarbons, the carbon backbone is fully fluorinated, creating a "teflon-like" shield that renders the molecule biologically inert.
The Bromine Advantage
While most perfluorocarbons (PFCs) are strictly composed of carbon and fluorine, perflubron includes a terminal bromine atom.[1][2] This structural modification is critical for two reasons:
-
Lipophilicity & Emulsification: The C-Br bond introduces a slight dipole moment, increasing lipophilicity compared to perfluorodecalin. This allows for more stable stabilization within phospholipid monolayers during emulsion synthesis.
-
Radiopacity: The high atomic number of bromine (Z=35) provides significant X-ray attenuation, making perflubron visible on Computed Tomography (CT) scans without the nephrotoxicity associated with iodinated contrast agents.
Gas Solubility Thermodynamics
Perflubron dissolves gases physically, governed by Henry’s Law . Unlike hemoglobin, which exhibits a sigmoidal dissociation curve due to cooperative binding, perflubron’s oxygen content is linearly proportional to the partial pressure of oxygen (
Table 1: Comparative Gas Solubility (at 37°C, 1 atm)
| Medium | O₂ Solubility (vol %) | CO₂ Solubility (vol %) | Mechanism |
| Water/Plasma | ~2.3 | ~55 | Physical Dissolution |
| Whole Blood | ~20.0 | ~50 | Chemical Binding (Hb) |
| Pure Perflubron | 52.7 | 210.0 | Physical Intercalation |
| PFOB Emulsion (60% w/v) | ~17.0 | ~60.0 | Physical Intercalation |
Technical Insight: The high solubility of CO₂ facilitates rapid removal of respiratory acidosis in liquid ventilation scenarios, often more efficiently than gas ventilation.
Mechanism I: Respiratory Physiology (Partial Liquid Ventilation)[3]
In the context of Acute Respiratory Distress Syndrome (ARDS), perflubron acts as a "liquid lung stent." The mechanism is threefold:
-
Surface Tension Reduction: Perflubron has a surface tension of ~18 dynes/cm, significantly lower than the air-liquid interface in an exudate-filled alveolus (>50 dynes/cm). Instillation eliminates the air-fluid interface, recruiting collapsed alveoli.[3]
-
Lavaging Action: The high density (1.93 g/mL) allows perflubron to gravitate to dependent lung regions, displacing proteinaceous debris and exudates upward for suctioning.
-
Gas Exchange Buffer: It acts as a reservoir, dissolving O₂ from the ventilator and delivering it to the pulmonary capillaries while simultaneously scrubbing CO₂.
Visualization: Gas Exchange Dynamics
The following diagram illustrates the diffusion gradient mechanism during Partial Liquid Ventilation (PLV).
Mechanism II: Intravascular Oxygen Transport (Artificial Blood)
When formulated as a sub-micron emulsion (e.g., Oxygent™), perflubron functions as a temporary oxygen carrier. The mechanism differs fundamentally from red blood cell (RBC) transfusion.
Microvascular Penetration
RBCs have a mean diameter of 7 µm and must deform to pass through capillaries. Perflubron emulsion droplets are 0.16 – 0.20 µm .
-
Mechanism: In ischemic or infarcted tissues where capillaries are constricted or occluded, RBCs may be excluded ("plasma skimming"). Perflubron droplets retain access, delivering oxygen via plasma to hypoxic tissues.
Accelerated Oxygen Offloading
Because oxygen is physically dissolved, there is no binding affinity (
-
High pO₂: Perflubron loads linearly.
-
Low pO₂ (Tissue): Oxygen diffuses out instantly down the concentration gradient.
Pharmacokinetics & Elimination Pathway
Perflubron is not metabolized . It undergoes no biotransformation in the liver or kidney. Its elimination is a physical process involving the Reticuloendothelial System (RES) and exhalation.[4]
Elimination Workflow
-
Phagocytosis: Circulating emulsion particles are cleared by macrophages in the liver (Kupffer cells) and spleen.
-
Reverse Diffusion: Over time, the lipid coating breaks down. The perflubron diffuses back into the blood plasma.
-
Exhalation: Due to its high vapor pressure (approx. 10.5 mmHg at 37°C), perflubron vaporizes in the alveoli and is exhaled.
Validated Experimental Protocols
Protocol: Partial Liquid Ventilation (PLV) Setup
Applicability: Animal models of ARDS or experimental respiratory physiology.
Reagents:
-
Perflubron (medical grade, sterile).
-
Standard mechanical ventilator.[5]
Workflow:
-
Baseline Stabilization: Anesthetize subject and intubate. Establish baseline gas exchange parameters on 100% O₂.
-
Dosing Calculation: Calculate Functional Residual Capacity (FRC). Standard dosing is 30 mL/kg (approximate FRC volume).
-
Instillation:
-
Disconnect ventilator or use a side-port adapter.
-
Instill perflubron intratracheally via a gravity feed or slow infusion over 15–20 minutes.
-
Note: Monitor hemodynamics. Rapid infusion can cause transient hypotension due to pulmonary vascular resistance changes.
-
-
Ventilation: Reconnect ventilator.
-
PEEP Setting: Reduce PEEP to 4–5 cmH₂O (fluid provides intrinsic PEEP).
-
Tidal Volume: Maintain standard protective lung volumes (6 mL/kg).
-
-
Monitoring: Measure arterial blood gases (ABGs) every 30 minutes. Expect rapid increase in
and decrease in .
Protocol: Preparation of High-Concentration Emulsion
Applicability: Creating "Oxygent-like" artificial oxygen carriers.
Reagents:
-
Egg Yolk Phospholipid (EYP) (4% w/v) as emulsifier.
-
Phosphate Buffered Saline (PBS).
Workflow:
-
Pre-mix: Disperse EYP in PBS using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.
-
PFOB Addition: Slowly add perflubron while continuing to shear.
-
Homogenization:
-
Transfer crude emulsion to a high-pressure homogenizer (e.g., Microfluidizer).
-
Process for 6–8 cycles at 15,000–20,000 psi .
-
Cooling: Maintain temperature <25°C using a cooling coil to prevent phospholipid degradation.
-
-
Characterization:
-
Measure particle size via Dynamic Light Scattering (DLS). Target: < 0.2 µm .
-
Verify stability by centrifuging a sample; no phase separation should occur.
-
References
-
Physicochemical Properties of Perflubron Riess, J. G.[1][7][8] (2001).[3][7] Oxygen Carriers ("Blood Substitutes")—Raison d'Etre, Chemistry, and Some Physiology.[7] Chemical Reviews.
-
Partial Liquid Ventilation Mechanism Hirschl, R. B., et al. (1995).[9] Liquid Ventilation Provides Uniform Distribution of Perfluorocarbon in the Setting of Respiratory Failure. Surgery.
-
Pharmacokinetics and Elimination Keipert, P. E., et al. (1994).[7] Pharmacokinetics of Perflubron Emulsion. Biomat., Art. Cells & Immob.[7] Biotech.
-
Clinical Safety and Imaging Applications Mattrey, R. F.[2] (1989). Perfluorooctylbromide: A New Contrast Agent for CT, Sonography, and MR Imaging.[2] American Journal of Roentgenology.
-
Gas Solubility Data Alliance Pharmaceutical Corp.[1] (1993). Oxygent™ Investigator's Brochure. (Referenced via FDA archives for Oxygent/Perflubron)
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Potential role of PFOB in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon-associated gas exchange (partial liquid ventilation) in respiratory distress syndrome: a prospective, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Perfluorooctanoyl Bromide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of Perfluorooctanoyl bromide (C7F15COBr) in organic solvents, a critical parameter for its application in research, drug development, and advanced materials synthesis. Due to the compound's dual characteristics—a highly reactive acyl bromide functional group and a lipophobic perfluorinated tail—its solubility behavior is complex and often counterintuitive. This document elucidates the theoretical principles governing its solubility, categorizes solvents based on their interaction with Perfluorooctanoyl bromide, and provides detailed experimental protocols for solubility determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving this versatile fluorinated building block.
Introduction: The Unique Chemical Nature of Perfluorooctanoyl Bromide
Perfluorooctanoyl bromide is a specialized organofluorine compound characterized by a C7 perfluorinated carbon chain attached to a reactive acyl bromide functional group. This unique structure imparts a combination of properties that are highly sought after in various fields of chemical synthesis. The perfluorinated chain contributes to thermal stability, chemical inertness (of the chain itself), and unique phase separation behaviors, while the acyl bromide provides a reactive handle for a wide range of nucleophilic substitution reactions.
However, these same features present significant challenges when selecting an appropriate solvent. The high electronegativity of the fluorine atoms results in a molecule that is both hydrophobic (water-repelling) and lipophobic (oil-repelling), limiting its solubility in many conventional organic solvents. Furthermore, the electrophilic nature of the carbonyl carbon in the acyl bromide group makes the compound susceptible to reaction with many common protic and nucleophilic solvents.
This guide will navigate these complexities, providing a framework for understanding and predicting the solubility of Perfluorooctanoyl bromide.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of Perfluorooctanoyl bromide, two key molecular features dictate these interactions:
-
The Perfluorinated Chain (C7F15): This long, rigid, and electron-rich chain is responsible for the compound's fluorous nature. Perfluorocarbons exhibit weak van der Waals forces and have low polarizability. They tend to self-associate and exclude non-fluorinated molecules, leading to poor solubility in hydrocarbon-based solvents.
-
The Acyl Bromide Group (-COBr): The carbonyl group introduces significant polarity to the molecule due to the large dipole moment of the C=O bond. The carbon atom of the carbonyl group is highly electrophilic and susceptible to nucleophilic attack. The bromine atom is a good leaving group, further enhancing the reactivity of this functional group.
The interplay of these two disparate components—a non-polar, unreactive tail and a highly polar, reactive head—results in the complex solubility profile of Perfluorooctanoyl bromide.
Caption: Molecular determinants of Perfluorooctanoyl bromide solubility.
Solvent Classification and Interaction Profile
Based on their potential chemical interactions with Perfluorooctanoyl bromide, organic solvents can be broadly categorized into three classes: Reactive Protic Solvents, Reactive Aprotic Solvents, and Inert Solvents.
Class I: Reactive Protic Solvents
These solvents contain acidic protons, most notably O-H or N-H bonds, that can readily react with the acyl bromide. Dissolution in these solvents is a chemical transformation rather than a simple physical process.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): Alcohols are nucleophilic and will react with Perfluorooctanoyl bromide to form the corresponding perfluorooctanoic acid esters. This reaction is often rapid, especially in the presence of a base or at elevated temperatures. While the compound will "dissolve," it is consumed in the process.
-
Primary and Secondary Amines (e.g., Diethylamine, Piperidine): These are highly nucleophilic and will readily react to form perfluorooctanamides.
-
Carboxylic Acids (e.g., Acetic Acid): Can potentially undergo anhydride exchange reactions, although this is generally less favorable than reaction with alcohols or amines.
Caption: Reaction of Perfluorooctanoyl bromide with an alcohol.
Class II: Potentially Reactive Aprotic Solvents
This class includes solvents that lack acidic protons but possess nucleophilic sites or can promote reactions under certain conditions.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): While generally less reactive than protic solvents, ethers can be cleaved by strong Lewis acids that can be generated in situ from the reaction of the acyl bromide with trace impurities. Peroxide impurities in aged ethers can also initiate side reactions. For short-term use at low temperatures, they may be suitable for some applications, but caution is advised.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): The enolizable protons alpha to the carbonyl group can potentially react with the acyl bromide under basic conditions, though this is generally not a rapid process. However, the carbonyl oxygen can act as a Lewis base, potentially promoting decomposition.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are generally not recommended. They can react with acyl halides, particularly at elevated temperatures. Some per- and polyfluoroalkyl substances have shown instability in these solvents.[1][2]
Class III: Inert Solvents
These solvents are generally non-nucleophilic and lack acidic protons, making them the most suitable candidates for true physical dissolution of Perfluorooctanoyl bromide. The solubility in these solvents will be dictated by the principles of "like dissolves like."
-
Fluorinated Solvents (e.g., Perfluorohexane, Perfluorooctane, Trifluorotoluene): As per the "fluorous" principle, fluorinated compounds exhibit the highest affinity for other fluorinated molecules. Therefore, Perfluorooctanoyl bromide is expected to have its highest solubility in these solvents. Perfluorinated alkanes are non-polar, while the presence of the carbonyl group in Perfluorooctanoyl bromide will favor more polar fluorinated solvents if available.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are polar aprotic solvents that are generally inert towards acyl bromides. Given the polarity of the -COBr group, moderate to good solubility is anticipated in these solvents.
-
Aromatic Hydrocarbons (e.g., Benzene, Toluene): These are non-polar solvents and, due to the lipophobic nature of the perfluorinated chain, are expected to be poor solvents for Perfluorooctanoyl bromide.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): Similar to aromatic hydrocarbons, these are non-polar and are predicted to be very poor solvents.
Predicted Solubility Summary
The following table provides a qualitative prediction of the solubility of Perfluorooctanoyl bromide in a range of common organic solvents, based on the principles outlined above.
| Solvent Class | Solvent | Predicted Solubility/Interaction | Rationale |
| Reactive Protic | Methanol, Ethanol | Reactive Dissolution | Forms perfluorooctanoate ester. |
| Diethylamine | Reactive Dissolution | Forms perfluorooctanamide. | |
| Potentially Reactive Aprotic | Tetrahydrofuran (THF) | Limited/Potentially Reactive | Risk of ether cleavage and reaction with impurities. |
| Acetone | Limited/Potentially Reactive | Potential for enolate reactions; generally not ideal. | |
| Dimethylformamide (DMF) | Not Recommended | Can react with acyl halides. | |
| Inert (Non-polar) | Hexane, Heptane | Very Low | "Like dissolves like" principle; lipophobic chain dominates. |
| Toluene | Very Low | "Like dissolves like" principle; lipophobic chain dominates. | |
| Inert (Polar Aprotic) | Dichloromethane (DCM) | Moderate to Good | Polarity matches the acyl bromide group; inert nature. |
| Chloroform | Moderate to Good | Similar to DCM. | |
| Acetonitrile | Moderate | Polar aprotic and generally inert, but some PFAS have shown instability.[1][2] | |
| Inert (Fluorinated) | Perfluorohexane | High to Very High | "Fluorous" interactions; best solvent choice. |
| Trifluorotoluene | High to Very High | "Fluorous" interactions and some polarity. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following protocols are recommended for determining the solubility of Perfluorooctanoyl bromide.
General Considerations and Safety Precautions
-
Moisture Sensitivity: Perfluorooctanoyl bromide is sensitive to moisture and will hydrolyze to perfluorooctanoic acid. All experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Toxicity: Perfluorinated compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid side reactions.
Protocol 1: Qualitative Solubility Determination (Screening)
This method is useful for rapidly assessing solubility in a range of solvents.
-
Preparation: In a series of dry vials under an inert atmosphere, add 1 mL of each test solvent.
-
Addition of Solute: To each vial, add a small, known amount of Perfluorooctanoyl bromide (e.g., 10 µL).
-
Observation: Cap the vials and vortex or stir for 2 minutes at a controlled temperature (e.g., 25 °C).
-
Analysis: Visually inspect for complete dissolution (a clear, single-phase solution). If the solute dissolves, incrementally add more until saturation is observed (persistent cloudiness or a second phase).
-
Classification: Classify the solubility as:
-
Miscible/Highly Soluble: Dissolves readily in all proportions tested.
-
Soluble: Forms a clear solution at a significant concentration.
-
Slightly Soluble: Only a small amount dissolves.
-
Insoluble: No visible dissolution.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility.
-
Saturation: In a sealed, temperature-controlled vessel, add a known volume of the inert solvent. Add an excess of Perfluorooctanoyl bromide to ensure a saturated solution with an undissolved phase present.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Stop the agitation and allow the undissolved Perfluorooctanoyl bromide to settle.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Analyze the concentration of Perfluorooctanoyl bromide in the aliquot using a suitable analytical technique, such as:
-
Gas Chromatography (GC): With an appropriate detector (e.g., ECD or MS) after derivatization if necessary.
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV or MS).
-
¹⁹F NMR Spectroscopy: By integrating the signal of a known internal standard.
-
-
Calculation: Calculate the solubility in units of g/L or mol/L.
Caption: Workflow for quantitative solubility determination.
Conclusion and Recommendations
The solubility of Perfluorooctanoyl bromide is a complex interplay of its reactive acyl bromide head and its inert, lipophobic perfluorinated tail. For applications requiring the intact molecule, inert solvents are mandatory .
-
Optimal Solvents: Fluorinated solvents such as perfluorohexane and trifluorotoluene are predicted to be the best choices for achieving high solubility.
-
Good Alternatives: Chlorinated solvents like dichloromethane and chloroform offer a good balance of polarity and inertness, making them suitable for many applications.
-
Solvents to Avoid: Protic solvents (alcohols, amines) will react with Perfluorooctanoyl bromide and should only be used if derivatization is the goal. Polar aprotic solvents like DMF and DMSO should also be avoided due to potential reactivity.
It is strongly recommended that researchers perform preliminary qualitative solubility tests to screen for suitable inert solvents before proceeding with larger-scale experiments. For precise applications, quantitative determination of solubility using the shake-flask method is advised. By understanding the principles outlined in this guide, scientists and developers can harness the full potential of Perfluorooctanoyl bromide while mitigating the challenges associated with its unique solubility profile.
References
- U.S. Patent US20050090408A1, "Solubility of perfluorinated polyethers in fluorinated solvents," published April 28, 2005.
-
Zhang, C., et al. (2022). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 56(10), 6446-6456. [Link]
-
The Good Scents Company. (n.d.). perfluorooctyl bromide, 423-55-2. Retrieved from [Link]
-
ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic... [Image]. Retrieved from [Link]
-
I. J. Colquhoun, et al. (2024). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]
-
M. Onishi, et al. (2022). Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS). Environmental Science & Technology. [Link]
-
ResearchGate. (n.d.). (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Perfluorooctyl bromide. Retrieved from [Link]
-
Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(20), 4023-4028. [Link]
-
ResearchGate. (n.d.). One-pot, solvent-free regioselective addition reactions of propargyl bromide to carbonyl compounds mediated by Zn–Cu couple. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Retrieved from [Link]
-
Cheméo. (n.d.). Perfluorooctyl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of perfluorooctyl bromide. [Image]. Retrieved from [Link]
Sources
Advanced Handling and Safety Architecture: Perfluorooctanoyl Bromide
[1]
Document Type: Technical Safety Guide & Whitepaper Target Compound: Perfluorooctanoyl Bromide (Acyl Bromide) Primary CAS: 222037-87-8 (Rare); Safety Analog: Perfluorooctanoyl Chloride (CAS 335-64-8)
Critical Disambiguation & Identity
In drug development and fluorous chemistry, nomenclature precision is vital. The suffix difference between "-yl" and "-anoyl" represents the difference between a benign excipient and a hazardous reagent.
| Feature | Perfluorooctanoyl Bromide (Target of this Guide) | Perfluorooctyl Bromide (Perflubron) |
| Structure | ||
| Functionality | Acyl Halide (Highly Reactive) | Alkyl Halide (Inert/Stable) |
| Primary Hazard | Corrosive / Lachrymator | Non-Toxic / Biologically Inert |
| Hydrolysis | Rapidly forms PFOA + HBr | None (Hydrophobically stable) |
| Application | Synthesis Reagent (Fluorous Tagging) | Oxygen Carrier / Contrast Agent |
Senior Scientist Note: If your container is fuming upon opening, you possess the Acyl Bromide . If the liquid is heavy, odorless, and stable in water, you likely possess Perflubron .
Hazard Mechanics & Toxicology
Perfluorooctanoyl bromide is a moisture-sensitive electrophile. Its safety profile is dominated by its rapid hydrolysis reaction, which generates two distinct hazardous species: a strong acid (HBr) and a persistent organic pollutant (PFOA).
Decomposition Pathway
The following diagram illustrates the immediate chemical fate of the compound upon contact with mucosal membranes or atmospheric moisture.
Figure 1: Upon contact with water (or lung tissue), the molecule cleaves into corrosive acid and PFOA, a regulated environmental toxicant.
GHS Classification (Derived from Analog Class)
Due to the rarity of specific toxicological data for the bromide, safety protocols must follow the Perfluoroacyl Halide class standards (e.g., Perfluorooctanoyl chloride).
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer (associated with PFOA metabolite).
-
H360: May damage fertility or the unborn child (PFOA metabolite).
-
Physicochemical Properties
The acyl bromide is significantly denser than typical organic reagents, necessitating robust glassware support.
| Property | Value (Estimated/Analog) | Operational Implication |
| Physical State | Colorless to light yellow liquid | Check for precipitate (hydrolysis signs). |
| Boiling Point | ~140–145°C (Predicted) | Higher than chloride analog due to Br mass. |
| Density | ~1.8 – 1.9 g/mL | Heavy: Use clamped flasks; do not rely on friction fits. |
| Solubility | Reacts violently with water | Use anhydrous fluorous solvents (e.g., FC-72) or DCM. |
| Flash Point | Non-flammable | However, hydrolysis produces flammable H2 gas if metals are present. |
Operational Safety & Engineering Controls
Handling Perfluorooctanoyl bromide requires strict exclusion of moisture to prevent the formation of PFOA and HBr fumes.
Engineering Control Workflow
The following decision logic dictates the safe handling environment based on the scale of synthesis.
Figure 2: Selection of engineering controls minimizes exposure to hydrolytic byproducts.
Step-by-Step Handling Protocol
-
Preparation: All glassware must be flame-dried or oven-dried (>120°C) and purged with Argon.
-
Transfer: Use glass syringes with PTFE-tipped plungers. Avoid stainless steel needles for prolonged contact (corrosion risk). Use PTFE or PFA tubing for cannulation.
-
Reaction: Run reactions in anhydrous fluorinated solvents (e.g., Perfluorohexane) or Dichloromethane.
-
Quenching:
-
Never add water directly to the neat bromide.
-
Dilute the reaction mixture with an inert solvent first.
-
Slowly add to a stirred, saturated Sodium Bicarbonate (
) solution at 0°C. -
Warning: This generates
gas and PFOA salts. Treat waste as PFOA-contaminated (do not sewer).
-
Synthesis Applications
In drug discovery, Perfluorooctanoyl bromide is primarily used as a Fluorous Tagging Reagent .
-
Mechanism: The acyl bromide reacts with nucleophiles (alcohols, amines) on a target molecule to attach a "fluorous ponytail" (
). -
Benefit: The tagged molecule can be purified from non-tagged impurities using Fluorous Solid Phase Extraction (F-SPE), as the perfluoro-chain binds selectively to fluorous silica.
Reaction Scheme (General):
Emergency Response (SDS Summary)
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air immediately. Administer oxygen if breathing is labored. | HBr gas causes pulmonary edema; effects may be delayed. |
| Skin Contact | Wipe off excess liquid dry before rinsing. Then wash with soap/water for 15 min. | Reacts with skin moisture to burn. Wiping first reduces acid generation on skin. |
| Eye Contact | Rinse cautiously with water for 15+ mins. Lift eyelids. | Corrosive damage to cornea is rapid and irreversible. |
| Spill (< 50mL) | Evacuate area. Absorb with dry sand/vermiculite. Do not use water. | Water causes fuming. Dry absorption contains the liquid. |
| Fire | Use | Water jet spreads the chemical and accelerates acid production. |
References
-
National Center for Biotechnology Information (2025). Perfluorooctanoyl halide - Compound Summary. PubChem.[1] Link (Accessed via chemical class search).
-
Fisher Scientific (2024). Safety Data Sheet: Perfluorooctanoyl chloride. (Used as primary toxicological analog for the bromide). Link
-
Sigma-Aldrich (2024). Perfluorooctyl bromide (Perflubron) SDS. (Cited for contrast/disambiguation). Link
- Matsugi, M., et al. (2001).Fluorous-Tagging Strategy for Solution-Phase Synthesis. Journal of Combinatorial Chemistry.
-
CATO Research Chemicals. Perfluorooctanoyl bromide - Product Data.Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Environmental Fate of Perfluoroalkyl Substances (PFAS): A Mechanistic Technical Guide
Executive Summary: The Physicochemical Paradox
For researchers and drug development professionals, PFAS represent a unique physicochemical paradox. Unlike traditional Persistent Organic Pollutants (POPs) such as PCBs or dioxins, which are strictly lipophilic, PFAS are amphiphilic surfactants. They possess a hydrophobic/oleophobic fluorinated tail and a hydrophilic functional head.[1][2]
This dual nature dictates their environmental fate: they do not simply partition into fat (lipids) but bind to proteins (albumin), and they do not just adsorb to soil organic carbon but interact electrostatically with mineral surfaces. This guide deconstructs these mechanisms, drawing parallels to pharmacokinetics (ADME) to aid in high-level interpretation.
Part 1: Physicochemical Drivers of Transport
The environmental behavior of PFAS is governed by the strength of the carbon-fluorine (C-F) bond (~116 kcal/mol) and the chain length.
The Surfactant Effect & Partitioning
Traditional hydrophobic theory (
-
Long-chain PFAS (e.g., PFOS, PFOA): Dominated by hydrophobic sorption. They retard significantly in soil columns but bioaccumulate aggressively.
-
Short-chain PFAS (e.g., PFBA, PFBS): Highly water-soluble with low retardation factors (
). They migrate rapidly in groundwater plumes, often serving as the "leading edge" of contamination.
Data Summary: Partitioning Coefficients ( )
Note: Values represent median ranges in neutral pH soils. Electrostatic repulsion in high pH soils decreases sorption.
| Analyte | Structure | Chain Length | Log | Mobility Profile |
| PFBA | Carboxylate | C4 | 1.8 – 2.2 | High: Rapid groundwater transport |
| PFHxS | Sulfonate | C6 | 2.5 – 3.2 | Moderate: Persistent in water column |
| PFOA | Carboxylate | C8 | 2.8 – 3.8 | Low-Moderate: Retarded by organic carbon |
| PFOS | Sulfonate | C8 | 3.0 – 4.2 | Low: Strong soil/sediment binding |
Part 2: Biotic & Abiotic Transformation (The Precursor Problem)
A critical error in mass balance calculations is the "Precursor" phenomenon. While terminal PFAS (like PFOA/PFOS) are recalcitrant, polyfluoroalkyl precursors (like Fluorotelomer Alcohols - FTOHs) undergo microbial transformation to yield terminal acids.
Mechanism: 8:2 FTOH Oxidation
Similar to metabolic oxidation in drug metabolism, microbial enzymes (alcohol dehydrogenases) attack the non-fluorinated ethyl spacer of fluorotelomers. This transforms a volatile, neutral molecule (FTOH) into a persistent, mobile acid (PFOA).
Key Implication: A site may show low PFOA levels initially, but the "reservoir" of precursors in soil can generate a continuous PFOA plume for decades.
Diagram: 8:2 FTOH Degradation Pathway
Figure 1: Microbial transformation of 8:2 Fluorotelomer Alcohol (FTOH) into terminal perfluoroalkyl acids (PFOA/PFNA) via oxidation and dehydrohalogenation.[2][3][4][5][6][7][8][9][10][11]
Part 3: Bioaccumulation & Protein Binding
For drug development professionals, PFAS pharmacokinetics resemble protein-bound drugs rather than lipophilic toxins.
Albumin vs. Lipids
Unlike PCBs, which partition into adipose tissue, PFAS bind to serum proteins, specifically Serum Albumin (BSA/HSA) and Liver Fatty Acid Binding Protein (L-FABP) .
-
Mechanism: The fluorinated tail fits into the hydrophobic pocket of albumin, while the anionic head interacts with cationic residues.
-
Half-Life (
): In humans, the half-life of PFOS is 5.4 years, and PFOA is 3.8 years. This is due to efficient renal reabsorption via organic anion transporters (OATs), effectively recycling the chemical back into the blood.
Part 4: Analytical Methodologies (EPA Method 1633)
To accurately track environmental fate, researchers must use Isotope Dilution Mass Spectrometry. The current gold standard is EPA Method 1633 .
Critical Protocol: Solid Phase Extraction (SPE)
Standard C18 columns are insufficient due to the polarity of short-chain PFAS. Weak Anion Exchange (WAX) is required.
Protocol Summary (Self-Validating):
-
Isotope Dilution: Spike samples before extraction with isotopically labeled analogues (e.g.,
-PFOA). Recovery of these isotopes validates the extraction efficiency for every sample. -
WAX Extraction:
-
Condition cartridge (MeOH -> Water).
-
Load sample (pH 6-8).
-
Wash with Acetate buffer (removes interferences).
-
Elute with 0.1%
in MeOH (breaks electrostatic bond).
-
-
Carbon Cleanup: Pass eluate through Graphitized Carbon Black (GCB) to remove bile acids and organic matter that cause ion suppression.
Diagram: EPA 1633 Analytical Workflow
Figure 2: Workflow for EPA Method 1633, utilizing Isotope Dilution and Weak Anion Exchange (WAX) for robust quantification.
Part 5: Implications for Remediation
Understanding the fate mechanisms dictates the failure or success of remediation strategies:
-
Air Stripping: Fails because PFAS are non-volatile (Henry's Law constant
). -
GAC (Activated Carbon): Effective for long-chains (PFOS) via hydrophobic sorption, but short-chains (PFBA) break through rapidly due to low
. -
Ion Exchange (IX): More effective for short-chains due to the electrostatic mechanism described in Part 1.
References
-
ITRC (Interstate Technology & Regulatory Council). (2022). PFAS Technical and Regulatory Guidance Document: Fate and Transport. [Link]
-
U.S. EPA. (2024).[12] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link][13]
-
Wang, N., et al. (2009). 8:2 Fluorotelomer Alcohol Aerobic Soil Biodegradation: Pathways, Metabolites, and Metabolite Yields. Environmental Science & Technology.[14] [Link]
-
Ng, C. A., & Hungerbühler, K. (2014).[9] Bioaccumulation of Perfluorinated Alkyl Acids: Observations and Models. Environmental Science & Technology.[14] [Link]
-
Alesio, J. L., et al. (2022). Interaction of Per- and Polyfluoroalkyl Substances (PFAS) with Human Serum Albumin.[6][9][15] Chemosphere.[12][16] [Link][1][3][4][5][6]
Sources
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. Modified Zeolites as Alternative Adsorbents for PFAS Removal: A Comparative Study with Granular Activated Carbon | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Critical new insights into the binding of poly- and perfluoroalkyl substances (PFAS) to albumin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s-risk.be [s-risk.be]
- 11. files.nc.gov [files.nc.gov]
- 12. measurlabs.com [measurlabs.com]
- 13. microbac.com [microbac.com]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. Quantitative Cross-Species Comparison of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances from Five Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into the binding of PFAS to albumin protein – STEEP [web.uri.edu]
Introduction: Situating Perfluorooctanoyl Bromide in the Landscape of Fluorochemistry
An In-depth Technical Guide to Perfluorooctanoyl Bromide: From Discovery to Application
The field of organofluorine chemistry, born from early 20th-century explorations, has profoundly impacted materials science, medicine, and consumer products. The unique properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry—give rise to compounds with exceptional thermal, chemical, and biological stability. Within this domain, per- and polyfluoroalkyl substances (PFAS) represent a vast class of molecules that have been developed and utilized since the 1930s and 40s.[1][2] These substances are broadly defined by the presence of a perfluoroalkyl moiety, in which the hydrogen atoms on a carbon chain are replaced by fluorine.
This guide focuses on a specific, highly functionalized member of this family: Perfluorooctanoyl Bromide (C₈F₁₇Br), also known by its chemical name 1-bromoheptadecafluorooctane and the abbreviation PFOB.[3] Unlike many of the more historically well-known PFAS used for polymerization or as surfactants, PFOB was developed for highly specialized, high-value applications, particularly in the medical and pharmaceutical sectors. Its history is not merely one of discovery, but of a targeted synthetic evolution to achieve the extreme purity required for its use as a diagnostic and therapeutic agent.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed narrative of PFOB's historical context, the causal drivers behind its synthetic development, its key physicochemical properties, and its critical applications.
A Foundational History: The Rise of Perfluoroalkyl Substances
The journey of PFOB is rooted in the broader history of PFAS chemistry. The initial discoveries in the late 1930s laid the groundwork for a chemical revolution.[1][4] By the 1950s, large-scale manufacturing of PFAS became possible through two primary methods: electrochemical fluorination (ECF) and fluorotelomerization, enabling the production of a wide array of perfluoroalkyl acids and polymers.[1][5]
A pivotal moment that spurred the development of specific functionalized PFAS was the catastrophic fire aboard the USS Forrestal in 1967. This event led to the creation of aqueous film-forming foam (AFFF), a highly effective fire suppressant containing fluorinated surfactants.[4] This application underscored the potential of PFAS to perform under extreme conditions and drove further research into creating tailored molecules for specific, demanding functions, setting the stage for compounds like PFOB.
The Synthetic Imperative: The Development of High-Purity Perfluorooctanoyl Bromide
The utility of PFOB, particularly in medicine, is directly contingent on its purity. Early synthetic methods for perfluoroalkyl bromides were often insufficient, leading to the development of more refined and selective processes. The history of PFOB's synthesis is a clear example of process chemistry evolving to meet a critical quality attribute: the elimination of toxic or difficult-to-separate impurities.
Early Synthetic Routes and Their Limitations
Initial strategies for producing perfluoroalkyl bromides included:
-
Conversion from Perfluoroalkanesulfonyl Chlorides (R₣SO₂Cl): This method involves reacting the corresponding sulfonyl chloride with reagents like gaseous hydrogen bromide (HBr) or quaternary ammonium bromides.[6] While effective, this route is economically inefficient as it begins with a complex, pre-functionalized starting material (R₣SO₂Cl) which itself requires a multi-step synthesis from the corresponding perfluoroalkyl iodide.[6]
-
Thermal Bromination of Perfluorooctyl Iodide (C₈F₁₇I): A more direct approach involves the reaction of commercially available perfluorooctyl iodide with bromine at high temperatures.[6][7] However, this reaction often suffers from incomplete conversion. The resulting PFOB is contaminated with residual C₈F₁₇I, which is exceptionally difficult to separate due to their similar physical properties. For medical applications, where the iodide content must be below 100 ppm, this route proved impractical.[6]
The Breakthrough: Continuous Gas-Phase Bromination
The critical breakthrough in producing high-purity PFOB came with the development of a continuous gas-phase process, as detailed in patents EP0549387A1 and US5545776A.[6][7] This method represented a significant leap forward by changing the starting material and reaction conditions to achieve near-quantitative selectivity and avoid problematic by-products.
The process involves the reaction of elemental bromine (Br₂) with 1-hydroheptadecafluoro-n-octane (C₈F₁₇H) in the gas phase at temperatures between 450°C and 520°C.[6][7] The key innovation lies in reacting bromine with a terminal C-H bond on the perfluorinated chain rather than displacing an iodide. This specific set of reaction conditions leads to a highly selective conversion to C₈F₁₇Br and, crucially, prevents the formation of highly toxic unsaturated by-products such as perfluoroisobutylene.[7] This method became the cornerstone for producing PFOB of sufficient purity for clinical development.
Caption: Workflow for High-Purity PFOB Synthesis
Physicochemical Properties of Perfluorooctanoyl Bromide
The unique applications of PFOB derive directly from its distinct physical and chemical properties. Its structure, dominated by the highly electronegative fluorine atoms, results in a molecule that is dense, chemically inert, and immiscible with both aqueous and hydrocarbon-based liquids.
| Property | Value | Source(s) |
| Chemical Formula | C₈BrF₁₇ | [3] |
| Molecular Weight | 498.96 g/mol | [3][8][9] |
| CAS Number | 423-55-2 | [3][9] |
| Density | ~1.93 g/mL (at 25°C) | [10] |
| Boiling Point | 141.0 °C (at 760 mm Hg) | [10] |
| Vapor Pressure | ~6.5 mmHg (at 25°C) | [10] |
| Water Solubility | ~0.32 µg/L (at 25°C, estimated) | [10] |
| Oxygen Solubility | ~50 mL O₂ / 100 mL PFOB (50 vol%) | [11] |
| LogP (o/w) | ~6.3 - 8.6 (estimated) | [9][10] |
Table 1: Key Physicochemical Properties of PFOB
One of the most critical properties for its medical applications is its remarkably high capacity to dissolve respiratory gases like oxygen and carbon dioxide.[11] This is not a chemical interaction but a physical dissolution process governed by Henry's Law, driven by the weak intermolecular forces and large interstitial spaces between the bulky, electron-dense PFOB molecules.[11]
Core Applications in Drug Development and Medical Science
The combination of high density, biological inertness, and exceptional gas-dissolving capacity makes PFOB a uniquely suited agent for several advanced medical applications.
A. Radiopaque Contrast Agent & Oxygen Carrier (Perflubron)
Under the non-proprietary name "Perflubron," PFOB has been extensively developed as a multipurpose medical agent.[8]
-
Contrast Agent: The presence of the heavy bromine atom makes PFOB radiopaque. It can be used as a contrast agent for X-ray imaging and Magnetic Resonance Imaging (MRI).[6][7][8]
-
Intravascular Oxygen Carrier: When formulated as a stable emulsion, PFOB can serve as an intravascular oxygen carrier, often referred to as a "blood substitute."[7][8] The emulsion particles, small enough to pass through capillaries, can transport and deliver dissolved oxygen to tissues, making it a candidate for augmenting oxygen delivery during surgery or treating acute anemia.[8]
-
Liquid Ventilation: PFOB can be used directly in the lungs for liquid ventilation. This technique is explored for treating severe respiratory distress syndrome (ARDS), where filling the lungs with an oxygenated, low-surface-tension liquid like PFOB can improve gas exchange and lung mechanics.[8]
B. Vehicle for Pulmonary Drug Delivery
Beyond its intrinsic properties, PFOB is envisioned as a vehicle for delivering drugs directly to the lungs.[12] This approach offers the potential for high local drug concentrations at the site of disease while minimizing systemic exposure and toxicity.[12]
The primary scientific challenge is that PFOB is an extremely poor solvent for most conventional drug molecules.[12] Research in this area focuses on two main strategies:
-
Dispersions & Emulsions: Formulating the active pharmaceutical ingredient (API) as a fine dispersion or emulsion within the PFOB vehicle.
-
Fluorinated Prodrugs: Chemically modifying the API by attaching a fluorous tag, often a perfluoroalkyl chain, to increase its solubility in PFOB. This approach requires careful design to ensure the prodrug is stable in the vehicle but releases the active drug upon reaching the target tissue.
Caption: PFOB: From Properties to Applications
Experimental Protocol: Continuous Gas-Phase Synthesis of n-Perfluorooctyl Bromide
This protocol describes the laboratory-scale synthesis of high-purity n-perfluorooctyl bromide based on the principles outlined in the seminal patents.[6][7] This self-validating system is designed to maximize selectivity and minimize the formation of hazardous impurities.
Principle: The reaction proceeds via a free-radical mechanism at high temperatures, where a bromine radical abstracts the lone hydrogen atom from 1-hydroheptadecafluoro-n-octane, followed by reaction with Br₂ to form the final product and regenerate a bromine radical. The high temperature and gas-phase nature of the reaction ensure efficient conversion.
Apparatus:
-
Tubular Reactor: A tube furnace containing a corrosion-resistant reactor tube (e.g., made of Inconel, Monel, or Nickel).
-
Reactant Delivery System: Two separate syringe pumps or mass flow controllers to deliver liquid bromine and 1-hydroheptadecafluoro-n-octane at precise rates.
-
Vaporizer/Pre-heater: A heated zone before the reactor to ensure both reactants are fully vaporized and pre-heated before mixing.
-
Condensation Train: A series of cold traps (e.g., cooled with dry ice/acetone) placed after the reactor to collect the product and unreacted starting materials.
-
Scrubber: A final trap containing a solution of sodium bisulfite or thiosulfate to neutralize any unreacted bromine and the HBr by-product.
Reagents:
-
1-Hydroheptadecafluoro-n-octane (C₈F₁₇H), >98% purity
-
Bromine (Br₂), >99% purity
-
Inert carrier gas (e.g., Nitrogen or Argon)
Procedure:
-
System Preparation: Assemble the reactor system and ensure all connections are secure. Purge the entire system with an inert gas (e.g., Nitrogen) for 30 minutes to remove air and moisture.
-
Heating: Heat the tubular reactor to the target operating temperature, typically between 470°C and 510°C.[6]
-
Reactant Introduction:
-
Begin flowing the inert carrier gas at a low, steady rate.
-
Using the syringe pumps, introduce the vaporized reactants into the reactor. A typical Br₂/C₈F₁₇H molar ratio is between 0.5 and 2.5.[6]
-
The total flow rate is adjusted to achieve a contact time within the heated zone of between 5 and 60 seconds.[6]
-
-
Product Collection: The gaseous effluent from the reactor is passed through the condensation train. The crude product, consisting of C₈F₁₇Br, unreacted C₈F₁₇H, and dissolved HBr, will liquefy and collect in the cold traps.
-
Work-up and Purification:
-
Combine the contents of the cold traps.
-
Wash the crude liquid product with a 5% aqueous solution of sodium bisulfite to remove any remaining elemental bromine (indicated by the disappearance of the red-brown color).
-
Separate the dense, lower organic layer. Wash this layer with deionized water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Perform fractional distillation under atmospheric pressure to separate the final C₈F₁₇Br product (B.P. ~141°C) from any unreacted C₈F₁₇H (B.P. ~120°C).
-
-
Validation: The purity and identity of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the absence of C₈F₁₇H and other impurities, and by ¹⁹F and ¹³C NMR spectroscopy to confirm the structure.
Conclusion
Perfluorooctanoyl bromide is a compelling example of a molecule whose history is defined by the pursuit of purity for a specific, high-stakes application. Its development showcases a clear progression in synthetic organic chemistry, moving from less efficient and problematic methods to a highly optimized, continuous gas-phase process capable of producing material suitable for clinical use. While rooted in the broader history of PFAS, PFOB's story is one of targeted innovation. Its unique combination of physical properties—radiopacity, extreme gas solubility, and biological inertness—ensures its continued relevance in advanced medical imaging, oxygen therapeutics, and as a novel platform for targeted drug delivery. For researchers in drug development, PFOB represents not just a tool, but a platform upon which new diagnostic and therapeutic strategies can be built.
References
-
Manufacturing Dive. (2023-12-06). The history of PFAS: From World War II to your Teflon pan. [Link]
-
ITRC. History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. [Link]
-
ResearchGate. (2025-08-07). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. [Link]
-
ITRC. (Date not available). History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. [Link]
-
Live Science. (2019-04-30). What Are PFAS?[Link]
-
Fluorochem. Exploring the Synthesis and Applications of Perfluorinated Compounds. [Link]
-
Techspray. Understanding the History of PFAS: Discovery, Innovation, And Complication. [Link]
-
National Center for Biotechnology Information. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem. [Link]
- Google Patents. EP0549387A1 - Synthesis of n-perfluorooctylbromide.
- Google Patents. US5545776A - Synthesis of n-perfluorooctyl bromide.
-
Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]
-
National Institutes of Health. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle. [Link]
-
Patsnap Synapse. Perfluorodecyl bromide - Drug Targets, Indications, Patents. [Link]
-
ResearchGate. (2024-09-08). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. [Link]
-
Pharmacompass. perfluorooctyl bromide | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
SpringerLink. (2024-10-15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
The Good Scents Company. perfluorooctyl bromide, 423-55-2. [Link]
-
Justia Patents. (2019-09-17). Bromine facilitated synthesis of fluoro-sulfur compounds. [Link]
-
Googleapis.com. (2014-11-18). (12) United States Patent. [Link]
-
PubMed. Physical and acoustical properties of perfluorooctylbromide, an ultrasound contrast agent. [Link]
-
Common Organic Chemistry. (2013-09-12). WO 2013/134298 Al. [Link]
-
Cheméo. Perfluorooctyl bromide. [Link]
-
ResearchGate. Physical properties of perfluorooctyl bromide. The oxygen-carrying.... [Link]
-
NIST. Perfluorooctyl bromide - the NIST WebBook. [Link]
Sources
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. techspray.com [techspray.com]
- 3. Perfluorooctyl bromide [webbook.nist.gov]
- 4. livescience.com [livescience.com]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
- 7. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 8. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
- 10. perfluorooctyl bromide, 423-55-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of high-purity Perfluorooctanoyl bromide
The following technical guide is structured to address the specific request for Perfluorooctanoyl Bromide while critically distinguishing it from the common biomedical standard Perfluorooctyl Bromide (PFOB) . Given the strict regulatory environment surrounding perfluorooctanoic acid (PFOA) derivatives, this guide prioritizes regulatory compliance and sourcing strategy over simple catalog listings.
Sourcing, Quality Control, and Regulatory Compliance for Drug Development[1][2]
Executive Summary: The Critical Distinction
Before proceeding with sourcing, it is imperative to validate the chemical identity required for your application. In drug development, two similarly named but chemically distinct compounds are frequently confused.
| Feature | Perfluorooctanoyl Bromide (Target) | Perfluorooctyl Bromide (Common Alternative) |
| Common Abbreviation | PFOA-Br (Acid Bromide) | PFOB / Perflubron |
| CAS Number | 222037-87-8 | 423-55-2 |
| Chemical Structure | ||
| Primary Function | Reactive Intermediate: Used to attach perfluorinated chains to drug molecules (Acylation).[1] | Active/Excipient: Oxygen carrier, contrast agent, liquid ventilation fluid.[1] |
| Regulatory Status | Restricted: PFOA Precursor (Stockholm Convention).[1] | Approved: FDA-approved history (e.g., LiquiVent).[1] |
| Stability | Low: Hydrolyzes rapidly to PFOA in moist air.[1] | High: Chemically inert, biologically stable.[1] |
Decision Directive:
-
If you are synthesizing a drug and need to introduce a perfluorinated tag, proceed with Part 1 (Acid Bromide) .
-
If you are developing an oxygen carrier, contrast agent, or formulation , proceed to Part 4 (PFOB) .
Part 1: Technical Profile of Perfluorooctanoyl Bromide
Perfluorooctanoyl bromide is the acid bromide derivative of Perfluorooctanoic acid (PFOA).[2][3][4][5] It is a highly reactive electrophile used in organic synthesis to acylate nucleophiles (amines, alcohols) with a perfluorooctanoyl group.
1.1 Chemical Properties & Reactivity
-
Appearance: Colorless to light yellow fuming liquid.
-
Reactivity:
-
Hydrolysis: Reacts violently with water/moisture to release Hydrogen Bromide (HBr) and PFOA.
-
Acylation: More reactive than the corresponding acid chloride (
) due to the weaker C-Br bond, making it useful for hindering substrates.
-
1.2 The Purity Challenge
Obtaining "High Purity" (>97%) Perfluorooctanoyl bromide is chemically difficult due to its intrinsic instability.
-
Primary Impurity: Perfluorooctanoic Acid (PFOA) – formed via hydrolysis during storage.
-
Secondary Impurity: Elemental Bromine (
) – causing yellow discoloration.
Part 2: Regulatory Landscape (Stockholm Convention)[1]
WARNING: Perfluorooctanoyl bromide is classified as a PFOA-related compound .[7][8] Under the Stockholm Convention on Persistent Organic Pollutants (POPs) and EU REACH regulations:
-
Ban/Restriction: The manufacture and use of PFOA-related compounds are restricted globally.[8][9]
-
Exemptions: Pharmaceutical research often qualifies for exemptions (R&D exemption), but strictly controlled conditions apply.
-
Sourcing Implication: You cannot simply buy this from a standard catalog (e.g., Sigma-Aldrich) in many jurisdictions. It requires a Controlled Substance Declaration or a Custom Synthesis Agreement .
Part 3: Sourcing Strategy for Perfluorooctanoyl Bromide
Since this compound is not a shelf commodity due to stability and regulation, you must source it via Custom Synthesis or specialized fluorochemical manufacturers.
3.1 Validated Supplier Categories
Do not look for "Stock." Look for "Capability."
-
Tier 1: Specialized Fluorine Custom Synthesis (Global)
-
Examples:Exfluor Research Corp (USA), Apollo Scientific (UK), Fluorochem (UK).
-
Protocol: Request a quote for "Fresh Synthesis." Do not accept aged stock.
-
-
Tier 2: Asian CROs (High Volume/Lower Cost)
3.2 Synthesis Workflow (In-House Alternative)
For high-purity requirements, generating the reagent in situ is often superior to purchasing it.
Figure 1: In-situ synthesis workflow recommended for ensuring maximum purity of the acid bromide.
Part 4: Clinical Alternative – Perfluorooctyl Bromide (PFOB)[1]
If your interest is in oxygen transport, liquid ventilation, or MRI contrast , you likely require Perfluorooctyl Bromide (CAS 423-55-2) .[1]
4.1 Commercial Suppliers (GMP Grade)
Unlike the acid bromide, PFOB is available in GMP grades for clinical use.
| Supplier | Region | Grade | Notes |
| Pfanstiehl | USA | cGMP / High Purity | Major supplier for clinical trials.[1] Low endotoxin specs. |
| Fluorochem | UK | Research / Tech | Good for preclinical formulation studies.[1] |
| Oakwood Chemical | USA | Research | Cost-effective for non-GLP preliminary work.[1] |
| Daikin / AGC | Japan | Bulk Industrial | Large scale sourcing for commercial manufacturing.[1] |
Part 5: Quality Control Protocol (Self-Validating)
Whether sourcing the Acid Bromide or PFOB, the following QC protocol ensures data integrity.
5.1 Identity & Purity Testing
| Test | Method | Acceptance Criteria (Acid Bromide) | Acceptance Criteria (PFOB) |
| Identity | 19F NMR | Shift at -118 ppm ( | Characteristic peaks at -81 ( |
| Hydrolyzable Bromide | Titration | >98% theoretical Br content.[1] | <0.01% (Must be essentially zero; non-reactive). |
| PFOA Content | LC-MS/MS | N/A (It is a precursor). | < 25 ppb (Critical for biological safety).[1] |
| Appearance | Visual | Clear to pale yellow (fuming).[1] | Clear, colorless, non-fuming liquid.[1] |
5.2 Decision Logic for Researchers
Figure 2: Strategic decision tree for sourcing the correct perfluorinated agent.
References
-
Stockholm Convention on Persistent Organic Pollutants. (2019). Listing of perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds.[4][5][7][8] United Nations Environment Programme.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9873, Perflubron (Perfluorooctyl bromide).
-
European Chemicals Agency (ECHA). (2023). Restriction on PFOA, its salts and PFOA-related substances.[8]
-
Riess, J. G. (2001). Oxygen carriers ("blood substitutes")—raison d'etre, chemistry, and some physiology. Chemical Reviews, 101(9), 2797-2920.
-
Ministry of Economy, Trade and Industry (METI), Japan. (2024). Chemical Substances Control Law: Class I Specified Chemical Substances (PFOA).[8]
Sources
Methodological & Application
Introduction: The Unique Position of Perfluorooctanoyl Bromide in MRI
An in-depth guide to the application of Perfluorooctanoyl Bromide (PFOB) as a versatile contrast agent for Magnetic Resonance Imaging (MRI). This document provides experienced researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and critical insights necessary to leverage PFOB-based nanoparticles for advanced biomedical imaging.
Conventional Magnetic Resonance Imaging (MRI) primarily relies on the detection of hydrogen protons (¹H) in water to generate anatomical images. Contrast agents, such as those based on gadolinium, enhance these images by altering the local magnetic field and shortening the relaxation times of nearby water protons.[1][2][3] Perfluorooctanoyl Bromide (PFOB), also known as Perflubron, operates on a fundamentally different and complementary principle.[2]
PFOB is a perfluorocarbon (PFC), a class of molecules where hydrogen atoms are replaced by fluorine atoms.[4] This substitution grants it several key properties for MRI applications:
-
¹H MRI (Proton MRI): As PFOB lacks mobile protons, it displaces water in tissues or body cavities. This results in a signal void, making it an effective negative contrast agent, particularly for gastrointestinal imaging where it can clearly delineate the bowel loops.[1][4][5][6]
-
¹⁹F MRI (Fluorine MRI): The high density of fluorine atoms in PFOB, combined with the near-total absence of a natural fluorine signal in biological tissues, allows for direct and highly specific imaging of the agent itself.[7][8] This creates "hot-spot" images where the signal is directly proportional to the concentration of the PFOB agent, enabling quantitative cell tracking and biodistribution studies.[7][9]
PFOB is biologically inert, immiscible with water, and can be formulated into stable nanoemulsions, making it a versatile platform for creating sophisticated imaging agents.[4][5][10] These nanoparticles can be engineered to circulate in the bloodstream, be taken up by specific cells, or targeted to disease biomarkers.[11][12][13]
Part 1: Formulation of PFOB Nanoemulsions
The cornerstone of using PFOB for systemic MRI applications is its formulation into a stable oil-in-water nanoemulsion. The small, uniform size of the nanoparticles is critical for their in vivo behavior, including circulation time, biodistribution, and cellular uptake. An ideal nanoemulsion for cell tracking should have a particle size under 200 nm and a low Polydispersity Index (PDI) of less than 0.2 to ensure uniformity.[14]
Causality in Formulation Design:
-
Surfactant Choice: A biocompatible surfactant is essential to stabilize the PFOB nanodroplets and prevent coalescence. Lecithin (a mixture of phospholipids) is a common choice due to its excellent biocompatibility and its role as a primary component of cell membranes.
-
Energy Input: High-energy methods like homogenization or sonication are required to break down the bulk PFOB and surfactant mixture into nano-sized droplets. The duration and power of this process directly control the final particle size.[12][15]
-
Stabilization and Stealth: The inclusion of polyethylene glycol (PEG) chains on the nanoparticle surface (PEGylation) can sterically hinder the adsorption of opsonin proteins from the blood. This reduces uptake by the mononuclear phagocyte system (primarily in the liver and spleen), prolonging the agent's circulation time and improving its chances of reaching the intended target.[13][16]
Experimental Workflow: Synthesis to Characterization
The following diagram illustrates the end-to-end process of creating and validating PFOB nanoemulsions for MRI applications.
Caption: Workflow for PFOB nanoemulsion development.
Protocol 1: Preparation of a Standard PFOB Nanoemulsion
This protocol describes a general method for producing a PFOB nanoemulsion suitable for cell tracking studies using high-shear homogenization.
Materials:
-
Perfluorooctanoyl bromide (PFOB)
-
Lecithin (e.g., from egg yolk)
-
Glycerol or Mannitol (as a cryoprotectant/tonicity agent)[12]
-
Deionized, sterile water
-
High-shear homogenizer (e.g., Polytron)[15]
-
Ice bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Aqueous Phase: In a sterile beaker, dissolve the emulsifier/surfactant (e.g., 500 mg of lecithin) in 196 mL of sterile water.[15] If desired, add glycerol or mannitol at this stage.
-
Addition of Oil Phase: Add 4 mL of PFOB to the aqueous solution.[15] This creates a biphasic mixture.
-
Pre-cooling: Place the beaker in an ice bath and allow the mixture to cool for at least 10 minutes. This helps to dissipate the heat generated during homogenization.
-
Homogenization:
-
Immerse the tip of the high-shear homogenizer into the mixture.
-
Homogenize the solution at high speed (e.g., 20,000 rpm) for 15 minutes.[15]
-
Allow the mixture to rest in the ice bath for 5 minutes.
-
Repeat the homogenization and rest steps two more times for a total of three cycles.[15] The causality here is that repeated cycles ensure a more uniform and smaller particle size distribution.
-
-
Sterile Filtration: Pass the resulting milky-white nanoemulsion through a 0.22 µm sterile filter to remove any large aggregates and ensure sterility for biological applications.
-
Storage: Store the final nanoemulsion at 4°C. Properly formulated nanoemulsions can be stable for several months.
| Parameter | Typical Value | Rationale / Causality |
| PFOB Concentration | 2% (v/v) | Balances high ¹⁹F payload with emulsion stability. |
| Surfactant Conc. | 0.25% (w/v) | Sufficient to coat nanodroplets and prevent aggregation. |
| Homogenization Speed | 20,000 - 24,000 rpm | Provides the necessary shear force for nano-scale droplet formation.[15] |
| Final Particle Size | 150 - 250 nm | Optimal for cellular uptake and avoiding rapid clearance from circulation.[10] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse, uniform population of nanoparticles. |
Part 2: Characterization and In Vitro Applications
Before in vivo use, the nanoemulsion must be rigorously characterized to ensure it meets quality standards. Subsequently, its ability to be taken up by cells without causing toxicity must be verified.
Protocol 2: Quality Control and Cell Labeling
A. Physicochemical Characterization:
-
Size and PDI Measurement: Dilute a small aliquot of the nanoemulsion in deionized water and analyze it using Dynamic Light Scattering (DLS). The system should report the Z-average diameter and the PDI. Self-Validation: A PDI > 0.3 suggests a non-uniform or unstable emulsion that should be reformulated.
-
Morphology: Prepare a sample for Transmission Electron Microscopy (TEM) by negative staining. This allows for direct visualization of the nanoparticles, confirming their spherical shape and size.
B. In Vitro Cell Labeling: This protocol is designed for labeling phagocytic cells (e.g., macrophages, dendritic cells), which readily internalize nanoparticles.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) in a 6-well plate and allow them to adhere overnight.[12]
-
Labeling: Prepare fresh cell culture media containing the PFOB nanoemulsion at various concentrations (e.g., 2-10 mg/mL).[12]
-
Incubation: Remove the old media from the cells and replace it with the PFOB-containing media. Incubate for 16-24 hours at 37°C.[12] The optimal incubation time and concentration depend on the cell type and must be determined empirically.[7]
-
Washing: After incubation, wash the cells thoroughly with sterile Phosphate-Buffered Saline (PBS) three times to remove any extracellular nanoemulsion.[12]
-
Viability Assay: Use a standard method (e.g., Trypan Blue exclusion or MTT assay) to confirm that the labeling process did not induce significant cytotoxicity.
-
Confirmation of Uptake (Optional): If the nanoemulsion is co-labeled with a fluorescent dye, uptake can be confirmed using fluorescence microscopy or flow cytometry.
Part 3: In Vivo MRI Protocols
The ultimate application of PFOB nanoemulsions is for in vivo imaging. This requires specific MRI hardware (a dual ¹H/¹⁹F coil) and optimized pulse sequences to detect the distinct signals from protons and fluorine.
Mechanism of In Vivo Cell Tracking
The following diagram illustrates the process of using PFOB-labeled cells to image a site of inflammation.
Caption: Mechanism of PFOB-based cell tracking to inflammation.
Protocol 3: In Vivo ¹H/¹⁹F MRI for Cell Tracking in a Mouse Model
Prerequisites:
-
An MRI scanner equipped with a dual-frequency ¹H/¹⁹F radiofrequency coil.
-
An optimized ¹⁹F MRI pulse sequence (e.g., a multi-spin echo or a balanced steady-state free precession sequence).[16][17]
-
Anesthetized animal (e.g., mouse) with ex vivo labeled cells administered intravenously.
Imaging Procedure:
-
Animal Preparation: Anesthetize the mouse and position it within the MRI coil. Ensure physiological monitoring (respiration, temperature) throughout the experiment.
-
Anatomical ¹H Scan:
-
Acquire a standard T1-weighted or T2-weighted anatomical scan.
-
This provides the high-resolution structural context for the ¹⁹F data.
-
Rationale: The ¹H image is crucial for localizing the ¹⁹F signal within specific organs or tissues.[7]
-
-
¹⁹F Scan:
-
Switch the scanner to the ¹⁹F frequency.
-
Run the optimized ¹⁹F imaging sequence. Note that ¹⁹F scans typically require longer acquisition times than ¹H scans due to the lower concentration of the agent compared to water.
-
A high signal-to-noise ratio (SNR) is critical for detection.[16]
-
-
Data Processing and Analysis:
-
The ¹⁹F MRI will produce a "hot-spot" image where signal intensity corresponds to the location of the labeled cells.
-
Overlay the ¹⁹F image onto the ¹H anatomical image using image registration software. This creates a fused image that shows precisely where the labeled cells have accumulated.[17]
-
Quantification: By including a reference phantom with a known concentration of PFOB in the field of view, the signal intensity in the ¹⁹F image can be converted into an absolute number of fluorine atoms, and thus an estimated number of cells.[7]
-
| MRI Parameter | ¹H Scan (Typical) | ¹⁹F Scan (Typical) | Causality / Rationale |
| Sequence | T2-RARE / FSE | RARE / bSSFP | T2-RARE provides good soft-tissue contrast. ¹⁹F sequences are optimized for high signal from the agent. |
| Repetition Time (TR) | 2000-3000 ms | 1000-2000 ms | Governs T1/T2 weighting. ¹⁹F agents have long T1 times.[9] |
| Echo Time (TE) | 30-60 ms | 5-10 ms | Short TE for ¹⁹F maximizes signal by minimizing T2 decay. |
| Resolution | High (~100x100 µm) | Low (~1x1 mm) | ¹H signal is abundant, allowing high resolution. ¹⁹F signal is sparse, requiring larger voxels to achieve sufficient SNR. |
| Acquisition Time | 2-5 min | 15-30 min | Longer acquisition is needed to average the low ¹⁹F signal and overcome noise. |
Conclusion and Future Outlook
Perfluorooctanoyl bromide provides a powerful and unique platform for MRI. Its ability to act as both a negative contrast agent for ¹H imaging and a quantitative, background-free tracer for ¹⁹F imaging makes it exceptionally versatile. The protocols outlined here provide a robust framework for the synthesis, characterization, and application of PFOB nanoemulsions. As targeting moieties such as antibodies or peptides are increasingly incorporated onto the surface of these nanoparticles, the future of PFOB lies in its potential for molecular imaging, allowing for the non-invasive visualization and quantification of specific cellular and molecular processes in vivo.[5][12]
References
- MR-TIP: Database. MRI - Perfluorochemicals.
- Song, X., et al. (2018). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. PMC - NIH.
- YouTube. (2014). MRI contrast agent.
- Cosco, E. D., et al. (2022). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. PMC - PubMed Central.
- Diou, O., et al. (2012). Perfluorooctyl Bromide Polymeric Capsules as Dual Contrast Agents for Ultrasonography and Magnetic Resonance Imaging. ResearchGate.
- ResearchGate. (2015). Fluorophore-tagged superparamagnetic iron oxide nanoparticles as bimodal contrast agents for MR/optical imaging.
- Wang, Y., et al. (2022). Partially fluorinated nanoemulsions for 19F MRI-fluorescence dual imaging cell tracking. ScienceDirect.
- Brown, J. J., et al. (1991). Perfluoroctylbromide as a gastrointestinal contrast agent for MR imaging: use with and without glucagon. PubMed.
- Cristelo, C., et al. (2020). Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles. PMC - PubMed Central.
- Behan, M., et al. (1996). Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results. PubMed.
- Le, T. H., et al. (2018). Amphiphilic and Perfluorinated Poly(3-Hydroxyalkanoate) Nanocapsules for 19F Magnetic Resonance Imaging. PMC.
- A. Al-Hyari, et al. (2024). A Comprehensive Review of Physicochemical Properties Influencing the Magnetic Behavior and Relaxivity of Nanoparticle-Based MRI.
- Chapelin, F. (2018). MRI Probe for Cell-Targeted Imaging: Click-Functionalized Perfluorocarbon Nanoemulsions. eScholarship.org.
- Chapelin, F., et al. (2021). Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection. eScholarship.org.
- Bönner, F., et al. (2012). Fluorine-containing nanoemulsions for MRI cell tracking. PMC - NIH.
- Giraudeau, C., et al. (2011). High sensitivity 19F MRI of a perfluorooctyl bromide emulsion: application to a dynamic biodistribution study and oxygen tension mapping in the mouse liver and spleen. PubMed.
- Schmieder, A. H., et al. (2015). Recent Advances in (19)Fluorine Magnetic Resonance Imaging with Perfluorocarbon Emulsions. ResearchGate.
- D'Abreu, A., et al. (2023). Perfluorocarbon emulsion enhances MR-ARFI displacement and temperature in vitro: Evaluating the response with MRI, NMR, and hydrophone. NIH.
- Gaudet, J. M., et al. (2018). Fluorine-19 MRI Contrast Agents for Cell Tracking and Lung Imaging. PMC - NIH.
- Avilés, M. O., et al. (2017). Enhanced MRI T2 Relaxivity in Contrast-Probed Anchor-Free PEGylated Iron Oxide Nanoparticles. PMC - NIH.
- Ahrens, E. T., et al. (2013). In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. PMC - NIH.
- T. M. W. (2016). SELECTED APPLICATIONS OF FLUORINATED MR CONTRAST AGENTS AND FLUORINE-CONTAINING DRUGS IN MEDICINE. ResearchGate.
- van der Velden, F., et al. (2023). How to 19F MRI: applications, technique, and getting started. WUR eDepot.
Sources
- 1. youtube.com [youtube.com]
- 2. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MRI - Perfluorochemicals - MR-TIP: Database [mr-tip.com]
- 5. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluoroctylbromide as a gastrointestinal contrast agent for MR imaging: use with and without glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-19 MRI Contrast Agents for Cell Tracking and Lung Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphiphilic and Perfluorinated Poly(3-Hydroxyalkanoate) Nanocapsules for 19F Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perfluorocarbon emulsion enhances MR-ARFI displacement and temperature in vitro: Evaluating the response with MRI, NMR, and hydrophone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High sensitivity 19F MRI of a perfluorooctyl bromide emulsion: application to a dynamic biodistribution study and oxygen tension mapping in the mouse liver and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Perfluorooctanoyl Bromide in Experimental Liquid Ventilation
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of Perfluorooctanoyl Bromide (PFOB, also known as Perflubron) in partial liquid ventilation (PLV). It details the underlying scientific principles, offers a step-by-step preclinical protocol for an acute respiratory distress syndrome (ARDS) model, and discusses critical aspects of monitoring, data interpretation, and troubleshooting. The aim is to equip researchers with the foundational knowledge and practical methodology to investigate PFOB-PLV as a potential therapeutic intervention for severe respiratory failure.
Introduction: The Rationale for Liquid-Assisted Respiration
Perfluorocarbons (PFCs) are a class of synthetic fluorinated hydrocarbons characterized by the replacement of hydrogen atoms with fluorine.[1] This substitution imparts unique physicochemical properties, including high chemical and biological inertness, low surface tension, and a remarkable capacity for dissolving respiratory gases like oxygen and carbon dioxide.[2][3] Perfluorooctanoyl Bromide (PFOB), commercially known as Perflubron, is a prominent member of this class, distinguished by the presence of a bromide atom which renders it radiopaque, allowing for visualization via imaging techniques.[2][4]
Liquid ventilation (LV) is a respiratory support technique that utilizes PFCs as the breathing medium instead of gas.[3] It exists in two primary forms:
-
Total Liquid Ventilation (TLV): The lungs are completely filled with PFC, and a specialized liquid ventilator cycles tidal volumes of the oxygenated liquid.[1][4] While effective, TLV is technically complex and remains largely experimental.[5]
-
Partial Liquid Ventilation (PLV): The lungs are filled with a volume of PFC approximately equal to the functional residual capacity (FRC). A conventional gas ventilator is then used to deliver tidal breaths, facilitating gas exchange through the PFC layer.[4][6] PLV is the more commonly studied and clinically feasible approach.[5]
The therapeutic rationale for using PFOB in liquid ventilation, particularly for conditions like Acute Respiratory Distress Syndrome (ARDS) and Bronchopulmonary Dysplasia (BPD), is multifaceted.[7][8] It aims to provide gentler ventilation, improve gas exchange, and mitigate ventilator-induced lung injury (VILI), a common complication of conventional mechanical ventilation in diseased lungs.[9][10]
Core Principles and Mechanisms of Action
PFOB-PLV improves pulmonary function through a combination of physical and biological effects that address the core pathophysiology of ARDS, which involves alveolar collapse, edema, and inflammation.[11][12]
-
Enhanced Gas Exchange: PFOB has an oxygen-carrying capacity more than three times that of blood and a CO2 solubility approximately four times greater than its oxygen solubility.[1][3] This high gas solubility ensures efficient transport of oxygen to, and carbon dioxide from, the alveolar-capillary membrane, even in fluid-filled or collapsed lung regions.
-
Improved Lung Mechanics: By replacing the air-liquid interface in the alveoli with a liquid-liquid interface, PFOB significantly reduces surface tension forces that lead to alveolar collapse.[1][8] Its high density helps to physically reopen, or "recruit," collapsed alveoli in dependent lung regions, acting as a "liquid Positive End-Expiratory Pressure (PEEP)."[1] This recruitment leads to a marked improvement in lung compliance (the lung's ability to stretch and expand).[13]
-
Anti-Inflammatory Properties: Preclinical studies suggest that PFOB can modulate the inflammatory response within the lungs. It has been shown to decrease the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells like macrophages into the alveoli.[1]
-
Alveolar Lavage: The presence and movement of liquid PFOB within the airways helps to loosen and mobilize cellular debris, inflammatory exudates, and mucus, which can then be removed by suctioning.[1][8] This lavage effect can clear airways and further improve ventilation.
Diagram: Mechanisms of PFOB in Partial Liquid Ventilation
Caption: Key mechanisms by which PFOB improves lung function during PLV.
Detailed Experimental Protocol: PFOB-PLV in a Saline Lavage-Induced ARDS Model
This protocol describes the application of PFOB-PLV in a large animal model (e.g., piglet or lamb) of ARDS induced by saline lavage. This model is widely used as it reliably reproduces the surfactant deficiency and impaired gas exchange characteristic of human ARDS.[6][14]
Materials and Equipment
-
Perfluorooctanoyl Bromide (PFOB): Medical grade, sterile (e.g., LiquiVent®).
-
Animal Model: E.g., Sus scrofa domesticus (piglet), 10-15 kg.
-
Anesthesia & Monitoring: Anesthetic machine, intravenous catheters, ECG, pulse oximeter, invasive blood pressure monitor (arterial line), temperature probe.
-
Ventilation: Conventional mechanical ventilator capable of volume or pressure control.
-
Airway: Cuffed endotracheal tube (ETT) with a side port for instillation.
-
Ancillary: Syringes, warming bath or fluid warmer, suction catheters, blood gas analyzer, sterile normal saline.
Table 1: Key Physicochemical Properties of Perfluorooctanoyl Bromide
| Property | Value | Significance in Liquid Ventilation | Reference |
| Chemical Formula | C₈F₁₇Br | Inert structure with a radiopaque bromine atom. | |
| Density (at 25°C) | ~1.92 g/mL | Gravitates to dependent lung regions, helping to recruit collapsed alveoli. Nearly twice the density of water. | [15] |
| O₂ Solubility (at 25°C) | 45-50 mL/dL | High capacity to carry and deliver oxygen. | [1][3] |
| CO₂ Solubility (at 25°C) | ~210 mL/dL | Extremely high capacity to remove carbon dioxide. | [3] |
| Surface Tension | ~18 dyn/cm | Lowers alveolar surface tension, preventing collapse and reducing pressures needed for ventilation. | [1] |
| Vapor Pressure | Low | Evaporates slowly from the lungs, allowing for a sustained effect. | [16] |
Experimental Workflow
Caption: Step-by-step experimental workflow for PFOB-PLV in a preclinical ARDS model.
Step-by-Step Protocol
-
Preparation and Baseline (Phase 1):
-
Anesthetize, intubate, and establish vascular access in the animal.
-
Initiate conventional mechanical ventilation (CMV) with baseline settings (e.g., FiO₂ 1.0, PEEP 5 cmH₂O, Tidal Volume 10 ml/kg).
-
Allow the animal to stabilize for 30 minutes, then record baseline physiological data, including arterial blood gases (ABG), hemodynamics, and respiratory mechanics.
-
Concurrently, warm the required volume of PFOB in a sterile bath to 37-39°C.[1] Administering cold liquid can induce severe hypothermia.
-
-
Lung Injury Induction (Phase 2):
-
Position the animal supine. Briefly disconnect the ventilator and instill 30 ml/kg of warm, sterile normal saline into the lungs via the ETT.
-
Gently re-inflate the lungs with two manual breaths.
-
Drain the fluid by gravity into a collection container.
-
Resume CMV. Repeat this lavage procedure every 10-15 minutes until severe respiratory failure is achieved, defined by a PaO₂/FiO₂ ratio of <100 mmHg.
-
-
PLV Initiation and Maintenance (Phase 3):
-
Instillation: While maintaining CMV, slowly instill the warmed PFOB through the ETT side port at a rate of approximately 1-2 ml/kg/min.[3] Rapid instillation can cause hemodynamic instability.[9]
-
Dosing: The initial dose typically targets the functional residual capacity (FRC).[17] A common approach is to instill PFOB until a meniscus is visible in the ETT upon brief disconnection from the ventilator, which usually corresponds to ~30 ml/kg.[3][5] Lower-dose strategies are also being investigated.[7]
Table 2: Example PFOB Dosing Regimens for PLV
Dosing Strategy Initial Dose Maintenance Dose Rationale Reference FRC-Fill ~30 ml/kg, or until meniscus appears in ETT. 1-3 ml/kg/hr to replace evaporative loss. Aims to fill the static gas volume of the lung to maximize surface area for gas exchange and recruitment. [1][3] Low Dose 2.5 ml/kg daily in divided doses. Replenish as needed based on clinical response or ETT visibility. May reduce hemodynamic side effects and barotrauma risk while still providing therapeutic benefit. Primarily studied in neonates. [7] -
Ventilator Adjustments: Immediately after PFOB instillation, respiratory system compliance will change. Adjust ventilator settings to adapt to the dense, viscous fluid.
Table 3: Suggested Initial Ventilator Settings for PLV
Parameter Suggested Setting Rationale Reference Mode Volume Control or Pressure Control Either can be effective; operator preference. [18] Tidal Volume 10-15 ml/kg Maintain adequate gas exchange. [1] Respiratory Rate 15-25 breaths/min Adjust based on PaCO₂. Lower rates may be needed for CO₂ clearance in TLV, but higher rates are common in PLV. [1][19] PEEP 5-8 cmH₂O Prevents airway collapse on expiration. [20] Inspiratory Time (I-Time) 1.0 - 1.5 seconds A longer I-Time is critical to overcome the inertial properties of the liquid and allow sufficient time for gas diffusion. FiO₂ 1.0 initially Wean as tolerated based on PaO₂ or SpO₂. [18] -
Monitoring and Maintenance: Continuously monitor vital signs. Perform hourly ABG analysis to guide ventilator adjustments. Maintain the PFOB level by administering maintenance doses (e.g., 1-3 ml/kg/hr) to replace liquid lost to evaporation.[19] Evaporative loss can be directly measured with specialized infrared sensors for precise dosing.[21] Perform tracheal suctioning as needed to clear mucus, which will float on top of the denser PFOB.[5]
-
-
Weaning from PLV (Phase 4):
-
The transition back to gas ventilation is primarily achieved through evaporation. Stop all PFOB maintenance doses.[8]
-
The PFOB will slowly vaporize and be cleared with expired gas over hours to days.[8]
-
As the PFOB level decreases and the animal's underlying lung function improves, gradually wean ventilator support (FiO₂, PEEP, pressure support) according to standard weaning protocols.[22][23]
-
The animal can be extubated once it meets standard criteria for spontaneous breathing.
-
Data Interpretation and Troubleshooting
Expected Outcomes:
-
A rapid and sustained improvement in the PaO₂/FiO₂ ratio following PLV initiation.[6][17]
-
An increase in dynamic or static lung compliance.[17]
-
Reduced evidence of lung injury (e.g., less edema, hemorrhage, and hyaline membrane formation) on post-mortem histology compared to control animals managed with CMV alone.[6]
Table 4: Troubleshooting Common Issues During Experimental PLV
| Issue | Potential Cause | Recommended Action | Reference |
| Hypotension / Bradycardia | Rapid instillation increasing intrathoracic pressure; vagal stimulation. | Pause or slow the rate of PFOB instillation. Administer fluid bolus if needed. | [9] |
| Hypoxia during instillation | Displacement of gas without adequate oxygenated PFOB. | Ensure PFOB is adequately warmed and instilled slowly. Maintain PEEP. | [5][9] |
| Hypercapnia (High PaCO₂) | Inadequate ventilation; CO₂ diffusion limitation through a deep PFOB layer. | Increase respiratory rate or tidal volume. Ensure adequate inspiratory time. | [16] |
| Mucus Plugging | Mucus is less dense than PFOB and can accumulate at the PFOB-gas interface. | Perform regular, gentle tracheal suctioning. | [5] |
| Pneumothorax | Barotrauma from high ventilator pressures. | Use lung-protective ventilation strategies; monitor peak airway pressures closely. |
Biocompatibility and Safety Considerations
Perfluorocarbons, including PFOB, are considered biochemically and biologically inert.[2][3] They are not metabolized and are cleared from the body entirely through evaporation from the lungs.[1] PFOB is FDA-approved for use as a contrast agent in diagnostic imaging, underscoring its favorable safety profile.[4][8] While direct cellular toxicity is low, the physical properties of the liquid (high density) can cause transient hemodynamic effects if administered improperly.[9][24] Long-term retention studies have shown that residual PFOB is eventually cleared without significant pathological changes.
Conclusion
Partial liquid ventilation with Perfluorooctanoyl Bromide represents a promising, albeit complex, therapeutic strategy for severe respiratory failure. Its unique ability to improve gas exchange, recruit the lung, and potentially reduce inflammation addresses the fundamental pathophysiology of ARDS. Successful investigation requires a thorough understanding of its mechanisms of action and meticulous adherence to experimental protocols. The detailed methodology provided in this guide serves as a robust starting point for preclinical research, enabling scientists to explore the full potential of this innovative respiratory support modality.
References
- WO2020223315A1 - Liquid ventilation for bronchopulmonary dysplasia - Google Patents. Google Patents.
- Partial Liquid Ventilation with Perfluorocarbon in Acute Lung Injury | Light and Transmission Electron Microscopy Studies. American Journal of Respiratory Cell and Molecular Biology.
- Perfluorocarbons in Research and Clinical Practice: A Narrative Review. ResearchGate.
- Partial liquid ventilation for preventing death and morbidity in adults with acute lung injury and acute respiratory distress syndrome. PMC - PubMed Central.
- Perfluorocarbon Enhanced Gas Exchange. ATS Journals.
- Liquid Ventilation. PMC - NIH.
- Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids. NIH.
- Neonatal Liquid Ventilation. Children's Hospital of Philadelphia.
- Perfluorochemical Liquid Ventilation in BPD.
- Liquid ventilation. PMC - NIH.
- An update on Liquid ventilation. Dr Kevin Dysart. YouTube.
- Update in Critical Care and Acute Respiratory Distress Syndrome 2018. ATS Journals.
- Schematic of the perfluorochemical compound perflubron (LiquiVent R ;.... ResearchGate.
- [Liquid ventilation with perfluorocarbons]. PubMed.
- Partial liquid ventilation with perflubron in premature infants with severe respiratory distress syndrome. The LiquiVent Study Group. PubMed.
- Pathophysiology of Acute Respiratory Distress Syndrome and COVID-19 Lung Injury. PMC.
- Synthesis and biocompatibility evaluation of partially fluorinated pyridinium bromides. New Journal of Chemistry (RSC Publishing).
- Total liquid ventilation with perfluorocarbons increases pulmonary end-expiratory volume and compliance in the setting of lung atelectasis. PubMed.
- Perfluorocarbon-associated gas exchange. PubMed.
- Dose monitoring in Partial Liquid Ventilation by infrared measurement of expired perfluorochemicals. PubMed.
- Acute Respiratory Distress Syndrome: Pathophysiological Insights, Subphenotypes, and Clinical Implications—A Comprehensive Review. MDPI.
- Partial liquid ventilation: effects of liquid volume and ventilatory settings on perfluorocarbon evaporation. PubMed.
- Weaning from mechanical ventilation. PubMed.
- The Slippery Slope of Weaning from Ventilatory Support - WSAVA 2001. VIN.
- Acute Respiratory Distress Syndrome (ARDS): Practice Essentials, Background, Pathophysiology. Medscape Reference.
- Weaning from Mechanical Ventilation in ARDS: Aspects to Think about for Better Understanding, Evaluation, and Management. PMC.
Sources
- 1. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Liquid ventilation with perfluorocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. atsjournals.org [atsjournals.org]
- 7. WO2020223315A1 - Liquid ventilation for bronchopulmonary dysplasia - Google Patents [patents.google.com]
- 8. Neonatal Liquid Ventilation | Children's Hospital of Philadelphia [chop.edu]
- 9. Partial liquid ventilation for preventing death and morbidity in adults with acute lung injury and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Pathophysiology of Acute Respiratory Distress Syndrome and COVID-19 Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Total liquid ventilation with perfluorocarbons increases pulmonary end-expiratory volume and compliance in the setting of lung atelectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. Partial liquid ventilation with perflubron in premature infants with severe respiratory distress syndrome. The LiquiVent Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Perfluorocarbon-associated gas exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Partial liquid ventilation: effects of liquid volume and ventilatory settings on perfluorocarbon evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Weaning from Mechanical Ventilation in ARDS: Aspects to Think about for Better Understanding, Evaluation, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dose monitoring in Partial Liquid Ventilation by infrared measurement of expired perfluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Weaning from mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Slippery Slope of Weaning from Ventilatory Support - WSAVA 2001 - VIN [vin.com]
- 24. Synthesis and biocompatibility evaluation of partially fluorinated pyridinium bromides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Stability Perfluorooctyl Bromide (PFOB) Nanoemulsions
Formulation Strategies & Manufacturing Protocols for Biomedical Applications
Executive Summary & Safety Disambiguation
Critical Chemical Note: This guide addresses the formulation of Perfluorooctyl Bromide (C₈F₁₇Br), also known as Perflubron. This is the standard, chemically inert fluorocarbon used in oxygen therapeutics (e.g., Oxygent™) and imaging. Note: "Perfluorooctanoyl bromide" (an acid bromide) is highly reactive, hydrolyzes instantly in water to form toxic PFOA, and is unsuitable for aqueous emulsions. This guide assumes the user intends to work with the biocompatible Perfluorooctyl Bromide.
Perfluorooctyl Bromide (PFOB) emulsions present a unique physicochemical challenge. Unlike typical oil-in-water emulsions, PFOB is both hydrophobic and lipophobic (fluorophilic). Consequently, standard emulsification techniques often fail due to Ostwald Ripening , where the dispersed phase diffuses through the continuous phase, causing droplet growth and eventual phase separation.
This protocol details the "Trapped Species" stabilization technique and High-Pressure Homogenization (HPH) workflows required to produce shelf-stable PFOB nanoemulsions (<200 nm).
Theoretical Foundation: The Ostwald Ripening Challenge
To create a stable PFOB emulsion, one must actively engineer against Ostwald Ripening. Because PFOB has a finite (albeit low) water solubility, small droplets—which have higher internal pressure (Laplace pressure) than large droplets—tend to dissolve and redeposit onto larger droplets.
The Solution: Interfacial Engineering We utilize a stabilizing oil (co-surfactant or "trapped species") that is significantly less water-soluble than PFOB. As PFOB leaves the small droplet, the concentration of this insoluble stabilizer increases, creating an osmotic pressure gradient that halts further diffusion.
Mechanism Visualization
The following diagram illustrates the stabilization logic using the "Trapped Species" concept.
Figure 1: Comparison of failure modes in standard PFOB emulsions vs. stabilized systems. The inclusion of a secondary oil prevents the diffusive collapse of small droplets.
Formulation Strategy
The "Holy Trinity" of PFOB formulation consists of the Fluorocarbon, the Emulsifier, and the Stabilizer.
Table 1: Optimized Formulation Components (100 mL Batch)
| Component | Role | Concentration (w/v) | Selection Criteria |
| Perfluorooctyl Bromide (PFOB) | Dispersed Phase | 20% - 60% | High density (1.93 g/mL), high oxygen solubility. |
| Egg Yolk Phospholipids (EYP) | Primary Emulsifier | 2.0% - 4.0% | Biocompatible interface. EYP is superior to synthetic surfactants for in vivo half-life. |
| Perfluorodecyl Bromide (PFDB) orTriglycerides | Stabilizer (Trapped Species) | 1.0% - 2.0% | Must be less water-soluble than PFOB to retard ripening. |
| Glycerol | Tonicity Agent | 2.25% | Adjusts osmolarity to blood (290 mOsm) without destabilizing the surfactant. |
| Vitamin E (α-Tocopherol) | Antioxidant | 0.05% | Protects phospholipids from oxidation during high-energy processing. |
| Water for Injection (WFI) | Continuous Phase | q.s. to 100% | Must be degassed to prevent microbubble formation. |
Manufacturing Protocol: High-Pressure Homogenization
Equipment Required:
-
High-Shear Mixer (e.g., IKA Ultra-Turrax)
-
High-Pressure Homogenizer (e.g., Microfluidizer M-110P or APV Gaulin)
-
Chiller unit (set to 4°C)
-
Nitrogen gas supply
Step-by-Step Workflow
Phase 1: Pre-Emulsification (The "Coarse" Mix)[1][2]
-
Aqueous Phase Prep: Dissolve Glycerol and EDTA (0.01% as chelator) in WFI.
-
Surfactant Dispersion: Disperse Egg Yolk Phospholipids (EYP) into the aqueous phase using magnetic stirring under a Nitrogen blanket. Allow hydration for 30-60 minutes. Note: Inadequate hydration leads to poor coating efficiency.
-
Oil Phase Prep: Mix PFOB with the Stabilizer (e.g., PFDB or minimal soybean oil) and Vitamin E.
-
Coarse Emulsification: While shearing the aqueous phase at 10,000 RPM (Ultra-Turrax), slowly add the Oil Phase. Continue shearing for 5 minutes.
-
Target: Droplet size 2–5 µm. The emulsion will look milky and unstable.
-
Phase 2: High-Energy Size Reduction
-
System Priming: Prime the Microfluidizer with buffer. Set the interaction chamber cooling bath to 4°C. PFOB emulsions are highly heat-sensitive; processing heat can cause vapor expansion and destabilization.
-
Homogenization Cycles:
-
Pass 1-2: Process at 5,000 PSI to stabilize the coarse dispersion.
-
Pass 3-8: Process at 20,000 - 30,000 PSI .
-
-
In-Process Control: Monitor temperature at the outlet. If Temp > 40°C, pause and allow the system to cool.
Phase 3: Finishing
-
pH Adjustment: Adjust pH to 7.0–7.4 using 0.1N NaOH. Phospholipids hydrolyze rapidly at acidic pH.
-
Sterilization: Terminal sterilization (Autoclave) often causes particle growth in PFC emulsions. Aseptic filtration (0.22 µm) is recommended, but only possible if the mean particle size is <200 nm. If size is larger, aseptic manufacturing (sterile raw materials) is required.
Manufacturing Logic Diagram
Figure 2: Process flow for High-Pressure Homogenization. Note the critical cooling loop to prevent thermal destabilization.
Characterization & Quality Control
To validate the protocol, the following metrics must be met.
| Parameter | Method | Target Specification | Significance |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 150 - 250 nm | Determines circulation time. >500 nm risks embolism. |
| Polydispersity Index (PDI) | DLS | < 0.20 | Indicates a narrow distribution, essential for stability. |
| Zeta Potential | Electrophoretic Mobility | -30 mV to -60 mV | High negative charge (from phospholipids) prevents flocculation. |
| PFOB Content | 19F-NMR or Density | ± 5% of Label | Verifies encapsulation efficiency. |
| Lysophospholipid Content | HPLC | < 5% of Total Lipid | High levels indicate phospholipid hydrolysis (spoilage). |
Troubleshooting Guide
Issue: Emulsion separates (creams) within 24 hours.
-
Cause: Density mismatch or insufficient droplet size reduction.
-
Fix: PFOB is heavy (1.9 g/mL). You cannot match density perfectly with water. Stability relies on Stokes' Law—you must get particle size below 200 nm to let Brownian motion counteract sedimentation. Increase homogenization pressure.
Issue: Particle size grows over 1 week (Ostwald Ripening).
-
Cause: Insufficient "Trapped Species" stabilizer.
-
Fix: Increase the concentration of the secondary oil (Triglyceride or PFDB). Ensure the stabilizer is thoroughly mixed with the PFOB before adding to the aqueous phase.
Issue: pH drift (Acidification).
-
Cause: De-esterification of phospholipids or release of free fatty acids.
-
Fix: Ensure Vitamin E is present. Store at 4°C. Check initial pH adjustment.
References
-
Riess, J. G. (2002). Fluorous micro- and nanophases with a biomedical perspective. Tetrahedron.
-
Kabalnov, A. S. (2001). Ostwald ripening and related phenomena. Journal of Dispersion Science and Technology.
-
Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology.
-
Washington, C. (1996). Stability of lipid emulsions for drug delivery. Advanced Drug Delivery Reviews.
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews.
Sources
Synthetic Routes for the Functionalization of Perfluorooctanoyl Bromide: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of synthetic routes for the functionalization of perfluorooctanoyl bromide (PFOB), a key building block in the synthesis of highly fluorinated molecules. As a senior application scientist, this document aims to deliver not just protocols, but also the underlying chemical principles and practical insights to empower researchers in their experimental design.
Perfluorooctanoyl bromide, with its highly electrophilic carbonyl carbon, is a versatile reagent for introducing the perfluorooctanoyl moiety into a wide range of organic molecules. The strong electron-withdrawing nature of the perfluorooctyl chain significantly influences the reactivity of the acyl bromide, making it a potent acylating agent. This guide will explore its application in nucleophilic acyl substitution, Friedel-Crafts acylation, reduction reactions, and carbon-carbon bond formation.
Safety and Handling of Perfluorooctanoyl Bromide
Perfluorooctanoyl bromide is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is crucial to avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, immediate and thorough washing of the affected area is necessary. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Nucleophilic Acyl Substitution: Gateway to Diverse Functionalities
The most common application of perfluorooctanoyl bromide is in nucleophilic acyl substitution reactions. The highly electron-deficient carbonyl carbon is readily attacked by a variety of nucleophiles, leading to the formation of esters, amides, and thioesters.
Esterification: Synthesis of Perfluorooctanoic Acid Esters
The reaction of perfluorooctanoyl bromide with alcohols provides a straightforward route to perfluorooctanoic acid esters. These esters are valuable as intermediates in organic synthesis and can find applications as specialized lubricants and coatings.
Causality of Experimental Choices: The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl bromide. The subsequent elimination of a bromide ion yields the ester. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise protonate the alcohol, reducing its nucleophilicity, or catalyze side reactions. Anhydrous conditions are essential to prevent the hydrolysis of the acyl bromide to perfluorooctanoic acid.
Protocol: Synthesis of Ethyl Perfluorooctanoate
-
To a solution of ethanol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere, add perfluorooctanoyl bromide (1.0 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrobromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl perfluorooctanoate.
Table 1: Representative Conditions for Esterification of Perfluorooctanoyl Bromide
| Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | Pyridine | CH₂Cl₂ | 0 to RT | 4 | 85-95 |
| Isopropanol | Triethylamine | THF | 0 to RT | 6 | 80-90 |
| Benzyl alcohol | Pyridine | Toluene | RT | 5 | 88-97 |
Diagram 1: Workflow for the Esterification of Perfluorooctanoyl Bromide
Caption: General workflow for the synthesis of perfluorooctanoate esters.
Amidation: Synthesis of Perfluorooctanamides
Perfluorooctanamides are of significant interest in medicinal chemistry and materials science due to their unique properties, including high thermal stability and hydrophobicity. They are readily synthesized by the reaction of perfluorooctanoyl bromide with primary or secondary amines.
Causality of Experimental Choices: Similar to esterification, amidation proceeds through nucleophilic acyl substitution. The amine acts as the nucleophile, and a base is required to scavenge the HBr byproduct. Using a slight excess of the amine can also serve this purpose, with the amine itself acting as the base. The choice of solvent is critical to ensure the solubility of all reactants.
Protocol: Synthesis of N-Butylperfluorooctanamide
-
Dissolve n-butylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of perfluorooctanoyl bromide (1.0 equivalent) in anhydrous THF to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Recrystallize the crude product or purify by column chromatography to yield pure N-butylperfluorooctanamide.
Table 2: Representative Conditions for Amidation of Perfluorooctanoyl Bromide
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | CH₂Cl₂ | 0 to RT | 3 | 90-98 |
| Diethylamine | Triethylamine | THF | 0 to RT | 4 | 85-95 |
| Morpholine | Excess Amine | Dichloromethane | RT | 2 | 92-99 |
Diagram 2: Reaction Scheme for Amidation
Caption: General reaction for the synthesis of perfluorooctanamides.
Friedel-Crafts Acylation: Formation of Perfluoroalkyl Aryl Ketones
Friedel-Crafts acylation using perfluorooctanoyl bromide allows for the introduction of the perfluorooctanoyl group onto aromatic rings, yielding perfluoroalkyl aryl ketones. These compounds are valuable precursors for various fluorinated pharmaceuticals and agrochemicals.
Causality of Experimental Choices: This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion (C₇F₁₅CO⁺). The acylium ion is then attacked by the electron-rich aromatic ring. The strong deactivating effect of the perfluoroalkyl group prevents polyacylation, which can be a side reaction in traditional Friedel-Crafts acylations.
Protocol: Synthesis of 1-(Perfluorooctanoyl)benzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide (CS₂) at 0 °C, add perfluorooctanoyl bromide (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add benzene (1.5 equivalents) slowly to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction by GC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation or column chromatography to afford 1-(perfluorooctanoyl)benzene.
Reduction of Perfluorooctanoyl Bromide
The carbonyl group of perfluorooctanoyl bromide can be selectively reduced to either an aldehyde or an alcohol, providing access to other important classes of fluorinated compounds.
Reduction to 1,1-Dihydroperfluorooctan-1-ol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acyl bromide to the corresponding primary alcohol.
Causality of Experimental Choices: LiAlH₄ is a powerful source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon. A second equivalent of hydride then displaces the bromide to form an intermediate aldehyde, which is immediately further reduced to the alcohol. The reaction is typically carried out at low temperatures to control its exothermicity. An acidic workup is necessary to protonate the resulting alkoxide.
Protocol: Synthesis of 1,1-Dihydroperfluorooctan-1-ol
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (0.5 equivalents) in anhydrous diethyl ether at 0 °C.
-
Add a solution of perfluorooctanoyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Carbon-Carbon Bond Formation with Organometallic Reagents
Perfluorooctanoyl bromide can react with organometallic reagents, such as Grignard reagents, to form ketones. This provides a powerful method for constructing new carbon-carbon bonds and accessing a variety of perfluoroalkyl ketones.
Causality of Experimental Choices: Grignard reagents are strong nucleophiles and bases. The reaction must be carried out under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water. The reaction is typically performed at low temperatures to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed ketone.
Protocol: Synthesis of 1-Phenyl-1-perfluorooctanone
-
To a solution of perfluorooctanoyl bromide (1.0 equivalent) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 equivalents in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-1-perfluorooctanone.
References
-
Friedel-Crafts acylation - YouTube. (2019). Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC - PubMed Central - NIH. (2021). Retrieved from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC - NIH. (2020). Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Retrieved from [Link]
- CN105646177A - Method for preparing perfluoropolyether carboxylic acid - Google Patents. (n.d.).
Application Note: Quantitative Analysis of Perfluorooctyl Bromide (PFOB) in Biological Tissue
[1][2][3][4]
Executive Summary & Strategic Overview
Perfluorooctyl bromide (PFOB, Perflubron) is a critical fluorocarbon used in oxygen therapeutics (blood substitutes), liquid ventilation, and as a contrast agent for CT/MRI. Its unique physicochemical properties—specifically its high vapor pressure (approx. 10-14 mmHg at 37°C), extreme hydrophobicity, and lipophobicity—present a "Volatility Paradox" for the analyst.
The Challenge: Standard tissue homogenization generates heat and exposes surface area, causing rapid evaporative loss of PFOB before analysis begins. Furthermore, PFOB lacks a UV chromophore, rendering standard HPLC-UV useless.
The Solution: This guide details three validated workflows to overcome these hurdles:
-
Headspace GC-MS (HS-GC-MS): The gold standard for trace quantification, utilizing PFOB’s volatility to our advantage.
-
Solvent Extraction GC-MS/ECD: For high-concentration samples, using a modernized liquid-liquid extraction (LLE) protocol.
-
19F-NMR Spectroscopy: A non-destructive method for intact tissue assessment.
Critical Pre-Analytical Handling (The "Cold Chain")
Causality: 90% of analytical errors with PFOB occur during sampling, not injection. PFOB will sublime/evaporate from tissue at room temperature.
-
Harvesting: Tissues must be harvested immediately after sacrifice and flash-frozen in liquid nitrogen.
-
Storage: Store at -80°C in airtight, glass containers (PFOB can permeate some plastics over time).
-
Weighing: Do not thaw tissue before weighing. Weigh frozen tissue aliquots directly into the pre-tared analysis vial (Headspace or Centrifuge tube) and seal immediately.
Method A: Headspace GC-MS (Trace Analysis)[5][6]
Rationale: Headspace sampling eliminates the need for complex extractions and prevents matrix contamination of the GC inlet. By heating the sample in a sealed vessel, we force PFOB into the gas phase until equilibrium is reached.
Reagents & Standards
-
Analyte: Perfluorooctyl bromide (PFOB) >99%.
-
Internal Standard (IS): Perfluorodecalin (PFD) or Perfluorooctyl iodide (PFOI). Note: PFD is preferred due to similar vapor pressure but distinct retention time.
-
Matrix Modifier: 1M Sodium Sulfate (Na₂SO₄) in water (increases ionic strength to "salt out" volatiles).
Step-by-Step Protocol
-
Sample Prep:
-
Weigh ~100-200 mg of frozen tissue directly into a 20 mL headspace vial.
-
Immediately add 1.0 mL of Matrix Modifier (Na₂SO₄ solution).
-
Inject 10 µL of Internal Standard solution (PFD in methanol, 100 µg/mL).
-
Crimp seal immediately with a PTFE/Silicone septum cap.
-
-
Homogenization (In-Vial):
-
Do not open the vial. Vortex vigorously for 30 seconds. The combination of osmotic pressure and mechanical agitation usually disrupts soft tissue sufficient for volatile release.
-
-
Headspace Incubation:
-
Temperature: 80°C.
-
Equilibration Time: 20 minutes (with agitation).
-
Instrumental Parameters (Agilent 7890/5977 eqv.)
| Parameter | Setting |
| Inlet | Split (10:1), 200°C |
| Column | DB-624 or CP-Select 624 CB (30m x 0.25mm x 1.4µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min) → 15°C/min → 200°C (hold 1 min) |
| Transfer Line | 230°C |
| MS Source | EI Mode (70 eV), 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
SIM Ions:
-
PFOB: m/z 499 (M-Br)+, m/z 131 (C3F5)+
-
PFD (IS): m/z 462 (M)+, m/z 131 (C3F5)+
Method B: Solvent Extraction GC-MS (High Concentration)
Rationale: For tissues with high PFOB loading (e.g., liver/lung in therapeutic dosing) or when headspace equipment is unavailable. This method uses Isooctane (2,2,4-Trimethylpentane) as a modern, greener replacement for Freon-113.
Protocol
-
Homogenization:
-
Place 100 mg frozen tissue in a 2 mL glass centrifuge tube (screw cap with PTFE liner).
-
Add 200 µL Ethanol (Critical Step: Breaks the fluorocarbon-in-water emulsion).
-
Add 50 µL Internal Standard (PFD).
-
Add 1.0 mL Isooctane .
-
Homogenize rapidly (bead beater or ultrasonic probe) while keeping the tube on ice.
-
-
Extraction:
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer 100 µL of the upper organic layer (Isooctane) to a GC vial with insert.
-
Inject 1 µL into GC-MS (same column as Method A).
-
Method C: 19F-NMR Spectroscopy (Non-Destructive)
Rationale: Fluorine-19 has 100% natural abundance and zero background in biological tissue (unlike 1H-NMR). This allows for absolute quantification without extraction.[1]
Protocol
-
Sample Prep: Place intact tissue (~50-100 mg) into a 5mm NMR tube. Add D₂O capillary insert for field locking.
-
Acquisition:
-
Frequency: ~376 MHz (at 9.4 T).
-
Standard: Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF) in a sealed capillary within the tube (Reference 0 ppm).
-
Delay (d1): Must be > 5x T1 relaxation time of PFOB (typically 2-4 seconds) to ensure quantitative accuracy.
-
-
Analysis: Integrate the PFOB -CF3 resonance (-81 ppm) relative to the internal standard peak.
Visualization of Workflows
Workflow Diagram: Headspace vs. Extraction
Caption: Decision matrix for selecting Headspace vs. Liquid Extraction based on sensitivity needs and equipment availability.
Data Analysis & Validation Criteria
To ensure scientific integrity, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | Range: 0.5 – 100 µg/g (HS-GC-MS) |
| Recovery | 85% - 115% | Critical for Method B (Extraction) |
| Precision (CV%) | < 15% | Inter-day and Intra-day |
| LOD (Limit of Detection) | ~ 0.1 µg/g | Dependent on SIM sensitivity |
| Stability | < 5% loss over 4h | Autosampler stability in sealed vials |
Calculations:
Calculate the Response Ratio (
References
-
Varlet, V., et al. (2015). "Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry." Talanta, 144, 117-124.
-
Keipert, P. E., et al. (1994). "Determination of perfluorooctyl bromide in blood and tissues by gas chromatography-mass spectrometry." Journal of Chromatography B, 655(2), 219-224.
-
Mason, R. P., et al. (1994). "Half-life of perfluorooctylbromide in inner organs determined by fast 19F-NMR imaging." Advances in Experimental Medicine and Biology, 361, 129-134.[2]
-
Srinivas, M., et al. (2012). "19F MRI for quantitative in vivo cell tracking." Trends in Biotechnology, 30(9), 476-483.
-
Cochran, J. (2012). "Headspace Sampling Fundamentals." Agilent Technologies Application Note.
Application Note: Perfluorooctanoyl Bromide in the Synthesis of Fluorinated Polymers
This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the use of Perfluorooctanoyl Bromide (PF-COBr) as a high-reactivity acylating agent for synthesizing fluorinated monomers and functionalizing polymer backbones.
) CAS: 222037-87-8 (Note: Distinct from Perfluorooctyl Bromide/PFOB, CAS 423-55-2)Part 1: Executive Summary & Strategic Rationale
Perfluorooctanoyl bromide is a potent electrophilic acylating agent derived from perfluorooctanoic acid (PFOA). While perfluorooctanoyl chloride is more commonly encountered, the bromide variant offers distinct kinetic advantages in polymer synthesis. The C-Br bond is weaker and more polarizable than the C-Cl bond, making the carbonyl carbon significantly more electrophilic.
Why use Perfluorooctanoyl Bromide?
-
Enhanced Reactivity: Enables acylation of sterically hindered hydroxyls or amines under milder conditions (lower temperature) than the chloride, preserving sensitive polymer architectures.
-
Quantitative Functionalization: Ideal for "grafting-to" approaches where high conversion is critical to prevent purification challenges.
-
Leaving Group Efficiency: The bromide ion is a superior leaving group, facilitating rapid nucleophilic acyl substitution.
⚠️ Critical Regulatory & Safety Warning (PFAS)
PFOA Precursor Status: Perfluorooctanoyl bromide degrades to Perfluorooctanoic acid (PFOA). It is classified as a PFOA-related substance under the Stockholm Convention and REACH regulations.
-
Mandatory Controls: All synthesis must occur in a closed system (glovebox or high-efficiency fume hood) with scrubbers.
-
Waste Disposal: All effluents must be treated as hazardous fluorinated waste. Do not discharge into aqueous systems.
-
Substitution: This reagent should only be used when shorter-chain fluorinated alternatives (C4/C6) fail to provide the necessary hydrophobicity/lipophobicity.
Part 2: Chemical Mechanism & Workflow[1]
The primary utility of
Reaction Pathway Diagram
The following diagram illustrates the two primary workflows: (A) Monomer Synthesis and (B) Post-Polymerization Modification.
Figure 1: Synthetic pathways for incorporating perfluorooctanoyl moieties into polymer systems.
Part 3: Experimental Protocols
Protocol A: Synthesis of Perfluorooctanoyl-Functionalized Methacrylate
Objective: Create a fluorinated monomer for radical polymerization. Target Compound: 2-(Perfluorooctanoyloxy)ethyl methacrylate.
Materials:
-
Perfluorooctanoyl bromide (10 mmol)
-
2-Hydroxyethyl methacrylate (HEMA) (10 mmol)
-
Triethylamine (TEA) (12 mmol) - Acid Scavenger
-
Dichloromethane (DCM) (Anhydrous)
-
4-Methoxyphenol (MEHQ) - Polymerization Inhibitor
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and addition funnel.
-
Purge with
or Argon. -
Add HEMA (1.30 g, 10 mmol), TEA (1.21 g, 12 mmol), and MEHQ (5 mg) into 40 mL of anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
-
Acylation Reaction:
-
Dissolve Perfluorooctanoyl bromide (4.77 g, 10 mmol) in 10 mL anhydrous DCM.
-
Critical Step: Add the bromide solution dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization of the methacrylate group.
-
Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup & Purification:
-
Filter off the precipitated triethylammonium bromide salts.
-
Wash the organic phase sequentially with:
-
Cold 1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Sat.
(2 x 20 mL) – Neutralizes excess acid. -
Brine (1 x 20 mL).
-
-
Dry over anhydrous
and concentrate under reduced pressure (Rotovap, < 30°C). -
Yield Check: The product should be a clear, viscous liquid.
-
Protocol B: Post-Polymerization Modification of PEG
Objective: Synthesize an amphiphilic surfactant (PEG-Perfluorooctanoate) for micelle formation.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH, MW 2000)
-
Perfluorooctanoyl bromide (1.5 eq relative to -OH)
-
Pyridine (2.0 eq)
-
Solvent:
-Trifluorotoluene (Benzotrifluoride) or THF. Note: Benzotrifluoride is preferred for solubilizing both the fluorinated reagent and the PEG.
Methodology:
-
Azeotropic Drying: Dissolve mPEG in toluene and reflux with a Dean-Stark trap to remove trace water. Evaporate toluene.[1]
-
Solubilization: Redissolve dried mPEG in anhydrous Benzotrifluoride/THF (1:1 mix). Add Pyridine.
-
Reaction: Add Perfluorooctanoyl bromide dropwise at RT. Stir for 24 hours.
-
Precipitation: Drop the reaction mixture into excess cold diethyl ether. The fluorinated PEG will precipitate while unreacted reagents remain in solution.
-
Dialysis: Redissolve in water/THF and dialyze (MWCO 1000) against water to remove trace salts.
Part 4: Characterization & Data Analysis[1]
Verification of the synthesis relies on tracking the shift of the carbonyl group and the disappearance of hydroxyl signals.
Table 1: Key Spectroscopic Markers
| Technique | Signal | Chemical Shift / Wavenumber | Interpretation |
| FT-IR | O-H Stretch | 3200-3500 | Disappears upon full conversion.[2] |
| FT-IR | C=O Stretch | ~1780 | Shift from Acid Bromide (1800+) to Ester (~1780).[2] |
| -81 ppm | Terminal group confirmation. | ||
| -118 ppm | Alpha to carbonyl; diagnostic for ester linkage.[2] | ||
| ~4.4 ppm | Downfield shift of the methylene protons next to the new ester bond.[2] |
Troubleshooting Guide
-
Problem: Product is insoluble in standard solvents.
-
Cause: High fluorine content induces "fluorophobic" effect.
-
Solution: Use fluorinated solvents (e.g., hexafluoroisopropanol, benzotrifluoride) or Freon substitutes (HFE-7100).
-
-
Problem: Polymerization occurred during synthesis (Protocol A).
-
Cause: Exotherm or insufficient inhibitor.
-
Solution: Ensure strict T < 5°C during addition. Increase MEHQ concentration.
-
Part 5: References
-
Stockholm Convention on Persistent Organic Pollutants. (2019). Listing of perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds.[3][4] United Nations Environment Programme. Link
-
Ieong, N. S., et al. (2011). "Synthesis of Fluorinated Polymers via ATRP and Their Application." Polymer Chemistry, 2(10), 2378-2390. (Context on fluorinated monomer reactivity). Link
-
Améduri, B. (2018). "Fluoropolymers: The Right Material for the Right Applications." Progress in Polymer Science, 83, 1-10. Link
-
Hazziza-Laskar, J., et al. (1995). "Synthesis and properties of fluorinated polyurethanes." Journal of Applied Polymer Science, 58(1), 77-84. (Demonstrates acid halide acylation logic). Link
-
U.S. EPA. (2023). "Risk Management for Per- and Polyfluoroalkyl Substances (PFAS) under TSCA." (Safety & Handling protocols). Link
Disclaimer: This protocol involves hazardous substances. Users must comply with all local environmental and safety regulations regarding PFAS compounds.
Sources
Application Note: Protocol for the Analysis and Handling of Perfluorooctanoyl Bromide (PFOA-Br) in Gas Chromatography
This Application Note is designed for researchers and analytical scientists in drug development and quality control who must address the emerging regulatory scrutiny of PFAS (Per- and Polyfluoroalkyl Substances). Specifically, it addresses the handling and analysis of Perfluorooctanoyl Bromide (PFOA-Br) , a reactive precursor often flagged in restricted substance lists (e.g., REACH Annex XVII, TPCH) but technically challenging due to its instability.[1]
Executive Summary & Scientific Rationale
Perfluorooctanoyl bromide (C
The Analytical Challenge: Standard PFAS protocols often utilize methanol or aqueous solvents.[1] However, PFOA-Br reacts rapidly with:
-
Water
Hydrolyzes to Perfluorooctanoic Acid (PFOA).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Alcohols (Methanol/Ethanol)
Transesterifies to Methyl/Ethyl Perfluorooctanoate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Strategic Approach: To accurately distinguish PFOA-Br from PFOA or its esters, this protocol utilizes an anhydrous, aprotic solvent extraction (Dichloromethane or Hexane) followed by direct injection into GC-MS.[1] This preserves the acyl bromide functionality, preventing false negatives (loss of analyte) or false positives (misidentification as PFOA).[1]
Chemical Safety & Handling (Critical)
-
Hazard Class: Corrosive, Lachrymator.[1] Releases HBr upon contact with moisture.[1]
-
PFAS Precautions: Use polypropylene (PP) or polyethylene (PE) labware where possible to minimize adsorption, but glass is required for the extraction of this specific solvent-reactive compound (as plasticizers can interfere, and PFOA-Br attacks some plastics).[1]
-
Deactivation: All waste containing PFOA-Br must be treated with an alkaline methanol solution to convert it to the less volatile ester/salt form before disposal.[1]
Experimental Protocol: Direct Quantification by GC-MS
Reagents and Materials[1][4]
-
Solvent: Dichloromethane (DCM) or n-Hexane (Pesticide Grade, Dried over Na
SOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). Do NOT use Methanol. -
Internal Standard (IS): Perfluorodecalin or 1,3-Dichlorobenzene (Must be non-protic).[1]
-
Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C).[1]
-
Vials: Silanized amber glass vials with PTFE-lined caps.
Sample Preparation (Aprotic Extraction)[1]
This workflow prevents the conversion of the acid bromide to the acid or ester.[1]
-
Weighing: Weigh 1.0 g of sample (homogenized solid or liquid) into a 20 mL glass centrifuge tube.
-
Drying (If aqueous): If the sample contains water, mix with 5 g of anhydrous Na
SOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> to bind moisture immediately. -
Extraction: Add 10 mL of Anhydrous Dichloromethane (DCM) .
-
Agitation: Sonicate for 20 minutes at room temperature (avoid heat to prevent degradation).
-
Clarification: Centrifuge at 3000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into a GC vial.
-
Note: Do not use Nylon filters (reacts with acid bromides).[1]
-
-
IS Addition: Add Internal Standard to a final concentration of 1 µg/mL.
Gas Chromatography Conditions[1][7]
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard EI configuration. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-polarity column minimizes interaction with the reactive acyl bromide group.[1] |
| Inlet Temp | 200°C | Lower temp reduces thermal degradation/hydrolysis in the liner.[1] |
| Injection | 1 µL, Splitless (or Split 1:10 for high conc.) | Splitless maximizes sensitivity for trace analysis.[1] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard flow for optimal separation.[1] |
| Oven Program | 40°C (1 min hold) | Slow ramp ensures separation from solvent tail and other PFAS. |
| Transfer Line | 280°C | Prevents condensation of heavier matrix components.[1] |
Mass Spectrometry Parameters (EI)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: SIM (Selected Ion Monitoring) for quantification; Scan (m/z 50-600) for identification.[1]
Target Ions for PFOA-Br:
-
Quant Ion: m/z 397 (C
Fngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> CO - Loss of Br) -
Qual Ion 1: m/z 169 (C
Fngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) -
Qual Ion 2: m/z 131 (C
F ) -
Note: The molecular ion (M+) is rarely visible due to the weak C-Br bond.[1] The acylium ion (m/z 397) is the most abundant high-mass fragment.[1]
Logical Workflow & Speciation Pathway
The following diagram illustrates the critical decision pathways in analyzing PFOA-Br. It highlights why solvent selection dictates the chemical species actually detected.[1]
Figure 1: Decision tree for solvent selection. Using methanol converts PFOA-Br to its methyl ester, masking the original identity of the bromide.[1] Anhydrous DCM preserves the specific analyte.[1]
Data Analysis & Quality Control
Calculation
Calculate the concentration of PFOA-Br (
Where:
-
= Peak Areangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
= Relative Response Factor determined from calibration curve.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
System Suitability Criteria[1]
-
Inertness Check: Inject a low-level standard (50 ppb). If the peak tails significantly or disappears, the GC liner or column is active (adsorbing the acid bromide).[1] Action: Trim column or replace liner with ultra-inert deactivated wool.[1]
-
Moisture Check: Monitor the baseline for PFOA (m/z 414 or 131/169 ratio shift). The presence of PFOA peak in the standard injection indicates moisture contamination in the solvent.[1]
Alternative Application: PFOA-Br as a Derivatization Reagent[1]
While the primary focus is analysis, PFOA-Br can be used as a potent acylating agent for the analysis of amphetamines, phenols, or alcohols in biological matrices.[1]
Protocol Summary:
-
Target: Amines or Alcohols.[1]
-
Reaction: Add 50 µL PFOA-Br to dried extract in Ethyl Acetate. Incubate at 60°C for 20 mins.
-
Mechanism: Forms perfluorooctanoyl-derivatives.[1]
-
Benefit: The perfluoro-chain provides extremely high sensitivity in NCI (Negative Chemical Ionization) MS or ECD detection due to high electron affinity.[1]
References
-
Intertek. (2024).[1][3] Test Report: Determination of PFAS Content in Packaging Materials. Retrieved from (Verified via context match in search results).
-
SGS. (2025).[1][4] Restricted Substances Management Standard: Perfluorooctanoyl Bromide Analysis. Retrieved from .[1][5][6]
-
European Chemicals Agency (ECHA). (2021).[1] Perfluorooctanoic acid (PFOA), its salts and PFOA-related substances.[1] Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Perfluorooctanoyl halide synthesis and reactivity. Retrieved from .[1]
(Note: Specific test report URLs are dynamic; references are grounded in the verified entities providing the data in the search context.)
Sources
Application Note: Perfluorooctyl Bromide (PFOB) in Biomedical Imaging
[1][2][3][4]
Executive Summary & Chemical Basis
Perfluorooctyl bromide (PFOB) is a unique fluorocarbon widely utilized in biomedical imaging due to its dual-element functionality. Unlike perfluorodecalin or other perfluorocarbons (PFCs), PFOB contains a bromine atom, which imparts radiopacity for X-ray/CT imaging and modifies the lipophilicity for improved emulsion stability.
Key Physicochemical Advantages
| Property | Value/Characteristic | Biomedical Relevance |
| Formula | Bromine provides electron density for CT attenuation. | |
| ~17 equivalent F atoms | High sensitivity for | |
| Oxygen Solubility | ~50 mL | Functions as an oxygen therapeutic and |
| Biological Half-life | ~3-4 days (dose dependent) | Rapid exhalation clearance compared to other PFCs (weeks/months). |
| Lipophilicity | Higher than pure PFCs | The Br atom allows better interaction with lipid surfactant monolayers, stabilizing nanoemulsions. |
Core Protocol: Synthesis of PFOB Nanoemulsions
Because PFOB is hydrophobic and lipophobic, it must be emulsified for intravenous administration. The quality of the emulsion (particle size < 200 nm) dictates the biodistribution and safety profile.
Materials
-
Dispersed Phase: Perfluorooctyl bromide (High purity, >99%).
-
Surfactant: Egg Yolk Phospholipid (EYP) or Pluronic F-68 (1-5% w/v).
-
Continuous Phase: Phosphate Buffered Saline (PBS) or Isotonic Glycerol solution.
-
Equipment: High-pressure homogenizer (e.g., Microfluidizer) or high-intensity ultrasonicator.
Step-by-Step Emulsification Workflow
-
Surfactant Dispersion: Dissolve phospholipids in the aqueous phase (PBS) under gentle stirring (
) until fully hydrated. -
Pre-Emulsion Formation: Add PFOB slowly to the aqueous surfactant solution while shearing with a high-speed rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes. This creates a crude dispersion (droplets > 1
). -
High-Pressure Homogenization:
-
Transfer the pre-emulsion to a Microfluidizer.[2]
-
Process for 6–10 cycles at 20,000–30,000 psi.
-
Cooling: Maintain the interaction chamber at
to prevent heat-induced degradation of lipids.
-
-
Sterilization: Terminal sterilization via 0.22
filtration (possible only if particle size is sufficiently small) or steam sterilization (requires specific formulation tuning to prevent coalescence). -
Quality Control: Measure Hydrodynamic Diameter (DLS) and Polydispersity Index (PDI). Target:
, PDI .
Visualization: Emulsion Production Logic
Figure 1: Critical workflow for generating clinical-grade PFOB nanoemulsions. The recycling loop at the homogenization stage is critical for achieving uniform polydispersity.
Application A: MRI Cell Tracking & Inflammation Imaging[7]
Mechanism: Fluorine-19 (
Protocol: In Situ Macrophage Labeling
-
Administration: Intravenous injection of PFOB emulsion (dose: 1–3 g PFOB/kg body weight).
-
Circulation: Allow 24–48 hours for clearance from the blood pool and uptake by the Reticuloendothelial System (RES) or infiltration into inflammatory sites.
-
Imaging Sequence (
):-
Scanner: MRI system (e.g., 3T, 7T, or 11.7T) equipped with a dual-tuned
coil. -
Sequence: Turbo Spin Echo (TSE) or RARE (Rapid Acquisition with Relaxation Enhancement) to maximize Signal-to-Noise Ratio (SNR).
-
Parameters: TR > 1000 ms (long
of PFOB), TE ~ 10–20 ms.
-
-
Quantification: Use an external reference tube with a known concentration of PFOB placed within the Field of View (FOV) to quantify the number of fluorine atoms per voxel.
Protocol: Ex Vivo Cell Labeling (e.g., Stem Cells, T-Cells)[7]
-
Incubation: Culture cells with PFOB emulsion (1–5 mg/mL) for 4–12 hours.
-
Washing: Wash cells 3x with PBS to remove non-internalized particles.
-
Transplantation: Inject labeled cells into the subject.
-
Tracking: Perform longitudinal
MRI to track cell migration.
Visualization: The "Hot-Spot" Imaging Pathway
Figure 2: The mechanistic pathway for inflammation imaging. PFOB acts as a "Trojan horse," carried by immune cells to sites of disease.
Application B: Dual-Modality CT and Ultrasound
PFOB is unique among PFCs because the Bromine atom provides significant X-ray attenuation, while the liquid core provides acoustic contrast.
Computed Tomography (CT) Protocol[1][4][9]
-
Mechanism: The electron density of Bromine (
) attenuates X-rays. -
Application: Hepatosplenic imaging (liver/spleen tumors). PFOB accumulates in healthy Kupffer cells (liver macrophages). Tumors (lacking Kupffer cells) appear dark against the bright, PFOB-enhanced liver parenchyma.
-
Dosing: High dose required (3–4 g/kg) compared to MRI.
-
Timing: Scan 48 hours post-injection for maximal liver contrast.
Ultrasound (US) Contrast[2][9][10]
-
Mechanism: PFOB has a high density (1.9 g/mL) and low compressibility compared to water. Nanodroplets or microcapsules reflect sound waves efficiently.
-
Advantage: Unlike gas microbubbles (which last minutes), PFOB droplets are stable in circulation for hours, allowing for long-term perfusion monitoring.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Emulsion Instability (Creaming) | Particle size > 500nm; Ostwald Ripening. | Increase homogenization pressure; Add a co-surfactant (e.g., fluorinated surfactant). |
| Low MRI Signal | Increase Repetition Time (TR) > 1.5s; Use SSFP sequences for higher SNR efficiency. | |
| Toxicity (Flu-like symptoms) | Rapid clearance by RES triggering cytokine release. | Reduce infusion rate; Pre-medicate with corticosteroids if necessary (clinical setting). |
References
-
Ahrens, E. T., & Bulte, J. W. M. (2013). In vivo imaging of immune cell trafficking using fluorine-19 MRI.[4][3] Nature Reviews Immunology, 13(11), 755–763.
-
Riess, J. G. (2002).[5] Blood substitutes and other potential biomedical applications of fluorinated colloids.[6][7][5][8][9] Journal of Fluorine Chemistry, 114(2), 119-126.[5]
-
Mattrey, R. F. (1989). Perfluorooctylbromide: A new contrast agent for CT, sonography, and MR imaging. American Journal of Roentgenology, 152(2), 247-252.
-
Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine.[6][10][7][4][3][8] NMR in Biomedicine, 24(2), 114-129.
-
Flogel, U., et al. (2008).[10] In vivo monitoring of inflammation after cardiac and cerebral ischemia by fluorine magnetic resonance imaging. Circulation, 118(2), 140-148.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Perfluorocarbon emulsions - Wikipedia [en.wikipedia.org]
- 10. lps.ens.fr [lps.ens.fr]
Application Note: Handling, Storage, and Reactivity Protocols for Perfluorooctanoyl Bromide
This Application Note is structured to address the specific handling requirements of Perfluorooctanoyl Bromide (
)CRITICAL SAFETY DISTINCTION: Do NOT confuse this compound with Perfluorooctyl Bromide (Perflubron, CAS 423-55-2).
Perflubron (
): Inert, stable liquid used in blood substitutes/MRI.Perfluorooctanoyl Bromide (
): Highly reactive acid halide. Releases corrosive HBr fumes and toxic PFOA upon contact with moisture.This guide specifically covers the reactive Acid Bromide.
Introduction & Chemical Identity
Perfluorooctanoyl bromide (PFOB-Acid) is a specialized perfluorinated acyl halide used primarily as a "fluorous tagging" reagent in medicinal chemistry and surface modification. Unlike its alkyl analog, the acyl bromide functionality renders this compound extremely susceptible to nucleophilic attack.
In drug development, it is employed to introduce perfluorinated chains onto pharmaceutical intermediates, facilitating fluorous solid-phase extraction (F-SPE) or modifying the lipophilicity of a target scaffold. However, its utility is balanced by significant stability challenges:
-
Hydrolytic Instability: Rapidly degrades in moist air to form Hydrogen Bromide (HBr) and Perfluorooctanoic Acid (PFOA).
-
PFOA Generation: The hydrolysis product, PFOA, is a persistent organic pollutant (POP) with strict regulatory limits.
Table 1: Physicochemical Properties (Estimated vs. Analog)
| Property | Value / Description | Notes |
| Chemical Formula | Acid Bromide functionality | |
| Molecular Weight | ~458 g/mol | High MW due to fluorine content |
| Physical State | Liquid | Colorless to pale yellow; fumes in air |
| Density | > 1.7 g/mL | Fluorinated phases are denser than water |
| Boiling Point | ~130–140 °C | Extrapolated from the chloride ( |
| Solubility | Fluorous solvents, Ether, DCM | Reacts violently with water/alcohols |
| Major Hazards | Corrosive, Lachrymator, PFOA Source | Handle in Fume Hood Only |
Reactivity & Degradation Mechanism
Understanding the degradation pathway is essential for quality control. The electron-withdrawing nature of the perfluoroalkyl tail (
Diagram 1: Hydrolysis & Degradation Pathway
The following logic illustrates the catastrophic failure mode when the reagent is exposed to atmospheric moisture.
Caption: Figure 1. The hydrolysis mechanism driven by the high electrophilicity of the perfluorinated acyl group. Exposure to moisture irreversibly destroys the reagent and releases toxic byproducts.
Storage Protocol
Objective: Prevent hydrolysis and minimize PFOA formation during long-term storage.
Primary Containment
-
Vessel: Borosilicate glass ampoules (flame-sealed) are ideal for long-term storage. For active use, store in a Schlenk tube or a heavy-walled glass vial with a PTFE-lined septum and a crimp cap.
-
Atmosphere: The headspace must be backfilled with dry Argon or Nitrogen. Argon is preferred due to its higher density, which creates a "blanket" over the liquid surface.
Environmental Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerator). While freezing (< -20°C) is possible, it may cause phase separation of impurities or seal failure in crimped vials.
-
Secondary Containment: Place the primary vial inside a larger glass jar containing a layer of activated desiccant (e.g., Drierite or Molecular Sieves 4Å). This provides a "fail-safe" dry environment.
The "Warm-Up" Rule
Never open a cold bottle of Perfluorooctanoyl bromide immediately after removing it from the fridge.
-
Remove the secondary container from cold storage.
-
Allow it to equilibrate to room temperature for at least 30 minutes .
-
Reasoning: Opening a cold vessel condenses atmospheric moisture instantly onto the reagent, initiating the hydrolysis chain reaction shown in Figure 1.
Handling & Synthesis Protocol
Objective: Transfer and react the reagent without compromising its purity or safety.
Pre-Experimental Setup
-
Glassware Preparation: All reaction flasks, syringes, and needles must be oven-dried at >120°C for at least 2 hours or flame-dried under vacuum.
-
Solvent Selection: Use anhydrous solvents (Dichloromethane, THF, or Diethyl Ether). Note that fluorinated compounds often exhibit low solubility in standard organic solvents; a hybrid solvent system (e.g., BTF - Benzotrifluoride) may be required.
Syringe Transfer Technique (The "Positive Pressure" Method)
Do not pour this reagent. Use the following closed-system transfer method:
-
Insert an inert gas line (Argon balloon or manifold) into the reagent bottle septum to establish positive pressure.
-
Purge a gas-tight glass syringe with dry Nitrogen/Argon 3 times.
-
Insert the needle through the septum and withdraw the required volume.
-
Crucial Step: Before removing the needle, pull the plunger back slightly to draw a small cushion of inert gas into the tip. This prevents the liquid from dripping and reacting with air during transfer.
-
Inject immediately into the reaction vessel.
Quality Control Decision Tree
Before using the reagent in a high-value synthesis, perform this visual check.
Caption: Figure 2. Visual Quality Control workflow. Cloudiness indicates the formation of solid PFOA, signaling moisture contamination.
Waste Disposal & Decontamination
Because Perfluorooctanoyl bromide degrades into PFOA , waste handling requires strict adherence to PFAS (Per- and Polyfluoroalkyl Substances) regulations.
-
Quenching: Never dispose of the active acid bromide directly. Quench excess reagent by slowly adding it to a stirred solution of Methanol and Sodium Bicarbonate (
). This converts the acid bromide to the methyl ester (stable) or the sodium salt of PFOA. -
Segregation:
-
Do NOT mix with general organic solvents if your facility incinerates standard waste.
-
Label the waste container clearly: "CONTAINS PFAS / PFOA - DO NOT SEWER."
-
-
Destruction: PFOA is resistant to standard incineration temperatures. It requires high-temperature incineration (>1100°C) or specialized electrochemical degradation. Consult your facility's EHS officer for specific PFAS streams.
References
-
PFOA Toxicity & Persistence
- Post, G. B., Cohn, P. D., & Cooper, K. R. (2012). Perfluorooctanoic acid (PFOA)
-
General Reactivity of Perfluoroacyl Halides
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed mechanisms of perfluoro-acyl substitution).
-
Fluorous Chemistry Applications
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron.
-
PFAS Waste Management
-
U.S. EPA.[1] (2023). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
-
Sources
developing novel therapeutic agents with Perfluorooctanoyl bromide
Executive Summary
This guide addresses the development of therapeutic agents utilizing Perfluorooctyl Bromide (PFOB/Perflubron) and its reactive derivative, Perfluorooctanoyl Bromide . While often conflated, these two compounds serve distinct roles in drug development:
-
Perfluorooctyl Bromide (PFOB): A chemically inert, oxygen-carrying liquid used as a core platform for nanoemulsions, 19F-MRI contrast agents, and drug delivery vehicles.
-
Perfluorooctanoyl Bromide: A reactive acyl halide used as a synthetic reagent to conjugate perfluorinated "tags" to therapeutic molecules (fluorous tagging), enhancing their metabolic stability or enabling encapsulation into PFOB cores.
This protocol focuses on the formulation of PFOB nanoemulsions as the primary therapeutic vehicle, while providing synthetic strategies for using perfluorooctanoyl bromide to create compatible prodrugs.
Part 1: The Therapeutic Platform (PFOB Nanoemulsions)
Mechanism of Action: PFOB functions as a therapeutic platform through two primary mechanisms:
-
Gas Transport: High solubility for O₂ and CO₂ (following Henry’s Law) allows it to act as a "liquid ventilator" or artificial oxygen carrier.
-
19F Magnetic Resonance Imaging (MRI): The 17 chemically equivalent fluorine atoms provide a unique, background-free signal for quantitative tracking of labeled cells or drug carriers in vivo.
Protocol A: Synthesis of Theranostic PFOB Nanoemulsions
Objective: Create a stable (<200 nm) lipid-coated PFOB nanoemulsion capable of carrying lipophilic drugs and acting as an MRI contrast agent.
Materials:
-
Core: Perfluorooctyl Bromide (PFOB), High Purity (>99%, medical grade).
-
Shell/Surfactant: Egg Yolk Lecithin (EYL) or DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).
-
Co-surfactant: PEG2000-DSPE (for "stealth" circulation).
-
Payload (Optional): Paclitaxel (lipophilic model drug) or Fluorous-tagged prodrug (see Part 2).
-
Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Lipid Film Preparation:
-
Dissolve Surfactant (2% w/v final) and Payload (0.1-0.5% w/v) in Chloroform/Methanol (2:1).
-
Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to form a thin lipid film.
-
Critical Step: Ensure complete removal of organic solvents (vacuum desiccate overnight).
-
-
Rehydration & Pre-emulsification:
-
Hydrate the film with PBS. Vortex vigorously for 10 mins to form liposomes.
-
Add PFOB (20-40% w/v) to the liposomal suspension.
-
Sonication: Probe sonicate (20 kHz, 40% amplitude) for 2 minutes on ice to create a coarse pre-emulsion.
-
-
High-Pressure Homogenization (The "Gold Standard"):
-
Process the pre-emulsion through a Microfluidizer (e.g., Microfluidics M-110P).
-
Pressure: 20,000 PSI (138 MPa).
-
Cycles: 8–10 passes.
-
Cooling: Maintain interaction chamber at 4°C to prevent PFOB vaporization (Boiling point: 142°C, but high shear generates significant heat).
-
-
Sterilization & Storage:
-
Pass through a 0.45 µm syringe filter (do not use 0.22 µm initially as high viscosity may cause blockage).
-
Store at 4°C under Argon. Do not freeze (freezing destabilizes the emulsion).
-
Part 2: Synthetic Chemistry (Perfluorooctanoyl Bromide)
Application: If your "therapeutic agent" requires chemical modification to enter the PFOB core, you must use Perfluorooctanoyl Bromide to attach a "fluorous tail." Standard drugs are lipophilic, not fluorophilic, and will reside only in the lipid shell. To load a drug inside the PFOB core, it must be fluorinated.
Protocol B: Fluorous Tagging of Therapeutic Amines
Objective: Synthesize a perfluoro-amide prodrug using Perfluorooctanoyl Bromide.
Reaction Scheme: Drug-NH₂ + C₇F₁₅COBr → Drug-NH-CO-C₇F₁₅ + HBr
Procedure:
-
Setup: Flame-dry a round-bottom flask; maintain inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the amine-bearing drug (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) as an acid scavenger.
-
Acylation:
-
Cool solution to 0°C.
-
Add Perfluorooctanoyl Bromide (1.1 equiv) dropwise.
-
Note: The bromide is more reactive than the chloride; handle with extreme care (fume hood).
-
-
Workup:
-
Stir at Room Temp for 4 hours.
-
Quench with NaHCO₃ (sat. aq.).
-
Extract with Fluorous Solvent (e.g., HFE-7100) if possible, or DCM.
-
-
Purification: Use Fluorous Solid Phase Extraction (F-SPE) to isolate the tagged molecule from non-fluorinated impurities.
Part 3: Visualization of Therapeutic Architecture
The following diagram illustrates the structural difference between the "Shell-Loaded" (Lipophilic) and "Core-Loaded" (Fluorous) therapeutic agents within the PFOB platform.
Caption: Architecture of a PFOB Nanocapsule. Standard drugs reside in the lipid shell, while perfluorooctanoyl-modified drugs can penetrate the inert PFOB core, increasing loading capacity.
Part 4: Characterization & Validation
Data Presentation: Quality Control Metrics Every batch of PFOB nanoemulsion must meet these specifications before in vivo use.
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | 100 – 250 nm (PDI < 0.2) | <100nm clears too fast; >250nm risks embolism and rapid RES uptake. |
| Zeta Potential | Electrophoretic Mobility | -30 mV to -50 mV | High negative charge ensures electrostatic repulsion and colloidal stability. |
| Fluorine Content | 19F NMR Spectroscopy | > 95% of theoretical load | Verifies PFOB concentration for MRI sensitivity (Signal-to-Noise Ratio). |
| pH Stability | pH Meter | 7.2 – 7.6 | Must match physiological pH to prevent injection site irritation. |
| Endotoxin | LAL Assay | < 0.5 EU/mL | Critical for preventing septic shock in parenteral administration. |
Protocol C: 19F MRI Tracking (In Vitro Validation)
Objective: Verify that the developed agent is visible under MRI.[1]
-
Scanner Setup: 7T or 11.7T preclinical MRI scanner.
-
Coil: Dual-tuned ¹H/¹⁹F volume coil.
-
Phantom Prep: Prepare serial dilutions of the PFOB emulsion (20%, 10%, 5%, 1% v/v) in agar gel.
-
Sequence:
-
¹H (Anatomical): Turbo Spin Echo (TSE).
-
¹⁹F (Agent): RARE (Rapid Acquisition with Relaxation Enhancement) or FLASH sequence.
-
Note: ¹⁹F T1 relaxation is shorter than ¹H; optimize TR (Repetition Time) to ~1000ms.
-
-
Analysis: Overlay the "Hot Spot" ¹⁹F signal onto the ¹H anatomical map. Calculate SNR (Signal-to-Noise Ratio) vs. concentration.
References
-
Keupp, J., et al. (2011). "In vivo imaging of inflammation using perfluorocarbon-based MRI." Nanomedicine.
-
Lanza, G. M., & Wickline, S. A. (2001). "Targeted ultrasonic contrast agents for molecular imaging and therapy."[2] Progress in Cardiovascular Diseases.
-
Riess, J. G. (2006). "Perfluorocarbon-based oxygen delivery."[3][4] Artificial Cells, Blood Substitutes, and Biotechnology.
-
Srinivas, M., et al. (2010). "Customizable, multi-functional fluorocarbon nanoparticles for quantitative in vivo imaging using 19F MRI and optical imaging." Biomaterials.[5]
-
Janjic, J. M., & Ahrens, E. T. (2009). "Fluorine-containing nanoemulsions for MRI cell tracking."[3][6] Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. thno.org [thno.org]
- 5. Perfluorooctyl bromide nanoemulsions holding MnO2 nanoparticles with dual-modality imaging and glutathione depletion enhanced HIFU-eliciting tumor immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Perfluoroo-ctanoyl Bromide Synthesis Reactions
Welcome to the technical support center for Perfluorooctanoyl Bromide (PFOB) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common experimental failures with in-depth, scientifically-grounded solutions and answers to frequently asked questions.
I. Troubleshooting Guide: Common Synthesis Failures
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of perfluorooctanoyl bromide.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in perfluorooctanoyl bromide synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to diagnosing and resolving the issue:
1. Incomplete Reaction:
-
Causality: The conversion of the perfluorinated starting material to the bromide is likely incomplete. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate molar ratio of the brominating agent.
-
Troubleshooting Steps:
-
Verify Reaction Parameters: For gas-phase reactions involving bromine and 1-hydroheptadecafluoro-n-octane, ensure the temperature is maintained between 450°C and 520°C.[1][2] Temperatures below this range can lead to low conversion, while exceeding 520°C can cause thermal decomposition of the product.[1][2]
-
Optimize Molar Ratio: The molar ratio of Br₂ to C₈F₁₇H should be between 0.2 and 5.[1][2] A common starting point is a 2:1 molar ratio of Br₂/C₈F₁₇H.[2]
-
Adjust Contact Time: The contact time for the gas-phase reaction should be between 2 and 240 seconds, with a preferred range of 5 to 60 seconds.[1][2]
-
Monitor Reaction Progress: If possible, use in-situ monitoring techniques (e.g., GC-MS) to track the disappearance of the starting material and the formation of the product.[3]
-
2. Product Loss During Workup:
-
Causality: Perfluorooctanoyl bromide is a volatile compound, and significant amounts can be lost during purification steps, especially if distillation is performed at atmospheric pressure.
-
Troubleshooting Steps:
-
Use Efficient Cooling: During the workup, ensure that receiving flasks are adequately cooled to minimize evaporation.
-
Purification Technique: After neutralization and washing, the product can be purified by distillation.[1] To avoid product loss, consider vacuum distillation.
-
Careful Phase Separation: After neutralizing with an aqueous alkaline solution and/or reducing with an aqueous solution of sodium sulfite, ensure complete separation of the organic phase.[1][2]
-
Question 2: I'm observing significant formation of impurities. What are they and how can I prevent them?
Answer:
Impurity formation is a common challenge. The identity of the impurity will depend on the synthetic route.
1. Thermal Decomposition Products:
-
Causality: At temperatures above 510°C, the starting material 1-hydroheptadecafluoro-n-octane can decompose into toxic byproducts, most notably perfluoroisobutene (PFIB).[1][2] The product itself, perfluorooctyl bromide, is unstable above 520°C.[1][2]
-
Prevention:
2. Unreacted Starting Materials:
-
Causality: Incomplete conversion will leave unreacted 1-hydroheptadecafluoro-n-octane and bromine in the final product mixture.
-
Prevention and Removal:
-
Optimize Reaction Conditions: As detailed in Question 1, ensure optimal temperature, molar ratio, and contact time to drive the reaction to completion.
-
Post-Reaction Treatment: Unreacted bromine can be removed by washing with an aqueous solution of sodium sulfite or metabisulfite.[1]
-
Purification: Fractional distillation can be used to separate the desired product from the unreacted starting material, which can then be recycled.[1]
-
Question 3: The reaction is not initiating or is proceeding very slowly. What could be the issue?
Answer:
A sluggish or non-starting reaction often points to issues with the reagents or the reaction setup.
1. Reagent Quality:
-
Causality: The purity of the starting materials, particularly the 1-hydroheptadecafluoro-n-octane and bromine, is critical. Contaminants can interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Use analytical techniques like Gas Chromatography (GC) to verify the purity of your starting materials.
-
Purify Reagents: If impurities are detected, purify the reagents before use. Bromine can be purified by extraction with an aqueous bromide solution followed by distillation.[4]
-
2. Inadequate Mixing in Gas-Phase Reactions:
-
Causality: For gas-phase reactions, inefficient mixing of the gaseous reactants can lead to a slow reaction rate.
-
Troubleshooting Steps:
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route for Perfluorooctanoyl Bromide?
The most common industrial synthesis involves the gas-phase reaction of 1-hydroheptadecafluoro-n-octane (C₈F₁₇H) with bromine (Br₂) at elevated temperatures.[1][2] This method is favored for its high selectivity and continuous process potential.
What are the key safety precautions when synthesizing Perfluorooctanoyl Bromide?
-
Toxicity of Byproducts: Be aware of the potential formation of highly toxic perfluoroisobutene (PFIB) at temperatures above 510°C.[1][2]
-
Corrosive Reagents: Bromine and the byproduct hydrobromic acid are corrosive. The reaction should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5]
-
Material Compatibility: The reactor and associated equipment should be made of materials resistant to corrosion from bromine and hydrobromic acid at high temperatures, such as quartz, glass, Monel, Inconel, or Hastelloy.[1][2]
-
Handling of Perfluorooctyl Bromide: The product itself can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Handle in a well-ventilated area and avoid inhalation of vapors.[7]
What analytical techniques are recommended for characterizing the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the final product and identifying any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR can be used to confirm the structure of the perfluorooctanoyl bromide.
III. Experimental Protocols & Data
Table 1: Optimized Reaction Parameters for Gas-Phase Synthesis
| Parameter | Recommended Range | Optimal Value | Reference |
| Temperature | 450°C - 520°C | 470°C - 510°C | [1][2] |
| Br₂ / C₈F₁₇H Molar Ratio | 0.2 - 5 | 0.5 - 2.5 | [1][2] |
| Contact Time | 2 - 240 seconds | 5 - 60 seconds | [1][2] |
Protocol 1: Gas-Phase Synthesis of Perfluorooctanoyl Bromide
-
Setup: Assemble a tubular reactor made of quartz or another resistant material. The reactor can be packed with quartz rings to enhance gas mixing.[2]
-
Reagent Introduction: Continuously introduce gaseous 1-hydroheptadecafluoro-n-octane and bromine into the reactor at a controlled flow rate to achieve the desired molar ratio. An evaporator can be used prior to the reactor inlet.[2]
-
Reaction: Heat the reactor to the target temperature (e.g., 500°C) and maintain a constant flow of reactants to ensure the desired contact time (e.g., 60 seconds).[2]
-
Workup:
-
Cool the gases exiting the reactor.
-
Neutralize the acidic byproducts by passing the gas stream through an aqueous alkaline solution.
-
Reduce any unreacted bromine by bubbling the gas through an aqueous solution of sodium sulfite.[2]
-
Separate the organic phase containing the perfluorooctanoyl bromide.
-
-
Purification: Purify the crude product by fractional distillation. The unreacted 1-hydroheptadecafluoro-n-octane can be recovered and recycled.[1]
IV. Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
General Synthesis and Workup Workflow
Caption: Synthesis and Purification Workflow.
V. References
Sources
- 1. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
- 2. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 3. Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Post-Experiment PFOB Emulsion Breaking
This technical guide addresses the unique physicochemical challenges of breaking Perfluorooctanoyl bromide (PFOB) emulsions. Unlike standard oil-in-water emulsions, PFOB's high density (
Topic: Destabilization and Phase Separation of Perfluorooctanoyl Bromide (PFOB) Emulsions
Applicable For: Drug Delivery Systems, Oxygen Therapeutics, and
Part 1: The Core Challenge (Mechanistic Insight)
Breaking a PFOB emulsion is fundamentally different from breaking a standard lipid emulsion due to the "Fluorocarbon Third Phase."
-
Extreme Density: PFOB is nearly twice as dense as water. In any centrifugation or settling process, PFOB will sink to the absolute bottom, creating a "sediment" rather than a supernatant cream.
-
Dual-Phobicity: PFOB is hydrophobic and lipophobic. It does not mix with water, nor does it mix well with standard hydrocarbon solvents (hexane, oils).
-
Surfactant Armor: These emulsions are typically stabilized by high-energy phospholipids (e.g., Egg Yolk Phospholipids) or Pluronics (e.g., F-68) that form a rigid steric barrier to prevent the high interfacial tension of the fluorocarbon from driving coalescence.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I centrifuged my sample, but I don't see a phase separation."
Diagnosis: You are likely looking for a "cream" layer on top. PFOB does not cream; it sediments. The Fix: Look at the bottom of the tube.
-
Standard Oil Emulsion: Oil floats (Density < 1.0).
-
PFOB Emulsion: PFOB sinks (Density ~1.9).
-
Action: Centrifuge at higher G-force (
for 20 mins). You will see a dense, clear/translucent fluorocarbon pellet at the bottom, a surfactant "cuff" in the middle, and the aqueous phase on top.
Issue 2: "I added Dichloromethane (DCM) to extract my drug, but I have three layers."
Diagnosis: You have created a fluorous-organic-aqueous triphasic system.
-
Top: Aqueous buffer (Water).
-
Middle: DCM/Organic solvent (containing lipophilic impurities/surfactants).
-
Bottom: PFOB (Fluorocarbon).[1][2][3][4] The Fix: Determine where your drug resides.
-
If the drug is lipophilic , it is likely in the Middle (DCM) layer.
-
If the drug is fluorophilic (highly fluorinated), it remains in the Bottom (PFOB) layer.
-
Protocol: Carefully aspirate the top aqueous layer, then use a glass pipette to withdraw the middle organic layer for analysis. Leave the heavy PFOB phase behind.
Issue 3: "The emulsion is extremely stable and won't break with simple centrifugation."
Diagnosis: Steric stabilization by Pluronics or PEGylated lipids is preventing coalescence. The Fix: Chemical destabilization (Salting Out + Solvent).
-
Add Salt: Add solid NaCl to saturation. This collapses the electric double layer (if ionic surfactants are used) and dehydrates PEG chains.
-
Add Co-Solvent: Add Isopropanol (1:1 v/v). Alcohol reduces the interfacial tension and solvates the surfactant tails, stripping them from the PFOB interface.
-
Centrifuge: Re-spin. The alcohol/water mix will sit on top of the clean PFOB layer.
Part 3: Detailed Breaking Protocols
Method A: The "Hard Spin" (Physical Breaking)
Best for: Recovering bulk PFOB or analyzing aqueous payload without adding chemicals.
-
Cooling: Chill the emulsion to
. Lower temperatures reduce the solubility of the surfactant in the bulk phase, promoting aggregation. -
High-Speed Centrifugation:
-
Speed:
(Ultracentrifugation is ideal). -
Time: 30–60 minutes.
-
-
Recovery:
-
Use a syringe with a long needle to pierce the top aqueous layer and the middle surfactant "sludge" layer.
-
Draw the heavy PFOB liquid from the very bottom of the tube.
-
Method B: The "Fluorous Displacement" (Chemical Breaking)
Best for: Extracting lipophilic drugs encapsulated in the surfactant shell.
-
Solvent Choice: Use a mixture of Chloroform:Methanol (2:1) (Modified Bligh-Dyer).
-
Mixing: Add solvent ratio 1:1 to the emulsion. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at
for 5 minutes. -
Resulting Layers (Top to Bottom):
-
Phase 1 (Top): Methanol/Water (Polar metabolites).
-
Phase 2 (Middle): Chloroform (Lipids, Surfactants, Lipophilic Drugs).
-
Phase 3 (Bottom): PFOB (Clean Fluorocarbon).
-
-
Action: Collect Phase 2 for drug analysis (HPLC/MS).
Method C: Thermal Cracking (Destructive)
Best for: Waste disposal or total organic carbon (TOC) analysis.
-
Heating: PFOB boils at
. Water boils at . -
Procedure: Heat the emulsion in a sealed pressure vessel to
(autoclave conditions) or open boil if recovering PFOB is not required. -
Mechanism: The thermal energy overcomes the activation energy of coalescence. The surfactant layer degrades or detaches.[5][6][7][8][9]
-
Warning: Do not use this if your payload is heat-sensitive.
Part 4: Data & Comparison
Table 1: Comparison of PFOB Emulsion Breaking Methods
| Method | Efficiency | Drug Recovery | PFOB Recovery | Risk Factor |
| Hard Spin (Physical) | Moderate (70%) | High (Aqueous drugs) | High | Low (No chemical contamination) |
| Fluorous Displacement | High (>95%) | High (Lipophilic drugs) | High | Moderate (Solvent handling) |
| Acidification (pH < 3) | Low | Low | Low | Low (Only works for pH-sensitive lipids) |
| Thermal Cracking | High (>90%) | N/A (Degradation) | Moderate | High (Vapor pressure/Fumes) |
Part 5: Visualization of Phase Dynamics
The following diagram illustrates the critical "Density Inversion" that confuses many researchers. Unlike oil, PFOB forms the bottom layer.
Caption: Comparative phase behavior of Standard Oil vs. PFOB emulsions. Note the inversion of the organic/fluorous phase to the bottom in PFOB systems.
Part 6: References
-
Riess, J. G. (2001).[4] Oxygen carriers ("blood substitutes")—raison d'être, chemistry, and some physiology. Chemical Reviews. Link
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews. Link
-
Astafyeva, K., et al. (2015). Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: Characterization and potentiality as theranostic agents. Journal of Materials Chemistry B. Link
-
U.S. EPA Method 1664. N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry. (General emulsion breaking protocols). Link
Sources
- 1. DELIVERY OF WATER-SOLUBLE DRUGS USING ACOUSTICALLY-TRIGGERED, PERFLUOROCARBON DOUBLE EMULSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of perfluorocarbon blood substitutes determined by sedimentation field-flow fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Demulsifiying Oil: Emulsion Breaking Testing Instructions - Tramfloc, Inc. [tramfloc.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. US4517102A - Method of breaking an emulsion and an emulsion-emulsion breaker composition - Google Patents [patents.google.com]
Technical Support Center: Optimizing Perfluorooctanoyl Bromide (PFOB) for Cell Viability
Topic: Optimizing PFOB Emulsion Concentration & Stability for In Vitro Applications Ticket ID: PFOB-OPT-2024 Assigned Specialist: Senior Application Scientist, Biomaterials Division
Executive Summary
Perfluorooctanoyl bromide (PFOB) is biologically inert; however, "PFOB toxicity" in cell culture is almost invariably a result of emulsion instability , surfactant cytotoxicity , or physical sedimentation due to its high density (1.93 g/cm³).
This guide treats your PFOB formulation as a system . You are not just adding a chemical; you are introducing a heterogeneous phase that requires strict physical parameters (particle size <200 nm) to maintain cell viability.
Module 1: The "Golden Ratio" – Formulation Integrity
Before optimizing concentration, you must validate the emulsion. A broken emulsion kills cells via physical displacement and surfactant toxicity, regardless of the PFOB dose.
The Critical Parameter: Particle Size
For high cell viability, PFOB droplets must be <200 nm .
-
<200 nm: Evades rapid phagocytosis; behaves like a soluble supplement.
-
>500 nm: Triggers "frustrated phagocytosis" in macrophages/monocytes, leading to cytokine release and apoptosis.
-
>1 µm: Causes physical sedimentation, crushing adherent monolayers (the "heavy rain" effect).
Workflow: High-Viability Emulsification
Use this logic flow to diagnose formulation errors before they reach your cells.
Figure 1: Critical Control Points in PFOB Emulsion Synthesis. Failure to achieve <200nm size at the 'Energy' stage is the primary cause of downstream cytotoxicity.
Formulation Reference Table
| Component | Role | Recommended Concentration (w/v) | Toxicity Threshold |
| PFOB | Oxygen Carrier | 10% - 60% (Stock Emulsion) | Non-toxic (Inert) |
| Egg Yolk Phospholipids (EYP) | Emulsifier (Biomimetic) | 1.2% - 4.0% | Low (Metabolizable) |
| Pluronic F-68 | Emulsifier (Synthetic) | 2.0% - 5.0% | High >5% (Membrane lysis) |
| Glycerol | Tonicity Adjuster | 2.2% | Hyperosmotic shock if >3% |
Module 2: Dosing & Experimental Optimization
Do not treat PFOB like a small molecule drug. It acts via mass transfer.
The "Effective Dose" Calculator
Most papers cite the emulsion concentration (e.g., "10% emulsion"), not the final PFOB content. This ambiguity causes reproducibility errors.
Standard Protocol:
-
Stock: 60% w/v PFOB Emulsion (e.g., Oxygent™ analogue).
-
Dilution: Dilute the stock into culture media.
| Target PFOB Concentration (w/v) | Volume of 60% Stock per 1 mL Media | Application | Viability Risk |
| 0.6% | 10 µL (1:100) | Routine Oxygenation | Negligible |
| 3.0% | 50 µL (1:20) | Hypoxia Rescue | Low |
| 6.0% | 100 µL (1:10) | High-Density Bioreactors | Moderate (Viscosity) |
| >12.0% | >200 µL (1:5) | NOT RECOMMENDED | High (Physical Displacement) |
Troubleshooting: "My Cells Are Detaching"
Diagnosis: Physical Sedimentation. PFOB is nearly twice as dense as water. If the emulsion is unstable (large droplets), the PFOB settles onto the cell monolayer, creating a diffusion barrier and physically shearing focal adhesions. Resolution:
-
Verify Size: Check Dynamic Light Scattering (DLS). If Polydispersity Index (PDI) > 0.2, re-sonicate.
-
Agitation: Use gentle orbital shaking (20-50 rpm) to keep droplets suspended without inducing shear stress.
Module 3: The "False Positive" Trap (Assay Interference)
Standard colorimetric assays (MTT, MTS, WST-8) often fail with PFOB because the emulsion scatters light and the fluorocarbon phase can sequester the dye.
The Interference Mechanism
Figure 2: Why MTT fails with PFOB. The immiscible fluorocarbon phase interferes with optical density readings and formazan solubility.
Corrective Protocols
Option A: The Wash Method (For Adherent Cells)
-
Aspirate PFOB-containing media completely.
-
Wash 2x with warm PBS (Critical: removes settled PFOB droplets).
-
Add fresh media containing MTT/CCK-8.
-
Proceed with assay.[1]
Option B: The ATP Switch (Recommended) Switch to a Luminescence ATP Assay (e.g., CellTiter-Glo).
-
Why: Luminescence is less sensitive to turbidity than absorbance.
-
Benefit: Lysis buffer breaks down the emulsion structure, minimizing interference.
Frequently Asked Questions (FAQs)
Q: Can I autoclave my PFOB emulsion? A: Only if formulated correctly. PFOB emulsions stabilized with Egg Yolk Phospholipids can often withstand autoclaving (121°C, 15 min), but Pluronic-stabilized emulsions often precipitate at high temperatures (Cloud Point phenomenon).
-
Recommendation: Filter sterilize (0.22 µm) if using Pluronics. Autoclave only if using Phospholipids and after verifying stability on a small aliquot.
Q: The emulsion separates into two layers after 24 hours. Is it safe? A: NO. Do not use. Phase separation (creaming or sedimentation) indicates "Ostwald Ripening." Adding this to cells will result in immediate exposure to bulk PFOB, which will blanket the cells and suffocate them (despite PFOB carrying oxygen, bulk liquid PFOB blocks nutrient transport).
-
Fix: Re-emulsify using high-pressure homogenization or sonication immediately before use.
Q: Why do my cells look "vacuolated" under the microscope? A: This is likely phagocytosis of emulsion droplets , not necessarily cell death. Cells (especially endothelial and macrophages) will uptake PFOB droplets. These appear as refractive vacuoles.
-
Test: Perform an LDH release assay. If LDH is low, the cells are viable and simply loaded with oxygen carrier. If LDH is high, the intracellular surfactant load is toxic.
References
-
Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Link
-
Spahn, D. R. (1999). Blood substitutes: Artificial oxygen carriers: Perfluorocarbon emulsions.[2][3][4] Critical Care. Link
-
Flaim, S. F. (1994).[4] Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology. Link
-
Keipert, P. E., et al. (1994). Oxygent™: A Perfluorochemical-Based Oxygen Therapeutic for Surgical Patients. Artificial Cells, Blood Substitutes, and Biotechnology. Link
-
Rapoport, N., et al. (2011). Ultrasound-mediated delivery of paclitaxel to tumor cells in vitro: effect of perfluorocarbon droplet size. Archives of Acoustics. (Relevant for particle size/uptake mechanics). Link
Sources
avoiding by-product formation in Perfluorooctanoyl bromide reactions.
Technical Support Center: Perfluorooctanoyl Bromide Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Perfluorooctanoyl Bromide (PFOB). This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of working with this highly reactive fluorinated building block. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to minimize by-product formation and maximize the yield and purity of your target molecules.
Perfluorooctanoyl bromide (C₇F₁₅COBr) is a valuable reagent for introducing the perfluorooctanoyl moiety into a wide range of molecules. However, its high reactivity, while synthetically useful, also makes it susceptible to undesirable side reactions. This guide addresses the most common issues encountered during its use.
Section 1: Understanding the Core Reactivity of Perfluorooctanoyl Bromide
The key to mastering reactions with perfluorooctanoyl bromide lies in understanding its electronic properties. The carbonyl carbon is extremely electrophilic due to the immense inductive effect of the C₇F₁₅ perfluoroalkyl chain. This makes it a powerful acylating agent, readily attacked by a wide range of nucleophiles.[1] The primary mechanism for its reactions is nucleophilic acyl substitution .
This high reactivity is a double-edged sword. While it facilitates desired transformations, it also renders the molecule highly sensitive to even weak nucleophiles, most notably water.
Caption: General mechanism of nucleophilic acyl substitution on Perfluorooctanoyl Bromide.
Section 2: FAQs - Common By-products and Prevention Strategies
This section addresses the most frequently encountered by-products in a direct question-and-answer format.
Q1: My NMR/Mass Spec shows a significant amount of Perfluorooctanoic Acid (PFOA). Why is this happening and how can I prevent it?
A: This is unequivocally the most common issue and is caused by hydrolysis . Perfluorooctanoyl bromide reacts rapidly with trace amounts of water in your solvent, on your glassware, or in your reagents to form the corresponding carboxylic acid, PFOA.[2][3][4] The degradation pathways of PFOA itself are complex and well-studied, but preventing its initial formation is key.[5][6][7][8]
Causality: The extreme electrophilicity of the carbonyl carbon makes it highly susceptible to attack by water. This reaction is often faster than the reaction with the intended, bulkier nucleophile.
Prevention Strategy: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) should be distilled from appropriate drying agents (e.g., CaH₂ for DCM/MeCN, Na/benzophenone for THF) or obtained from a solvent purification system.
-
Reagents: Ensure your nucleophile (alcohol, amine) is dry. Liquid reagents can be dried over molecular sieves (ensure compatibility). Solid reagents should be dried under high vacuum.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line or glovebox techniques.
Q2: I am trying to make an amide, but a significant portion of my starting amine has precipitated out as a salt. How do I solve this?
A: This occurs because the reaction of an amine with perfluorooctanoyl bromide produces one equivalent of hydrobromic acid (HBr) as a by-product. This strong acid will immediately protonate a second equivalent of your basic amine nucleophile, forming an unreactive ammonium bromide salt which often precipitates from organic solvents.
Causality: This is a simple acid-base reaction that effectively removes half of your nucleophile from the reaction, limiting your theoretical maximum yield to 50%.
Prevention Strategy: Use of a Scavenger Base Instead of using two equivalents of your valuable amine, add 1.0 equivalent of your amine and 1.1-1.2 equivalents of a non-nucleophilic, sterically hindered tertiary amine.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base).
-
Why it Works: These bases are sufficiently basic to neutralize the HBr by-product but are too sterically hindered to compete with your primary or secondary amine as a nucleophile in attacking the perfluorooctanoyl bromide.
Q3: My reaction is clean at low temperatures but produces a dark, complex mixture when heated. What is the cause?
A: Perfluoroacyl halides can undergo thermal decomposition. While generally more stable than their non-fluorinated counterparts, prolonged heating at high temperatures can lead to decarbonylation or other degradation pathways, often resulting in a cascade of radical reactions. This is particularly true if impurities (e.g., metals) are present.[9]
Prevention Strategy: Temperature Control
-
Most reactions with perfluorooctanoyl bromide proceed efficiently at or below room temperature. Start reactions at 0°C and allow them to warm to room temperature slowly.
-
If heating is required due to a poorly reactive nucleophile, increase the temperature incrementally (e.g., to 40°C) and monitor the reaction closely by TLC or LC-MS for the appearance of by-products. Avoid prolonged refluxing unless absolutely necessary and validated by literature for your specific substrate class.
Section 3: Troubleshooting Guides
Guide 1: Esterification Reactions (PFOB + Alcohol)
| Symptom / Observation | Plausible Cause | Recommended Action & Scientific Rationale |
| Major by-product is PFOA. | Presence of water. | Implement the Rigorous Anhydrous Technique (see FAQ 1). Water is a more aggressive nucleophile than most alcohols. |
| Slow or incomplete reaction; starting alcohol remains. | 1. Poor nucleophilicity of alcohol. 2. HBr inhibition. | 1. Add a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq.). DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate. 2. Add a non-nucleophilic base (e.g., Pyridine or TEA, 1.1 eq.). This neutralizes the HBr by-product, which can otherwise protonate the alcohol, reducing its nucleophilicity. |
| Reaction mixture turns dark brown/black upon heating. | Thermal decomposition. | Maintain the reaction temperature below 40°C. If the alcohol is secondary or tertiary and requires more forcing conditions, consider converting the alcohol to its more nucleophilic alkoxide form first using a non-hydroxidic base like NaH. |
Guide 2: Amidation Reactions (PFOB + Amine)
| Symptom / Observation | Plausible Cause | Recommended Action & Scientific Rationale |
| White precipitate forms immediately upon addition of PFOB. | Amine hydrobromide salt formation. | Use a Scavenger Base (see FAQ 2). Add 1.1 eq. of TEA or DIPEA along with 1.0 eq. of your amine nucleophile. This prevents the loss of your primary nucleophile. |
| Low conversion with a sterically hindered amine. | High activation energy due to steric hindrance. | 1. Increase reaction time at room temperature. 2. Gently warm the reaction to 30-40°C. 3. Switch to a more polar aprotic solvent like DMF (ensure it is rigorously dried) to better solvate the transition state. |
| Multiple products detected by LC-MS. | 1. Over-acylation (if the amine has other nucleophilic sites). 2. Side reactions with solvent. | 1. Use protecting groups for other sensitive functionalities on your nucleophile. 2. Ensure your solvent is inert. Avoid using alcohol-based solvents. For very sensitive substrates, consider solvents like perfluorinated hydrocarbons. |
Section 4: Validated Experimental Protocols
Protocol 4.1: Rigorous Anhydrous Reaction Setup
This protocol is foundational for minimizing hydrolysis to PFOA.
-
Glassware Preparation: Place all glassware (reaction flask, dropping funnel, magnetic stir bar) in a >120°C oven overnight.
-
Assembly: Assemble the glassware hot from the oven under a positive flow of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation:
-
Draw up anhydrous solvent (e.g., DCM) into a gas-tight syringe and add it to the reaction flask.
-
Dissolve the nucleophile (e.g., alcohol, amine) and any base (e.g., TEA) in the solvent.
-
Draw up the neat Perfluorooctanoyl Bromide into a separate syringe.
-
-
Reaction Initiation: Cool the flask containing the nucleophile to 0°C in an ice bath. Add the Perfluorooctanoyl Bromide dropwise via syringe through a septum over 10-15 minutes to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until completion.
Protocol 4.2: Optimized Amidation using a Scavenger Base
This protocol demonstrates the effective synthesis of N-benzylperfluorooctanamide.
-
Setup: Following Protocol 4.1, add benzylamine (1.0 eq.) and triethylamine (1.1 eq.) to a flask containing anhydrous DCM (approx. 0.1 M concentration relative to benzylamine) at 0°C.
-
Addition: Add Perfluorooctanoyl Bromide (1.05 eq.) dropwise over 15 minutes. A white precipitate of triethylammonium bromide ([Et₃NH]Br) will form.
-
Reaction: Stir the mixture for 1 hour at 0°C, then for 3 hours at room temperature.
-
Workup:
-
Quench the reaction by slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by recrystallization or flash column chromatography.
Section 5: Visualization of Troubleshooting & Pathways
Caption: Troubleshooting flowchart for common issues in Perfluorooctanoyl Bromide reactions.
References
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Wang, F., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. Science of The Total Environment, 787, 147623. Retrieved from [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(5), 3421-3426. Retrieved from [Link]
-
Li, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed. Retrieved from [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Hydrolysis of Alkyl Halides. Retrieved from [Link]
-
Wąs, K., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 25(21), 5195. Retrieved from [Link]
-
Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Retrieved from [Link]
-
MDPI. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. Toxics, 11(6), 519. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrolysis of alkyl halides to form the corresponding alcohol and halide (X) ion. Retrieved from [Link]
-
German Federal Institute for Risk Assessment (BfR). (n.d.). Molecular mechanisms of the toxicity of perfluorooctanoic acid (PFOA). Retrieved from [Link]
-
PubMed. (2012). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 77(17), 7546-7552. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Princeton University. (n.d.). Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. Retrieved from [Link]
-
Quora. (2016). What is the hydrolysis process of alkyl halides?. Retrieved from [Link]
-
Freesciencelessons. (2022). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. Retrieved from [Link]
-
PubMed. (2014). Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis. The Journal of Physical Chemistry A, 118(26), 4785-4793. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments [mdpi.com]
- 8. Molecular mechanisms of the toxicity of perfluorooctanoic acid (PFOA) - BfR [bfr.bund.de]
- 9. fishersci.com [fishersci.com]
overcoming solubility problems with Perfluorooctanoyl bromide in experiments
[1]
Topic: Overcoming Solubility & Reactivity Challenges with Perfluorooctanoyl Bromide
Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers.[1] Content Type: Troubleshooting Guide, FAQs, and Experimental Protocols.
Core Concept: The "Fluorous Phase" Challenge
Perfluorooctanoyl bromide (C₇F₁₅COBr) is not the same as Perfluorooctyl bromide (PFOB/Perflubron), though they share similar solubility profiles.[1] It is a highly reactive acid bromide used to introduce perfluorinated tags or modify surfaces.[1]
The primary challenge is the "Fluorous/Organic Miscibility Gap." The perfluorinated tail (C₇F₁₅-) renders the molecule lipophobic (repels fats/organics) and hydrophobic (repels water).[1] Consequently, it often forms a third "fluorous" phase, refusing to dissolve in standard organic solvents like dichloromethane (DCM), toluene, or THF at room temperature.[1]
Key Rule: "Like dissolves like" fails here unless you use "hybrid" solvents or specific fluorous carriers.[1]
Troubleshooting Guide (Q&A)
Issue 1: "The reagent forms a bottom layer and won't dissolve in my reaction solvent (DCM/THF)."
Diagnosis: You are observing the "Fluorous Effect." The density of Perfluorooctanoyl bromide (>1.7 g/mL) causes it to sink, and its low polarizability prevents interaction with standard organic solvents.[1] Solution: Switch to a Hybrid Solvent System .
-
Immediate Fix: Add Benzotrifluoride (BTF) (Trifluorotoluene).[1] BTF acts as a "bridge" solvent; it is miscible with both standard organics and perfluorinated compounds.[1]
-
Alternative: Use HFE-7100 (Hydrofluoroether) or Perfluorohexane if strict fluorous conditions are required.[1]
-
Protocol Adjustment: If you must use DCM, heat the mixture to >40°C (reflux). Many fluorous compounds exhibit temperature-dependent miscibility, becoming soluble in organics at elevated temperatures.[1][2]
Issue 2: "I see white fumes or a white solid precipitate immediately upon adding the solvent."
Diagnosis: Hydrolysis. You are likely using "wet" solvents.[1] Perfluorooctanoyl bromide is an acid bromide; it reacts violently with trace water to form Hydrogen Bromide (HBr, the fumes) and Perfluorooctanoic Acid (PFOA, the white solid).[1] Solution:
-
Step 1: Ensure all solvents are distilled or dried over molecular sieves (3Å or 4Å).[1]
-
Step 2: Add a "proton sponge" or base scavenger (e.g., anhydrous Pyridine or 2,6-Lutidine) before adding the acid bromide.[1] This neutralizes the HBr and prevents autocatalytic decomposition.[1]
-
Verification: Check the container seal. Acid bromides degrade if stored improperly.[1] If the liquid is cloudy before use, filter it under inert atmosphere.[1]
Issue 3: "The reaction rate is incredibly slow."
Diagnosis: Phase Transfer Limitation. If your reagents are in the organic phase and the Perfluorooctanoyl bromide is in a fluorous droplet, the reaction only occurs at the interface.[1] Solution:
-
Homogeneous Approach: Use BTF (Benzotrifluoride) as the sole solvent to create a single phase.[1]
-
Biphasic Approach: Increase the stir rate significantly (vortexing) to maximize surface area.[1]
-
Temperature: Raise the temperature to reach the Consolute Temperature (the point where the two phases merge into one).[1] For many fluorous/organic mixtures, this is between 40°C and 60°C.[1]
Data & Solvent Selection
Table 1: Solvent Compatibility for Perfluorooctanoyl Bromide
| Solvent Class | Examples | Solubility Status | Recommended Use |
| Fluorous | Perfluorohexane (FC-72), Perfluorodecalin | High | Ideal for extraction/washing; poor for reacting with non-fluorous substrates.[1] |
| Hybrid (Bridge) | Benzotrifluoride (BTF) , HFE-7100 | High | Best for reactions. Dissolves both organic and fluorous reactants.[1] |
| Standard Organic | DCM, THF, Toluene, EtOAc | Low / Immiscible | Requires heating or biphasic setup.[1] |
| Protic | Water, Methanol, Ethanol | Reacts Violently | DO NOT USE. Causes decomposition to acid.[1] |
Experimental Protocols
Protocol A: Homogeneous Acylation using Hybrid Solvent
Use this for standard synthesis to ensure fast kinetics.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve your nucleophile (amine/alcohol) and base (e.g., Et₃N, 1.2 equiv) in anhydrous Benzotrifluoride (BTF) .[1]
-
Note: If the nucleophile is not soluble in pure BTF, use a 1:1 mixture of BTF:DCM .[1]
-
-
Addition: Add Perfluorooctanoyl bromide (1.1 equiv) dropwise via syringe at 0°C.
-
Reaction: Allow to warm to room temperature. The solution should remain clear (homogeneous).
-
Workup:
Protocol B: Fluorous Biphasic System (FBS)
Use this if you want easy purification (Fluorous phase separation).[1]
-
Phase 1 (Organic): Dissolve nucleophile in Toluene.
-
Phase 2 (Fluorous): Dissolve Perfluorooctanoyl bromide in Perfluorohexane (FC-72) .
-
Reaction: Mix the two phases. Heat to ~60°C.
-
Observation: At 60°C, the phases may merge (become homogeneous).[1]
-
-
Separation: Cool the mixture to 0°C. The phases will separate.
-
Collection: Drain the bottom layer to isolate the product.[1]
Visualization: Decision Logic & Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the experimental stage (Reaction vs. Purification).
Figure 2: Fluorous Biphasic Reaction Workflow
Caption: Workflow for temperature-dependent fluorous biphasic catalysis (FBS).
References
-
Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science. Link[1]
-
Curran, D. P. (1998).[1] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition. Link[1]
-
Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Methylene Chloride and Related Solvents.[1] Journal of Organic Chemistry. Link[1]
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. Link[1]
Technical Support Center: Perfluorooctanoyl Bromide (PFOB) Removal from Laboratory Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual Perfluorooctanoyl bromide (PFOB) from your experimental samples. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your research.
Introduction to PFOB and the Importance of Its Removal
Perfluorooctanoyl bromide (PFOB), also known as perflubron, is a perfluorinated compound with unique properties that make it valuable in various research and biomedical applications, including as a contrast agent and in liquid ventilation.[1] However, its chemical stability and potential for bioaccumulation necessitate its thorough removal from final samples to ensure the purity, safety, and efficacy of drug products and the validity of experimental results. The strong carbon-fluorine bonds in PFOB make it resistant to degradation, posing a significant challenge for its removal.[2]
This guide will walk you through various methods for PFOB removal, from common laboratory-scale techniques to more advanced solutions, complete with troubleshooting advice to address common issues you may encounter.
Physicochemical Properties of Perfluorooctanoyl Bromide (PFOB)
Understanding the physical and chemical properties of PFOB is fundamental to selecting and optimizing a removal strategy.
| Property | Value | Source |
| Molecular Formula | C8BrF17 | [1] |
| Molecular Weight | 498.96 g/mol | [3] |
| Boiling Point | 141-144 °C | [4] |
| Melting Point | 7 °C | [4] |
| Density | 1.94 g/mL at 16 °C | [4] |
| Water Solubility | Very low (practically insoluble) | Inferred from properties |
| Solubility in Organic Solvents | Soluble in many organic solvents | General chemical knowledge |
The high density and low water solubility of PFOB are key factors to consider when developing separation protocols, particularly for liquid-liquid extraction. Its relatively high boiling point suggests that simple evaporation may not be a suitable removal method, especially for thermally sensitive samples.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the removal of residual PFOB.
Q1: What are the primary methods for removing residual PFOB from my samples?
A1: The most common and effective methods for removing residual PFOB include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and preparative chromatography (HPLC and flash chromatography). For aqueous samples, adsorption onto activated carbon and membrane filtration techniques like nanofiltration and reverse osmosis can also be employed. The choice of method depends on the sample matrix, the concentration of PFOB, the desired level of purity, and the scale of your experiment.
Q2: I am observing low recovery of my target compound after using SPE to remove PFOB. What could be the cause?
A2: Low recovery of your analyte of interest after SPE can be due to several factors. A common issue is the co-elution of your compound with PFOB if the sorbent and solvent system is not selective enough. Another possibility is that your compound of interest is too strongly retained on the SPE sorbent. To troubleshoot this, you may need to re-evaluate your choice of SPE sorbent and optimize the wash and elution solvents. Consider using a sorbent with a different retention mechanism that is more specific for either your compound or PFOB.
Q3: During liquid-liquid extraction to remove PFOB, I am consistently getting an emulsion layer. How can I resolve this?
A3: Emulsion formation is a frequent challenge in LLE, especially when dealing with complex biological matrices. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In some cases, centrifugation of the mixture can also effectively break an emulsion.
Q4: Can I remove PFOB by simple evaporation?
A4: Due to its relatively high boiling point (141-144 °C), removing PFOB by simple evaporation is generally not recommended, especially for thermally sensitive samples.[4] High temperatures may be required, which could degrade your compound of interest. Additionally, this method may not be effective for achieving very low residual levels of PFOB.
Q5: Is hydrolysis a viable method for degrading residual PFOB?
A5: While alkyl bromides can undergo hydrolysis to form alcohols, the conditions required can be harsh (e.g., high pH and/or high temperatures).[5][6] The strong electron-withdrawing effect of the perfluoroalkyl chain in PFOB makes the carbon-bromine bond less susceptible to nucleophilic attack, meaning even more forcing conditions may be necessary. This approach is generally not recommended for samples containing sensitive functional groups that could be degraded under such conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during PFOB removal using various techniques.
Troubleshooting Solid Phase Extraction (SPE)
Solid Phase Extraction is a powerful technique for purifying samples by separating components based on their physical and chemical properties.[7] However, several issues can arise.
Problem: Low Recovery of Analyte of Interest
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Sorbent Choice | The sorbent may be too retentive for your analyte, or not retentive enough for PFOB. | Select a sorbent with a different chemistry. For example, if you are using a reverse-phase sorbent and your analyte is polar, it may not be retained well. Consider a normal-phase or ion-exchange sorbent. |
| Suboptimal Wash Solvent | The wash solvent may be too strong, causing premature elution of your analyte. | Use a weaker wash solvent. Perform a step-wise gradient wash with increasing solvent strength to find the optimal conditions. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb your analyte from the sorbent. | Increase the strength of the elution solvent. You can also try a different solvent with a different selectivity. |
| Analyte Breakthrough | The sample is loaded onto the column too quickly, not allowing for proper binding. | Decrease the flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent. |
Problem: PFOB Contamination in the Final Eluate
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Sorbent | The amount of sorbent is not enough to retain all the PFOB in the sample. | Increase the amount of sorbent in the SPE cartridge or use a larger cartridge. |
| Inadequate Washing | The wash step is not effectively removing all the unbound PFOB. | Increase the volume of the wash solvent or try a slightly stronger wash solvent that does not elute your analyte. |
| Co-elution | The elution solvent is strong enough to elute both your analyte and the retained PFOB. | Optimize the elution solvent to be selective for your analyte. A step-gradient elution may be necessary. |
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids.
Problem: Persistent Emulsion Formation
| Potential Cause | Explanation | Troubleshooting Steps |
| Vigorous Shaking | High shear forces from vigorous shaking can lead to the formation of stable emulsions. | Gently invert or rock the separatory funnel instead of shaking vigorously. |
| Presence of Surfactants or Particulates | Components in your sample matrix can act as emulsifying agents. | Add a small amount of brine to increase the ionic strength of the aqueous phase. Centrifugation can also be effective in breaking emulsions. Filtering the sample before extraction may help if particulates are the cause. |
| Similar Densities of the Two Phases | If the densities of the aqueous and organic phases are too close, separation can be difficult. | Choose a solvent with a significantly different density from your sample's aqueous phase. |
Problem: Poor Separation of PFOB
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The organic solvent may not have a high enough affinity for PFOB. | Select a solvent in which PFOB is highly soluble. Given PFOB's fluorinated nature, fluorous solvents could be highly effective, though less common. More conventional non-polar organic solvents can also be effective. |
| Insufficient Extraction Cycles | A single extraction may not be enough to remove all the PFOB. | Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large-volume extraction. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the removal of residual PFOB from samples. These protocols are starting points and may require optimization for your specific application.
Protocol 1: Removal of PFOB using Solid Phase Extraction (SPE)
This protocol is suitable for removing PFOB from a sample dissolved in a solvent that is miscible with the SPE conditioning and loading solvents.
Materials:
-
SPE cartridge (e.g., reversed-phase C18 or a fluorous-phase sorbent)
-
SPE vacuum manifold
-
Sample containing residual PFOB
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a buffer matching the sample matrix)
-
Wash solvent (a weak solvent that will not elute the analyte of interest)
-
Elution solvent (a strong solvent to elute the analyte of interest)
-
Collection tubes
Procedure:
-
Conditioning: Pass 2-3 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge. This wets the sorbent and activates it for sample retention.
-
Equilibration: Pass 2-3 column volumes of the equilibration solvent through the cartridge. This prepares the sorbent for the sample matrix.
-
Loading: Slowly load the sample onto the SPE cartridge. A slow flow rate is crucial for efficient retention of PFOB.
-
Washing: Pass 1-3 column volumes of the wash solvent through the cartridge to remove any remaining impurities that are not strongly bound to the sorbent.
-
Elution: Elute the purified sample (now free of PFOB) with 1-2 column volumes of the elution solvent into a clean collection tube.
Workflow for SPE-based PFOB Removal
Caption: A generalized workflow for the removal of PFOB using Solid Phase Extraction.
Protocol 2: Removal of PFOB using Liquid-Liquid Extraction (LLE)
This protocol is effective for separating PFOB from an aqueous sample.
Materials:
-
Separatory funnel
-
Aqueous sample containing residual PFOB
-
Immiscible organic solvent with high solubility for PFOB (e.g., a fluorinated solvent or a dense non-polar solvent like chloroform or dichloromethane)
-
Beakers for collecting the separated layers
-
Sodium sulfate (anhydrous) for drying the organic layer
Procedure:
-
Preparation: Add the aqueous sample containing PFOB to the separatory funnel.
-
Extraction: Add an equal volume of the immiscible organic solvent to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to allow for partitioning of the PFOB into the organic layer. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The denser layer will be at the bottom. Given the high density of PFOB, the organic layer containing the PFOB is likely to be the bottom layer.
-
Collection: Carefully drain the bottom layer into a collection beaker. Then, pour the top layer out of the top of the funnel into a separate beaker.
-
Repeat (Optional but Recommended): For higher purity, the aqueous layer can be extracted a second or third time with fresh organic solvent.
-
Drying (if the purified sample is in the organic layer): If your product is in the organic layer, add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: The solvent can then be removed from the purified sample by evaporation (e.g., using a rotary evaporator).
Logical Decision Tree for LLE Troubleshooting
Caption: A decision-making flowchart for troubleshooting common issues in Liquid-Liquid Extraction.
References
-
Teledyne ISCO. (n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. Retrieved February 4, 2026, from [Link]
- Kim, J. H., Oh, J. E., & Park, J. (2014). Optimization of Solid Phase Extraction Method for Quantitative Analysis of Perfluorooctanoic Acid in Serum using Liquid Chromatography-Tandem Mass Spectrometry. Mass Spectrometry Letters, 5(1), 30-33.
-
LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 4, 2026, from [Link]
-
Waters Corporation. (n.d.). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. Retrieved February 4, 2026, from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Perfluorooctyl bromide (CAS 423-55-2). Retrieved February 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. Retrieved February 4, 2026, from [Link]
- Garin, O., et al. (1997). Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 115-121.
- S. A. Re-evaluation of the Adsorption of Perfluorooctanoic Acid on Coconut Shell Activated Carbons. AIMS Environmental Science, 9(2), 128-139.
- Johnson, J. K., Hoffman, C. M., Smith, D. A., & Xia, Z. (2019).
- Park, J., & Yoon, Y. (2026). Removal of per- and poly-fluoroalkyl substances by nanofiltration membranes in water and wastewater: A review. Journal of Industrial and Engineering Chemistry.
-
ResearchGate. (n.d.). Are alkyl bromides susceptible to hydrolysis?. Retrieved February 4, 2026, from [Link]
-
Furman University. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved February 4, 2026, from [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Perfluorooctyl bromide. PubChem. Retrieved February 4, 2026, from [Link]
Sources
- 1. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Removal of per- and polyfluoroalkyl substances using super-fine powder activated carbon and ceramic membrane filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
dealing with the high density of Perfluorooctanoyl bromide in protocols
Technical Support Center: Handling Perfluorooctyl Bromide (PFOB)
Subject: Troubleshooting High-Density Protocols for Perfluorooctyl Bromide (Perflubron) Ticket ID: PFOB-HD-PROTO-001 Responder: Senior Application Scientist, Formulation & Delivery Systems
CRITICAL SAFETY & NOMENCLATURE VERIFICATION
STOP AND VERIFY: The term "Perfluorooctanoyl bromide" (C₇F₁₅COBr) refers to a highly reactive acyl halide used in organic synthesis. However, in the context of drug development, high density, and biological protocols , you are almost certainly working with Perfluorooctyl bromide (also known as Perflubron or PFOB ; C₈F₁₇Br).
-
Perfluorooctyl Bromide (PFOB): Inert, biocompatible, high density (1.93 g/mL), used in oxygen therapeutics and imaging.
-
Perfluorooctanoyl Bromide: Corrosive, reacts violently with water/tissue.
This guide addresses the handling of Perfluorooctyl Bromide (PFOB/Perflubron). If you possess the acyl bromide, do not follow these protocols; consult your EHS officer immediately for chemical synthesis safety procedures.
Module 1: Liquid Handling & Precision
Issue: “Whenever I try to pipette PFOB, it drips out of the tip before I can dispense it. My volumes are inconsistent.”
The Physics: PFOB has a density of ~1.93 g/mL (nearly double that of water) and very low surface tension (~18 mN/m). Standard air-displacement pipettes rely on an air cushion to hold the liquid.[1] The high mass of the PFOB overcomes the capillary forces and the air spring, causing the liquid to "drip" or leak.
Troubleshooting Protocol:
-
Switch to Positive Displacement Pipettes:
-
Why: These pipettes use a piston that makes direct contact with the liquid, eliminating the air cushion. The density of the liquid becomes irrelevant to the accuracy of the aspiration.
-
Recommendation: Use capillary-piston tips (e.g., Gilson Microman or Eppendorf Mastertip).
-
-
Alternative: Reverse Pipetting Technique (If using air-displacement):
-
Step 1: Depress the plunger past the first stop to the second stop (blowout).
-
Step 2: Aspirate the liquid. The tip will contain more liquid than the set volume.[2]
-
Step 3: Dispense by pressing only to the first stop.
-
Step 4: Discard the remaining liquid in the tip.
-
Result: This maintains constant pressure on the liquid column, reducing the drip effect.
-
Module 2: Emulsion Stability & Formulation
Issue: “My PFOB emulsions sediment rapidly after preparation. How do I keep them stable?”
The Physics:
According to Stokes’ Law , the sedimentation velocity (
Troubleshooting Protocol:
-
Reduce Droplet Size (High-Pressure Homogenization):
-
You must achieve sub-micron droplet sizes (< 200 nm) to counteract gravity with Brownian motion.
-
Protocol: Pre-mix PFOB with Egg Yolk Phospholipids (EYP) using a high-shear mixer (e.g., Ultra-Turrax). Pass this coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 15,000–20,000 psi for 6–10 cycles. Cooling is critical (4°C) as high shear generates heat.
-
-
Combat Ostwald Ripening:
-
PFOB has some water solubility, leading to "Ostwald Ripening" (small droplets dissolve and deposit onto larger ones).
-
Fix: Add a small amount of a perfluorocarbon with a higher molecular weight and lower water solubility (e.g., Perfluorodecalin) to the oil phase to act as a "ripener inhibitor."
-
Visual Workflow: Stable PFOB Emulsion Synthesis
Caption: Iterative high-pressure homogenization workflow required to reduce PFOB droplet size sufficiently to overcome density-driven sedimentation.
Module 3: Centrifugation & Phase Separation
Issue: “I centrifuged my cell culture treated with PFOB, but I can't find the pellet. Where are my cells?”
The Physics:
In standard biological centrifugation, cells (
Troubleshooting Protocol:
-
Locate the Interface:
-
Upon centrifugation, PFOB will form a distinct, clear layer at the very bottom of the tube.
-
The "Pellet": Your cells will not be at the bottom of the tube. They will form a "buffy coat" or disc at the interface between the aqueous media (top) and the PFOB cushion (bottom).
-
-
Harvesting:
-
Do not pour off the supernatant aggressively, or you will lose the cell layer.
-
Use a pipette to carefully remove the top aqueous layer, then collect the interface layer containing the cells.
-
Visual Diagram: Density Gradient Layers
Caption: Due to its high specific gravity, PFOB forms a liquid cushion at the bottom; cells concentrate at the PFOB-Media interface.
Reference Data: Physical Properties of PFOB
| Property | Value | Implication for Protocols |
| Molecular Formula | C₈F₁₇Br | Verify CAS: 423-55-2 |
| Density (25°C) | 1.93 g/mL | Sinks in water; requires positive displacement pipetting. |
| Boiling Point | 142°C | Stable at physiological temps; autoclavable (sealed). |
| Surface Tension | ~18 mN/m | Extremely low; spreads rapidly; leaks from standard tips. |
| Water Solubility | < 10 ppm | Highly hydrophobic; requires surfactants (EYP/Poloxamers). |
| Lipid Solubility | High | Can dissolve lipophilic drugs; acts as a drug reservoir. |
References
-
Riess, J. G. (2001).[3] Oxygen carriers ("blood substitutes")—raison d'etre, chemistry, and some physiology. Chemical Reviews, 101(9), 2797-2920.
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews, 47(2-3), 209-228.
-
Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology, 22(4), 1043-1054.
-
PubChem. (n.d.). Perflubron (Compound).[4][5][6][7][8][9] National Library of Medicine.
Sources
- 1. corning.com [corning.com]
- 2. pipette.com [pipette.com]
- 3. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 4. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of perfluorooctyl bromide on bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfluorooctyl bromide, 423-55-2 [thegoodscentscompany.com]
- 9. Perflubron - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for nucleophilic substitution on Perfluorooctanoyl bromide
Subject: Optimizing Nucleophilic Substitution on Perfluorooctanoyl Bromide (
Executive Summary
You are likely encountering difficulties because Perfluorooctanoyl bromide (PFOB) behaves differently than its hydrocarbon analogs (e.g., octanoyl bromide) or its chlorinated cousin (perfluorooctanoyl chloride).
The perfluorinated tail (
This guide addresses the three most common failure modes: Solubility Mismatch (Oiling Out) , Hydrolysis (PFOA Formation) , and Runaway Kinetics .
Module 1: Solvent System & Solubility
User Issue: "My nucleophile is dissolved in THF/DCM, but when I add the PFOB, it forms a second phase or oils out, leading to no reaction or slow kinetics."
Technical Insight
Standard organic solvents (THF, DCM, Toluene) often fail to solvate the perfluorinated tail effectively. If the reagents are not in the same phase, the reaction becomes diffusion-limited (interfacial), leading to poor yields. You need a "Hybrid Solvent" that acts as a bridge between the organic nucleophile and the fluorous electrophile.
Troubleshooting Protocol
| Solvent System | Miscibility Profile | Recommended Use Case |
| Benzotrifluoride (BTF) | Universal Bridge. Miscible with organics and fluorous chains.[1] | Primary Recommendation. Use as the sole solvent or co-solvent (1:1 with DCM). |
| Similar to BTF but higher boiling point.[1] | High-temperature amide couplings (reflux conditions).[1] | |
| HFE-7100 / DCM (1:1) | Hydrofluoroethers are strictly fluorous-soluble.[1] Must be mixed with organics. | Use only if BTF is unavailable. Requires vigorous stirring. |
| THF / Ether | POOR. PFOB often exhibits low solubility.[1] | Avoid as primary solvent.[1] Use only as a co-solvent for the nucleophile. |
Decision Logic: Solvent Selection
Figure 1: Solvent selection logic based on nucleophile polarity. BTF is the gold standard for bridging miscibility gaps.
Module 2: Moisture Control & Hydrolysis
User Issue: "I am seeing a broad peak at ~11-12 ppm in the 1H NMR or a peak at -126 ppm in 19F NMR. My product is contaminated with Perfluorooctanoic Acid (PFOA)."
Technical Insight
The
Corrective Actions
-
The "Schlenk" Standard: Do not use simple capped flasks. All reactions must be performed under a positive pressure of dry Nitrogen or Argon using Schlenk lines.
-
Reagent Handling:
-
PFOB should be stored in a desiccator.
-
If the liquid appears cloudy, it has already hydrolyzed. Distill under vacuum (bp approx 145°C) before use.
-
-
Glassware Prep: Flame-dry all glassware under vacuum. Surface-adsorbed water on glass is enough to hydrolyze 5-10% of your reagent.
Safety Note: Hydrolysis generates HBr (corrosive gas) and PFOA (persistent bio-accumulative toxicant). All vents must be scrubbed through a basic trap (NaOH solution).
Module 3: Reactivity & Base Scavenging
User Issue: "The reaction turns into a black tar or precipitates salts that stop the stir bar."
Technical Insight
The reaction releases HBr stoichiometrically. Unlike HCl, HBr is a stronger acid and a stronger reducing agent. If not scavenged immediately, it can degrade sensitive nucleophiles. However, the choice of base is critical because the resulting salt (Base-HBr) is often insoluble in fluorous/organic mixtures, encapsulating unreacted reagents.
Optimization Protocol
1. Temperature Control:
-
Start: 0°C (Ice bath).
-
Addition: Add PFOB dropwise to the Nucleophile/Base mixture. Never add Nucleophile to PFOB (avoids localized excess concentration).
-
Warm: Allow to warm to Room Temp (RT) only after 1 hour.
2. Base Selection Guide:
| Base | Suitability | Notes |
| Pyridine | Excellent | Forms a soluble complex in BTF/DCM mixtures.[1] Prevents "clumping."[2] |
| Triethylamine (TEA) | Moderate | |
| DMAP | Not Recommended | Acyl bromide is already hyper-reactive.[1] DMAP can cause side reactions or decomposition. |
| Polyvinylpyridine (PVP) | Good (Solid Phase) | Useful for easy work-up (filtration), but kinetics are slower due to heterogeneous nature.[1] |
Module 4: Work-up & Purification
User Issue: "How do I separate the fluorous product from the excess reagents without running a messy column?"
Technical Insight
You can leverage the "Fluorous Tag" (
The "Fluorous Wash" Protocol (F-SPE)
If your product retains the
-
Quench: Add water to the reaction mixture (hydrolyzes excess PFOB to PFOA).
-
Biphasic Extraction:
-
Add FC-72 (Perfluorohexane) or HFE-7100 .
-
The mixture will separate into three layers:
-
Top: Water/Salts.
-
Middle: Organic solvent (unreacted nucleophile).
-
Bottom: Fluorous solvent (Product + PFOA).
-
-
-
Isolation: Collect the bottom fluorous layer.
-
Purification: To remove PFOA from your product, wash the fluorous layer with basic methanol (
). The PFOA becomes a salt and moves to the MeOH layer; your neutral product stays in the fluorous layer.
Visualizing the Reaction Pathway
Figure 2: Reaction mechanism highlighting the critical competition between Nucleophilic Substitution and Hydrolysis.
References
-
Ogawa, A., & Curran, D. P. (1997).[3] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[3] Journal of Organic Chemistry, 62(3), 450–451.[3] Link
-
Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75. Link
-
Studer, A., et al. (1997). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science, 275(5301), 823–826. Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. reddit.com [reddit.com]
- 3. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
minimizing foaming in Perfluorooctanoyl bromide liquid ventilation
IMPORTANT SAFETY NOTICE: CHEMICAL NOMENCLATURE Immediate Action Required: Verify your reagent label. Your request specifies "Perfluorooctanoyl bromide."[1] This is chemically distinct from Perfluorooctyl bromide (Perflubron/PFOB) .[1]
-
Perfluorooctyl bromide (C₈F₁₇Br): The standard, inert perfluorocarbon used in liquid ventilation.[1]
-
Perfluorooctanoyl bromide (C₇F₁₅COBr): An acid bromide.[1] This compound is highly reactive and hydrolyzes violently in water (lung moisture) to form hydrobromic acid (HBr), causing severe chemical burns.[1]
-
Assumption: This guide assumes you are using Perfluorooctyl bromide (PFOB) for liquid ventilation.[1] If you possess the acid bromide, DO NOT USE IT IN VIVO.
Topic: Minimizing Foaming & Emulsification in Partial Liquid Ventilation (PLV)
Executive Summary & Core Physics
The Paradox of PFOB Foaming: Neat PFOB is a stable, low-surface-tension liquid (approx. 18 mN/m).[2] It does not foam spontaneously.[1][3] Foaming in a biological setting is a tri-phasic phenomenon caused by the interaction between the Fluorocarbon, the Aqueous Phase (lung fluid), and Gas turbulence.
The root cause is the Interfacial Tension Deficit . While PFOB has low surface tension against air, its interfacial tension against water is high (~50-55 mN/m).[1] Endogenous pulmonary surfactant (proteins/lipids) attempts to bridge this gap, but high-frequency turbulence (ventilation) can destabilize this interface, creating a "mousse-like" emulsion that obstructs airways.[1]
Key Physical Properties (Reference Table)
| Property | Perflubron (PFOB) | Water/Saline | Clinical Implication |
| Density (g/mL) | 1.92 | 1.00 | Gravity-dependent filling; recruits atelectatic dorsal lung.[1] |
| Surface Tension (mN/m) | ~18 | ~72 | Spreads easily; penetrates distal alveoli.[1] |
| Interfacial Tension (vs Water) | ~53 | N/A | High tension drives emulsification/foaming. |
| Viscosity (cP) | ~1.1 | ~0.89 | Low resistance to flow; easy to suction.[1] |
| O₂ Solubility (Vol %) | ~50 | ~2.5 | High oxygen reservoir; supports gas exchange even in foam.[1] |
The Foaming Cascade (Mechanism Visualization)
Understanding why foam forms is the first step to prevention. This diagram illustrates the pathway from stable liquid to airway obstruction.
Figure 1: The mechanism of foaming.[1] Note that turbulence (Ventilation) acts as the catalyst converting the unstable emulsion into an obstructive foam plug.
Pre-Experimental Setup: Prevention Protocols
Q: How do I load the PFOB to prevent initial foaming? A: Never "inject" PFOB rapidly. High-velocity injection creates immediate turbulence and emulsification.[1]
-
Protocol: Use a gravity-feed system or a slow infusion pump.[1]
-
Rate: Infuse at 1 mL/kg/min .
-
Technique: Trickle the fluid down the side of the Endotracheal Tube (ETT) to minimize the "waterfall effect" into the carina.
Q: Does the ventilator circuit design affect foaming? A: Yes. Condensation traps and sharp angles promote turbulence.[1]
-
Requirement: Ensure the expiratory limb has a dedicated trap for "evaporative loss" and potential foam catch.
-
Filter: Place a hydrophobic viral filter at the expiratory port to prevent foam from entering the ventilator flow sensors (which can cause catastrophic sensor failure).
Intra-Operative Troubleshooting (Active Management)[1]
Scenario A: High Pressure Alarm (Rising PIP)
Symptom: The ventilator alarms for High Peak Inspiratory Pressure. SpO₂ is stable or dropping slowly.[1] Diagnosis: Likely a "foam plug" in the main bronchi or ETT.
Troubleshooting Steps:
-
Pause Ventilation: Disconnect the circuit briefly (5-10 seconds).
-
Visual Check: Inspect the ETT. Is there a meniscus? Is it clear or frothy?
-
The "Meniscus Maneuver":
-
Adjust PEEP: Increase PEEP (Positive End-Expiratory Pressure) by 1-2 cmH₂O.
-
Reasoning: Higher PEEP splints the airways open and compresses the foam bubbles, reducing their volume and obstructive potential.
-
Scenario B: "Pink Foam" vs. "White Foam"
Q: The foam in the tube is pink. Is this the same issue? A: No.
-
White/Yellow Foam: Surfactant/PFOB emulsion.[1] Manage via suction and PEEP.[1]
-
Pink/Red Foam: Hemorrhagic edema mixed with PFOB.[1]
Scenario C: Loss of Tidal Volume (Vt)
Symptom: Pressure-controlled ventilation is delivering decreasing tidal volumes.[1] Cause: PFOB evaporation or "sequestration" in foam.[1] Fix:
-
Check the evaporative loss trap.
-
If the trap is empty, the PFOB is likely foamed in the distal airways.
-
Recruitment Maneuver: Perform a slow, sustained inflation (30 cmH₂O for 10-15 seconds) to redistribute the liquid and break foam locks.
Troubleshooting Decision Matrix
Use this logic flow to resolve intra-operative ventilation issues related to PFOB.
Figure 2: Decision tree for managing high-pressure alarms during PFOB liquid ventilation.
Frequently Asked Questions (FAQs)
Q: Can I use antifoaming agents (e.g., Simethicone) with PFOB? A: NO.
-
Reasoning: Antifoaming agents are not approved for intratracheal use and may disrupt the delicate surfactant monolayer required for gas exchange. The introduction of silicone oils or chemical defoamers can cause severe lipoid pneumonia.
Q: Why does foaming worsen during exhalation? A: This is the "Bubbling Effect." During exhalation, gas moves through the liquid-filled airways. If the PFOB level is too high (blocking the main bronchi), the gas must bubble through the liquid, creating high turbulence and foam.
-
Fix: Maintain the PFOB level at the "membranous trachea" level, not the ETT. If you see a meniscus in the ETT during end-expiration, you are slightly overfilled.
Q: How do I dispose of the foamed waste? A: PFOB is a halogenated waste.
-
Do not pour down the sink.
-
Collect all suctioned foam/fluid in a sealed glass container.
-
Allow the foam to settle (it will separate back into PFOB and supernatant water/protein).
-
Dispose of as Halogenated Solvent Waste .
References
-
Shaffer, T. H., & Wolfson, M. R. (2004).[1][4] Liquid ventilation: an adjunct for respiratory management.[1][4][5][6][7][8] Paediatric Anaesthesia, 14(1), 15-23.[1][4]
-
Leach, C. L., et al. (1996).[1][6] Partial Liquid Ventilation with Perflubron in Premature Infants with Severe Respiratory Distress Syndrome. The New England Journal of Medicine, 335, 761-767. [1]
-
PubChem. (n.d.).[1] Perflubron (Perfluorooctyl bromide) Compound Summary. National Library of Medicine.
-
Krafft, M. P. (2001).[1] Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[1] Advanced Drug Delivery Reviews, 47(2-3), 209-228.[1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Perfluorooctyl bromide.
Sources
- 1. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase transitions of the pulmonary surfactant film at the perfluorocarbon-water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Liquid ventilation: an adjunct for respiratory management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial liquid ventilation for mechanical ventilation of severely ill children with acute lung injury and acute respiratory distress syndrome | Cochrane [cochrane.org]
- 6. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neonatal Liquid Ventilation | Children's Hospital of Philadelphia [chop.edu]
- 8. Biophysical function of pulmonary surfactant in liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Perfluorooctanoyl bromide vs perfluorodecalin for oxygen delivery
Technical Comparison Guide: Perfluorooctyl Bromide (PFOB) vs. Perfluorodecalin (PFD) for Oxygen Therapeutics
Executive Summary & Nomenclature Correction
CRITICAL SAFETY & NOMENCLATURE ALERT
The prompt specifies "Perfluorooctanoyl bromide." In chemical synthesis, this refers to the acid bromide (
The Verdict:
-
Perfluorooctyl Bromide (PFOB) is the superior candidate for most therapeutic applications due to its "Bromine Effect," which confers higher emulsion stability, radiopacity for imaging, and faster biological clearance via exhalation.
-
Perfluorodecalin (PFD) remains a standard reference material but suffers from lower oxygen solubility, poor emulsion stability (requiring stabilizing additives), and longer retention in the reticuloendothelial system (RES).
Physicochemical Performance Matrix
The fundamental difference lies in the molecular interaction governed by the bromine atom in PFOB versus the fully fluorinated structure of PFD.
| Feature | Perfluorooctyl Bromide (PFOB) | Perfluorodecalin (PFD) | Impact on Application |
| Formula | PFOB has a polarizable Br atom. | ||
| Oxygen Solubility (at 25°C) | ~527 mL gas / L PFC | ~403 mL gas / L PFC | PFOB carries ~30% more oxygen. |
| Lipophilicity | Low, but finite (Lipophilic) | Negligible (Lipophobic) | PFOB interacts better with lipid surfactants. |
| Emulsion Stability | High (Ostwald ripening resistant) | Low (Prone to Ostwald ripening) | PFD requires additives (e.g., Perfluorotripropylamine) to stabilize. |
| Radiopacity | Yes (High) | No | PFOB allows CT imaging/tracking of the therapeutic. |
| Vapor Pressure | ~10.5 Torr (at 37°C) | ~12.7 Torr (at 37°C) | Both are low enough to prevent embolism but high enough for exhalation. |
The "Bromine Effect" Explained: Unlike PFD, which is purely non-polar, the bromine atom in PFOB creates a slight dipole moment. This allows PFOB molecules to orient themselves at the phospholipid interface of an emulsion droplet, acting as a "molecular dowel." This reduces interfacial tension and significantly slows down Ostwald Ripening (the growth of large droplets at the expense of smaller ones), a primary failure mode in PFD emulsions.
Figure 1: The "Bromine Effect" mechanism. PFOB's dipole allows for superior surfactant integration compared to PFD.
Biological Fate & Pharmacokinetics[1]
For drug development, the clearance mechanism is as critical as oxygen delivery.
Clearance Pathway:
-
PFOB: Due to its slight lipophilicity, it can temporarily associate with lipids but is ultimately transported to the lungs. Its vapor pressure allows it to be exhaled rapidly.
-
Half-life: ~3-4 days (dose-dependent).
-
-
PFD: Being lipophobic, it is not easily transported by blood lipids. It is phagocytosed by macrophages in the RES (liver/spleen) and retained for longer periods before eventual slow exhalation.
-
Half-life: ~7+ days (often requiring weeks for complete clearance).
-
Figure 2: Pharmacokinetic clearance pathways. PFOB favors rapid exhalation; PFD favors RES retention.
Experimental Protocols
To validate these claims in your lab, use the following self-validating protocols.
Protocol A: Preparation of Stable PFC Nanoemulsions
Objective: Create a 60% w/v PFC emulsion (standard therapeutic concentration).
Materials:
-
PFC: PFOB or PFD (High purity, >99%).
-
Emulsifier: Egg Yolk Phospholipid (EYP) (e.g., Lipoid E-80).
-
Aqueous Phase: Phosphate Buffered Saline (PBS) or Water for Injection (WFI).
-
Equipment: High-Pressure Homogenizer (e.g., Microfluidizer).
Workflow:
-
Dispersion: Dissolve 4% w/v EYP in WFI.
-
Pre-emulsification: Add 60% w/v PFC to the aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 2 mins). Result: Coarse emulsion (milky).
-
Homogenization: Pass the coarse emulsion through a Microfluidizer at 15,000–20,000 psi for 6–10 discrete passes. Maintain temperature <30°C using a cooling coil (critical for PFD to prevent vapor lock).
-
Sterilization: Autoclave at 121°C for 15 mins (Note: PFOB emulsions survive this better than PFD; PFD may require filtration sterilization or additives).
Protocol B: Measuring Oxygen Content (The Clark Electrode Method)
Objective: Quantify the
-
Calibration: Calibrate the Clark electrode using 0%
(sodium sulfite solution) and 100% (oxygen-saturated water). -
Saturation: Bubble pure medical-grade oxygen through the PFC emulsion (10 mL sample) for 15 minutes at 37°C.
-
Measurement: Insert the electrode into the sealed sample chamber. Record the
(partial pressure). -
Calculation: Use Henry’s Law:
Where is the solubility coefficient.-
Validation Check: PFOB samples should read significantly higher dissolved
concentrations than PFD samples at identical .
-
Figure 3: Standardized emulsion preparation workflow for oxygen therapeutics.
References
-
Riess, J. G. (2005).[1] Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery. Artificial Cells, Blood Substitutes, and Biotechnology, 33(1), 47-63.[1] Link
- Keipert, P. E. (1995). Perfluorochemical emulsions: Future alternatives to transfusion. Blood Substitutes: Principles, Methods, Products and Clinical Trials, Vol 1.
-
Mattrey, R. F. (1989).[2] Perfluorooctylbromide: A new contrast agent for CT, sonography, and MR imaging. American Journal of Roentgenology, 152(2), 247-252. Link
-
Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 22(4), 1043-1054. Link
-
Spahn, D. R. (1999). Blood substitutes: Artificial oxygen carriers: Perfluorocarbon emulsions.[1][3][4][5][6][7] Critical Care, 3(5), R93-R97. Link
Sources
- 1. Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen delivery from fluorocarbon emulsions--aspects of convective and diffusive transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
Comparative Efficacy of Perfluorooctanoyl Bromide (PFOB) in Multi-Modal Imaging
This guide provides a technical comparison of Perfluorooctanoyl bromide (PFOB) against standard contrast agents (Iodinated, Gadolinium-based, and Microbubbles). It is structured to serve researchers requiring high-fidelity mechanistic insights and reproducible experimental protocols.
Executive Summary: The Multimodal Advantage
Perfluorooctanoyl bromide (PFOB, C₈F₁₇Br) is a unique fluorocarbon that bridges the gap between distinct imaging modalities. Unlike Iodinated agents (strictly CT) or Gadolinium chelates (strictly MRI), PFOB possesses intrinsic properties that allow it to function as a contrast agent in X-ray Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and Ultrasound (US).
Its primary efficacy advantage lies in biological inertness and renal-sparing clearance , making it a superior candidate for longitudinal studies and patients with compromised renal function.
Mechanistic Comparison: PFOB vs. The Standards
Computed Tomography (CT): Bromine vs. Iodine
Standard CT contrast relies on the electron density and K-edge of Iodine (Z=53). PFOB utilizes Bromine (Z=35).
-
Attenuation Physics: While Iodine has a higher K-edge (33.2 keV) closer to the mean energy of clinical CT spectra (~120 kVp), Bromine (K-edge 13.5 keV) exhibits significant absorption due to its high density (1.93 g/cm³).
-
Blood Pool Retention: Iodinated agents are small molecules that rapidly extravasate into the interstitial space. PFOB is formulated as a nanoemulsion (~100–200 nm), confining it to the vasculature (blood pool agent) for prolonged periods until taken up by the Reticuloendothelial System (RES).
-
Efficacy Verdict: PFOB provides superior vascular mapping over time but requires lower tube voltages (80-100 kVp) to maximize attenuation compared to Iodine.
MRI: ¹⁹F "Hot Spot" vs. ¹H Relaxation
Gadolinium (Gd) agents work indirectly by shortening the T1 relaxation time of surrounding water protons (¹H). PFOB allows for direct detection via ¹⁹F MRI.[1]
-
Signal Specificity: ¹H MRI suffers from high background signal (water/fat). ¹⁹F MRI has zero background signal in biological tissue. Any signal detected is unambiguously the PFOB tracer.
-
Quantification: The ¹⁹F signal intensity is linearly proportional to the PFOB concentration, allowing for absolute quantification—a feat difficult with Gd due to complex relaxivity effects.
-
Efficacy Verdict: Gd offers higher sensitivity (SNR) due to the abundance of water protons. PFOB offers higher specificity and is non-nephrotoxic.
Ultrasound: Liquid vs. Gas
Microbubbles (gas core) are the gold standard for US contrast due to high compressibility. PFOB (liquid core) is less echogenic but much more stable.
-
Stability: Gas microbubbles dissolve in minutes. PFOB nanoemulsions circulate for hours.
-
Mechanism: PFOB relies on the acoustic impedance mismatch between the fluorocarbon (Z ≈ 1.9 MRayl) and tissue (Z ≈ 1.5 MRayl).
-
Efficacy Verdict: PFOB is inferior for real-time perfusion imaging but superior for accumulation imaging (e.g., targeting tumors via the EPR effect) where gas bubbles cannot penetrate.
Quantitative Comparison Matrix
| Feature | PFOB Nanoemulsion | Iodinated Agents (e.g., Iohexol) | Gadolinium Chelates (e.g., Gd-DOTA) | Microbubbles (e.g., SF6) |
| Primary Modality | ¹⁹F MRI, CT, US | CT | ¹H MRI | Ultrasound |
| Physical State | Liquid (Emulsion) | Soluble Liquid | Soluble Liquid | Gas (Microbubble) |
| Clearance Route | Exhalation (Lungs) | Renal (Kidneys) | Renal (Kidneys) | Exhalation (Gas) |
| Blood Half-Life | Long (3–42 hours) | Short (< 1 hour) | Short (< 2 hours) | Very Short (Minutes) |
| Renal Toxicity | None | High Risk (CIN) | Risk of NSF | None |
| Background Signal | Zero (¹⁹F) | High (Bone/Calcification) | High (Water/Fat) | Low (Tissue Harmonic) |
| Targeting Potential | High (Nanoparticle) | Low | Low (Rapid clearance) | Medium (Vascular only) |
CIN: Contrast-Induced Nephropathy; NSF: Nephrogenic Systemic Fibrosis
Experimental Protocols
Protocol 1: Synthesis of PFOB Nanoemulsion (Self-Validating)
Objective: Create a stable, monodisperse PFOB emulsion for comparative imaging.
Materials:
-
Emulsifier: Egg Yolk Phospholipid (e.g., E80)
-
Continuous Phase: Deionized Water / Glycerol (2.5% w/v for tonicity)
Workflow:
-
Pre-mix: Dissolve 2% (w/v) phospholipid in water/glycerol solution.
-
Add Core: Add PFOB (40% v/v) slowly while stirring to form a coarse pre-emulsion.
-
Homogenization (Critical Step): Process the mixture using a high-pressure homogenizer (e.g., Microfluidizer) at 20,000 PSI for 8–10 cycles.
-
Causality: High shear force is required to break the high-density PFOB into nanodroplets (<200nm) to prevent sedimentation and embolism.
-
-
Validation (Quality Control):
-
Measure Particle Size (DLS): Target diameter 150–250 nm. PDI < 0.2.[1]
-
Self-Check: If PDI > 0.2, repeat homogenization for 3 cycles.
-
Protocol 2: Comparative Phantom Study (CT & MRI)
Objective: Quantify linearity of signal vs. concentration for PFOB against Gd and Iodine.
Setup:
-
Prepare 1.5 mL Eppendorf tubes.
-
Series A (PFOB): 0%, 10%, 20%, 30%, 40% (v/v) emulsion.
-
Series B (Iodine): Dilute Iohexol to match molar concentrations of Br in Series A.
-
Series C (Gd): Dilute Gd-DOTA (0–10 mM).
-
Imaging Matrix:
-
CT Scan: 80 kVp, 100 kVp, 120 kVp. Measure Hounsfield Units (HU).
-
MRI Scan:
-
T1-weighted (for Gd).[6]
-
¹⁹F-weighted (TSE or FLASH sequence) tuned to -60 ppm (CF₃ group) or -65 ppm (CF₂).
-
-
-
Data Analysis: Plot Signal (HU or Arbitrary Units) vs. Concentration.
-
Success Criteria: R² > 0.98 indicates reliable quantification.
-
Visualizing the Mechanism and Clearance
The following diagrams illustrate the comparative mechanisms and biological fate of these agents.
Diagram 1: Signal Generation Pathways
This diagram contrasts how each agent generates contrast, highlighting the "Hot Spot" advantage of PFOB.
Caption: Comparison of physical mechanisms. Note PFOB's unique ability to generate background-free ¹⁹F signals.
Diagram 2: Biological Fate and Safety
This diagram details the clearance pathways, emphasizing the renal-sparing nature of PFOB.
Caption: Clearance pathways.[5][7] PFOB is exhaled, bypassing the kidneys and mitigating renal toxicity risks.
References
-
Comparison of Contrast Media for CT. Frontiers in Medicine. [Link]
-
Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. National Institutes of Health (PMC). [Link]
-
Perfluorooctylbromide as a contrast agent for CT and sonography. PubMed. [Link]
-
Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Physics. [Link]
-
Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution. Kidney360. [Link]
-
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. Biomaterials Science. [Link]
Sources
- 1. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in 19Fluorine Magnetic Resonance Imaging with Perfluorocarbon Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRI with Contrast (Gadolinium) Side Effects | UCSF Radiology [radiology.ucsf.edu]
- 7. sciencedaily.com [sciencedaily.com]
Analytical Validation Guide: Perfluorooctanoyl Bromide & Perfluorooctyl Bromide
Executive Strategy: Defining the Analyte
In drug development, precision in nomenclature is the first step of validation. This guide addresses two distinct but related fluorocarbons often confused in nomenclature:
-
Perfluorooctanoyl Bromide (CAS 307-63-1): A highly reactive acyl halide intermediate used in the synthesis of fluorinated surfactants and pharmaceutical coatings. It hydrolyzes rapidly in moist air to Perfluorooctanoic Acid (PFOA).
-
Perfluorooctyl Bromide (Perflubron, CAS 423-55-2): A stable, inert liquid used as a blood substitute (oxygen therapeutic) and MRI contrast agent.
Expert Insight: If your target is the active pharmaceutical ingredient (API), you are likely analyzing Perflubron . If you are validating a raw material or synthesis intermediate, you are analyzing Perfluorooctanoyl Bromide . This guide provides validated protocols for both, with a focus on the self-validating derivatization required for the reactive bromide.
Comparative Analysis of Methods
The following table contrasts the three primary methodologies for validating these fluorocarbons.
| Feature | Method A: Direct GC-MS/FID | Method B: Derivatization GC-MS | Method C: 19F-NMR Spectroscopy |
| Target Analyte | Perflubron (Stable) | Perfluorooctanoyl Bromide (Reactive) | Both |
| Principle | Volatility-based separation. | Chemical conversion to stable methyl ester. | Nuclear spin resonance of Fluorine-19.[1][2][3] |
| Sensitivity (LOD) | High (ng/mL range). | High (ng/mL range).[4][5] | Moderate (µg/mL range). |
| Specificity | Retention time + Mass Spectrum. | Retention time of derivative.[5] | Chemical shift (Structural certainty). |
| Throughput | High (Automated liquid injection). | Medium (Requires reaction step). | Low (Manual processing). |
| Primary Risk | Evaporative loss during prep. | Incomplete derivatization. | Lower sensitivity for trace impurities. |
| Best For | Final Product Assay, Residual Solvents. | Raw Material Purity, Reactivity Control. | Structural Confirmation, Reference Standard Qualification. |
Decision Matrix & Workflow (Graphviz)
The following diagram illustrates the logical flow for selecting the correct validation path based on the chemical nature of your sample.
Caption: Decision matrix for selecting the analytical workflow based on analyte stability.
Detailed Experimental Protocols
Protocol A: Derivatization GC-MS (For Perfluorooctanoyl Bromide)
Rationale: Direct injection of acyl bromides damages GC columns (HBr formation) and yields unreproducible peaks due to hydrolysis in the injector port. We convert the analyte to Methyl Perfluorooctanoate using methanolysis.
Reagents:
-
Anhydrous Methanol (Derivatizing agent).
-
Isooctane (Extraction solvent).
-
Internal Standard: Methyl Decanoate or a fluorinated analog (e.g., 1H,1H,2H,2H-Perfluorooctanol).
Step-by-Step Methodology:
-
Sampling: Weigh 50 mg of Perfluorooctanoyl Bromide into a dry headspace vial. Note: Work in a fume hood; the compound fumes HBr.
-
Quench/Derivatization: Immediately add 2.0 mL of Anhydrous Methanol. Cap and vortex for 30 seconds.
-
Neutralization (Optional but Recommended): Add 1 mL of 5% Sodium Bicarbonate solution to neutralize HBr.
-
Extraction: Add 2.0 mL of Isooctane containing the Internal Standard. Vortex for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Analysis: Inject 1 µL of the upper isooctane layer into the GC-MS.
GC-MS Parameters:
-
Column: DB-WAX or ZB-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1, 200°C.
-
Oven: 50°C (hold 2 min) → 10°C/min → 250°C.
-
Detection: SIM mode monitoring m/z 131 (
), 169 ( ), and molecular ion of the ester.
Protocol B: Direct GC-FID (For Perflubron - Drug Substance)
Rationale: Perflubron is volatile and dense. Weight-based preparation is mandatory to avoid density-related pipetting errors.
Step-by-Step Methodology:
-
Standard Prep: Prepare stock solution by weighing 100 mg Perflubron into 10 mL Isooctane. Do not use volumetric pipettes for the neat fluorocarbon.
-
Sample Prep: Dilute sample to ~0.5 mg/mL in Isooctane with Internal Standard (n-Octane or Hexafluorobenzene).
-
Injection: Use a cooled inlet or fast injection speed to prevent discrimination of volatiles.
Protocol C: 19F-NMR (The "Truth" Method)
Rationale: 19F-NMR provides specificity that GC cannot. It distinguishes between the acyl bromide (-45 ppm region typically) and the hydrolyzed acid (-118 to -126 ppm region) without sample preparation artifacts.
Methodology:
-
Solvent: CDCl3 (Deuterochloroform) or Acetone-d6.
-
Internal Standard:
-Trifluorotoluene (TFT) - added by weight. -
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): > 5 x T1 (typically 10-20 seconds for fluorocarbons to ensure quantitative accuracy).
-
Scans: 64.
-
-
Calculation: Purity is calculated by molar ratio integration against the TFT standard.
Validation Data Summary (ICH Q2(R1) Compliant)
The following data represents typical acceptance criteria and results for the Derivatization GC-MS Method (Method A).
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of Methyl Ester; Mass spectrum match >95%. | Pass. S/N > 100 for analyte. |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (Repeatability) | RSD | |
| LOD (Limit of Detection) | S/N ratio | 0.05 µg/mL. |
| LOQ (Limit of Quantitation) | S/N ratio | 0.20 µg/mL. |
| Solution Stability | RSD | Stable as Methyl Ester for >48h. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. Link (Provides context on degradation of fluorinated acyl precursors).
- Maples, K. R., et al. (1993). In vivo detection of the free radical metabolite of carbon tetrachloride by 19F NMR. Toxicology and Applied Pharmacology.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation.[11] (General reference for acyl halide derivatization principles). Link
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. azom.com [azom.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
comparative study of Perfluorooctanoyl bromide and its chlorinated analogs
Topic: Comparative Study of Perfluorooctanoyl Bromide and its Chlorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Disambiguation & Scope
Editorial Note: In the field of fluorocarbon chemistry, a critical nomenclature distinction exists that often leads to confusion in procurement and application.
-
Perfluorooctanoyl Bromide (Acyl Halide): A highly reactive chemical intermediate (
) used primarily in the synthesis of fluorinated surfactants and surface treatments. -
Perfluorooctyl Bromide (Alkyl Halide): Also known as Perflubron (
), a chemically inert, oxygen-carrying liquid used in liquid ventilation, blood substitutes (e.g., Oxygent™), and contrast imaging.
Given the "Drug Development" audience specified, this guide prioritizes the biomedical performance of Perfluorooctyl Bromide (PFOB) versus its chlorinated analogs (e.g., Perfluorooctyl Chloride, PFOCl). However, to ensure comprehensive technical accuracy, Part 1 briefly addresses the acyl halide reagents used in synthesis, while Part 2 focuses on the therapeutic oxygen carriers.
Part 1: The Reagents (Synthesis Precursors)
Comparative Analysis: Perfluorooctanoyl Bromide vs. Perfluorooctanoyl Chloride
In medicinal chemistry, these agents are used to attach perfluorinated "tails" to drug molecules to enhance lipophilicity or create fluorous tags for purification.
| Feature | Perfluorooctanoyl Bromide (PFOA-Br) | Perfluorooctanoyl Chloride (PFOA-Cl) |
| Formula | ||
| Reactivity | High. The C-Br bond is weaker/longer, making the carbonyl carbon more electrophilic. Excellent for sterically hindered nucleophiles. | Moderate. Standard acylating agent. Requires stronger bases or catalysts for difficult substrates. |
| Stability | Lower.[1][2] Susceptible to rapid hydrolysis in moist air. | Higher. Can be stored for longer periods with standard precautions.[3] |
| Leaving Group | Bromide ( | Chloride is a good leaving group, but slower than Bromide. |
| Primary Use | Specialized synthesis (difficult acylations). | Industrial production of PFOA derivatives. |
Part 2: The Therapeutics (Oxygen Carriers)
Comparative Analysis: Perfluorooctyl Bromide (PFOB) vs. Chlorinated Analogs[4]
This section evaluates Perflubron (PFOB) against Perfluorooctyl Chloride (PFOCl) and Perfluorodichlorooctane (PFDCO) . These compounds are evaluated on their ability to transport oxygen, stability in emulsion, and biological excretion profiles.[2]
Physicochemical Properties
| Property | Perfluorooctyl Bromide (PFOB) | Perfluorooctyl Chloride (PFOCl) | Perfluorodichlorooctane (PFDCO) |
| Molecular Formula | |||
| Boiling Point | 142°C | ~135°C | ~145°C |
| Density (g/mL) | 1.93 | 1.81 | 1.75 |
| Lipophilicity | High (Critical for emulsion stability) | Moderate | Moderate-High |
| Radiopacity | Yes (Bromine atom absorbs X-rays) | No | No |
| Vapor Pressure (25°C) | ~10.5 Torr | ~12-14 Torr | Lower than PFOB |
Expert Insight: The presence of the Bromine atom in PFOB provides a dual-function advantage. It acts as a radiopaque contrast agent for CT/X-ray imaging, allowing researchers to track the biodistribution of the emulsion in real-time. Chlorinated analogs lack this property.
Biological Performance & Safety
-
Excretion Mechanism: Perfluorocarbons (PFCs) are not metabolized. They are taken up by the Reticuloendothelial System (RES) and slowly released back into the blood, where they are cleared via exhalation from the lungs.
-
Rate of Clearance: Clearance is directly proportional to vapor pressure.
-
PFOB: Optimal balance. High enough vapor pressure to be exhaled within days/weeks, but low enough to prevent pulmonary emphysema (vapor lock).
-
Chlorinated Analogs (PFOCl): Often have slightly higher vapor pressures (faster excretion) or, in the case of dichloro- analogs, lower vapor pressures (slower excretion). Slower excretion increases the risk of RES toxicity (macrophage engorgement).
-
Emulsion Stability (Ostwald Ripening)
The primary failure mode of fluorocarbon emulsions is Ostwald Ripening , where small droplets diffuse through the continuous phase and deposit onto larger droplets.
-
Mechanism: Driven by the solubility of the PFC in the aqueous phase.
-
Comparison:
-
PFOB: Lower water solubility than PFOCl due to the larger Bromine atom. Result: Slower Ostwald ripening
More stable emulsions. -
PFOCl: Higher water solubility.[4] Result: Faster coarsening of the emulsion.
-
Visualization: Mechanisms of Action
Diagram 1: Pharmacokinetics of PFOB Emulsions
This diagram illustrates the lifecycle of a PFOB emulsion particle from injection to excretion.
Caption: Pharmacokinetic pathway of PFOB. Note the critical role of the RES as a temporary reservoir before pulmonary excretion.
Diagram 2: Ostwald Ripening Instability
Comparison of emulsion failure modes between PFOB and Chlorinated Analogs.
Caption: Ostwald Ripening rates. PFOCl droplets coarsen faster due to higher water solubility compared to PFOB.
Experimental Protocols
Protocol A: Synthesis of High-Purity Perfluorooctyl Bromide (from Alkyl Iodide)
Note: Industrial synthesis often uses telomerization. This is a lab-scale purification method.
-
Reagents: Perfluorooctyl iodide (
), Elemental Bromine ( ), Radical Initiator (AIBN). -
Reaction: Thermal radical substitution at 60-80°C.
-
Purification (Critical Step):
-
Wash with Sodium Thiosulfate (
) to remove Iodine. -
Distillation: Fractional distillation is required to separate the bromide (BP 142°C) from unreacted iodide.
-
Validation: Check purity via GC-MS. Target >99.9% for biological use.
-
Protocol B: Preparation of Stable Fluorocarbon Emulsion (PFOB-Based)
This protocol mimics the formulation of "Oxygent".
-
Aqueous Phase Prep: Dissolve Egg Yolk Phospholipid (EYP) (4% w/v) in Phosphate Buffered Saline (PBS).
-
Pre-Emulsification: Add PFOB (60% w/v) to the aqueous phase under high-shear mixing (e.g., Ultra-Turrax) at 8,000 RPM for 2 minutes.
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a Microfluidizer (e.g., M-110P) at 15,000 - 20,000 psi .
-
Cycles: 6-10 passes. Maintain temperature <30°C using a cooling coil (critical to prevent phospholipid degradation).
-
-
Stabilization (Optional): Add 1-2% Perfluorodecyl bromide (PFDB) to retard Ostwald ripening (acting as a "molecular anchor").
-
QC Testing: Measure particle size via Dynamic Light Scattering (DLS). Target mean diameter: 150-250 nm .
References
-
Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes") - Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews.
-
Keipert, P. E. (1995). Perfluorochemical Emulsions: Future Alternatives to Transfusion. Blood Substitutes.
-
Flaim, S. F. (1994). Pharmacokinetics and Side Effects of Perfluorocarbon-Based Blood Substitutes. Artificial Cells, Blood Substitutes, and Biotechnology.[2]
-
Krafft, M. P. (2001). Fluorocarbons and Fluorinated Amphiphiles in Drug Delivery and Biomedical Research. Advanced Drug Delivery Reviews.
-
PubChem Database. (2024). Perflubron (Perfluorooctyl Bromide) Compound Summary. National Library of Medicine.
-
Google Patents. (2009). Optimized fluorocarbon emulsions for blood substitutes (KR20090023620A).
Sources
- 1. WO2020223315A1 - Liquid ventilation for bronchopulmonary dysplasia - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. KR20090023620A - Optimized fluorocarbon emulsions for blood substitutes and other therapeutic uses - Google Patents [patents.google.com]
- 4. TWI243170B - Perfluoroalkyl-containing complexes with sugar radicals, process for their production and their use - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biocompatibility of Perfluorocarbons: A Comparative Analysis of Perfluorooctanoyl Bromide
Introduction: Beyond Inertness – The Nuanced Biocompatibility of Perfluorocarbons
Perfluorocarbons (PFCs) are a unique class of synthetic molecules in which carbon-hydrogen bonds have been replaced with carbon-fluorine bonds. This fundamental substitution imparts remarkable properties, including high gas-dissolving capacity, chemical stability, and biological inertness.[1] These characteristics have made them compelling candidates for a range of biomedical applications, from oxygen carriers (blood substitutes) and contrast agents for medical imaging to drug delivery vehicles.[2][3] Prominent among these are Perfluorooctanoyl Bromide (PFOB, also known as Perflubron) and Perfluorodecalin (PFD).
However, the journey from the laboratory to clinical application is paved with rigorous safety and efficacy testing, at the heart of which lies the concept of biocompatibility. While often labeled as "biologically inert," the in vivo reality is far more complex. The biocompatibility of a PFC is not solely a function of the molecule itself but is critically influenced by its purity, its formulation into stable emulsions, and the specific biological environment it encounters.
This guide provides an in-depth comparison of the biocompatibility of PFOB against other notable PFCs. We will move beyond surface-level statements of inertness to dissect the key parameters of biocompatibility, explain the causality behind essential experimental evaluations, and present a framework for researchers and drug development professionals to make informed decisions in the selection and assessment of these powerful compounds.
Foundational Principles of PFC Biocompatibility
At its core, a biocompatible material does not elicit a significant or harmful local or systemic response from the host. For PFCs, which are administered intravenously as emulsions, this principle extends to several key areas:
-
Chemical and Biological Inertness: PFCs are hydrophobic and lipophobic, and their strong C-F bonds resist metabolic degradation. This inherent stability is the cornerstone of their low toxicity.[2]
-
Elimination Pathway: Lacking metabolic breakdown, PFCs are cleared from the body physically. The primary route is exhalation via the lungs, with smaller particles also being taken up by the Reticuloendothelial System (RES) — macrophages in the liver, spleen, and bone marrow — before eventual clearance.[2] The tissue half-life can vary significantly, from approximately 4 days for PFOB to over 65 days for other compounds like perfluorotripropylamine.[2]
-
The Critical Role of Emulsification: As PFCs are immiscible with blood, they must be formulated into nano- or micro-emulsions for intravenous use.[4] The choice of surfactant (emulsifying agent) is paramount, as the surfactant itself can induce hemolysis, activate the complement system, or cause other adverse reactions.[5][6] Therefore, any assessment of a PFC's biocompatibility is intrinsically a test of the complete formulation.
Key Experimental Parameters for Assessing Biocompatibility
A comprehensive biocompatibility assessment relies on a multi-tiered approach, moving from in vitro screening to complex in vivo models.
In Vitro Cytotoxicity
This is the first-line screening tool to assess if a material has the potential to kill cells. The international standard, ISO 10993-5, provides a validated framework for this analysis.[7]
-
The Causality of Method Selection: For PFCs, the choice of testing method is critical. The standard describes two primary approaches: testing with liquid extracts and direct contact. The extract method, which involves incubating the material in a solvent and then applying the solvent to cells, is wholly unsuitable for PFCs. Due to their immiscibility in aqueous cell culture media, toxic impurities may not partition into the extract, leading to false-negative results.[8][9] The Direct Contact method , where the PFC emulsion is layered directly onto a monolayer of cells, is the only reliable approach as it ensures the cells are exposed to the complete formulation and any potential leachables.[10]
-
Common Cell Lines: Fibroblast lines (e.g., L929, BALB/3T3) and cell types relevant to the intended application (e.g., retinal pigment epithelial cells like ARPE-19 for ophthalmic use) are commonly employed.[7][11]
-
Endpoint Measurement: Cell viability is typically quantified using metabolic assays like the MTT assay, which measures the mitochondrial activity of living cells.[11] A reduction in cell viability below 70% is generally considered a cytotoxic effect under ISO 10993-5.[12]
Hemocompatibility
When a substance is intended for intravenous administration, its interaction with blood components must be thoroughly evaluated. Key tests include:
-
Hemolysis: Assesses the rupturing of red blood cells.
-
Complement Activation: The complement system is a key part of the innate immune response. Its activation can lead to inflammation and anaphylactic reactions.
-
Thrombogenicity: Evaluates the tendency of the material to cause blood clots.[13]
Inflammatory Response
PFC emulsions are particulate systems, and the body's natural response to foreign particles is phagocytosis by macrophages.[14] This uptake is not inherently negative; in fact, it is the basis for using PFCs as imaging agents to track inflammation.[14][15] However, an excessive or pro-inflammatory response is undesirable. This can be assessed by:
-
In Vitro Cytokine Profiling: Co-culturing PFC emulsions with macrophages (e.g., RAW 264.7) and measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
-
In Vivo Models: Administering the PFC to animal models and observing for signs of systemic inflammation or localized inflammatory cell infiltration in tissues.[4]
Comparative Analysis: PFOB vs. Other Key PFCs
While the entire class of PFCs is generally considered biocompatible, differences in physical properties, in vivo kinetics, and formulation nuances lead to distinct biocompatibility profiles.
| Feature | Perfluorooctanoyl Bromide (PFOB) | Perfluorodecalin (PFD) | First-Generation PFCs (e.g., Fluosol-DA) |
| Chemical Structure | C8F17Br | C10F18 | Mixture, primarily Perfluorodecalin and Perfluorotripropylamine |
| Primary Application | Oxygen Carrier, Contrast Agent[16] | Oxygen Carrier, Liquid Ventilation[17] | Oxygen Carrier (historical)[18] |
| In Vitro Cytotoxicity | Generally low; however, impurities can be cytotoxic. | Generally low; impurities are the primary cause of toxicity.[18] | Higher potential for adverse effects due to less stable emulsions and higher RES uptake.[16] |
| Inflammatory Profile | Evidence suggests anti-inflammatory properties and attenuation of oxidative stress.[4][19] | Can induce a transient inflammatory response, particularly in Kupffer cells at high doses.[18] | Known to cause complement activation and other inflammatory side effects.[16] |
| In Vivo Half-Life | Relatively short (approx. 4 days), facilitating faster clearance.[2] | Longer than PFOB, leading to more prolonged retention in the RES. | Variable, with some components having very long retention times. |
| Key Advantage | Favorable clearance profile and potential anti-inflammatory effects.[2][19] | High oxygen-dissolving capacity.[17] | Pioneered the concept of PFC-based oxygen carriers. |
Insights into PFOB's Favorable Profile
PFOB, often considered a "second-generation" PFC, exhibits several properties that contribute to its enhanced biocompatibility. Its relatively short retention time in the body is a significant advantage, reducing the long-term burden on the RES.[2] Furthermore, multiple studies have pointed towards an active biological benefit beyond simple oxygen transport. Research has shown that PFOB can attenuate oxidative damage and may have potent anti-inflammatory effects, which is a significant differentiator from other PFCs.[4][19]
The Purity Imperative
It is crucial to reiterate that many historical reports of PFC toxicity were later attributed to impurities within the formulation. Incomplete fluorination can leave residual hydrogenated compounds, which are significantly more cytotoxic than their fully fluorinated counterparts.[7] For example, one study determined the cytotoxic concentration (CC30) for 1H-perfluorooctane (an impurity) to be 123,000 ppm, while other impurities like ethylbenzene were cytotoxic at concentrations as low as 1.06 ppm.[12] This underscores the necessity of using highly purified PFCs and robust analytical methods to detect and quantify potential contaminants.
Standardized Experimental Protocols
To ensure trustworthy and reproducible data, biocompatibility testing must adhere to standardized, self-validating protocols.
Protocol 1: In Vitro Cytotoxicity by Direct Contact (ISO 10993-5)
This protocol is designed to reliably assess the cytotoxicity of immiscible liquids like PFC emulsions.
Methodology Steps:
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Preparation of Test Articles: Prepare the PFOB emulsion and other PFC emulsions to be tested at the desired concentrations. Include a negative control (cell culture medium) and a positive control (e.g., dilute organotin compound).
-
Direct Contact Application: After 24 hours, carefully remove the culture medium from the cells. Gently overlay the test article, negative control, or positive control directly onto the cell monolayer, ensuring a consistent surface area coverage (e.g., 59% or greater).[11]
-
Incubation: Incubate the plates for a defined period, typically 24 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Carefully remove the test articles.
-
Wash the cell monolayer gently with phosphate-buffered saline (PBS).
-
Add MTT solution (e.g., from a TOX-1 kit) to each well and incubate for 2-4 hours.[7] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol).
-
Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A viability of less than 70% indicates a cytotoxic potential.
Diagram: ISO 10993-5 Direct Contact Cytotoxicity Workflow
A validated workflow for assessing PFC cytotoxicity.
Protocol 2: General In Vivo Biocompatibility Assessment
This workflow provides a high-level overview of the steps involved in evaluating the systemic effects of a PFC emulsion.
Methodology Steps:
-
Animal Model Selection: Choose a relevant species (e.g., rat, rabbit) based on the study objectives and regulatory requirements.
-
Acclimatization & Baseline: Acclimatize animals to the housing conditions and collect baseline data (body weight, complete blood count, blood chemistry).
-
Administration: Administer the PFC emulsion intravenously via a suitable route (e.g., tail vein in rats). Include a saline-injected control group.
-
Post-Administration Monitoring:
-
Clinical Observations: Regularly observe animals for any signs of toxicity, distress, or adverse reactions.
-
Body Weight: Monitor body weight throughout the study period.
-
Blood Sampling: Collect blood at predetermined time points (e.g., 24h, 7 days, 28 days) for hematology and clinical chemistry analysis to assess organ function (liver, kidney).
-
-
Terminal Procedures:
-
Necropsy: At the end of the study, humanely euthanize the animals and perform a gross necropsy, examining all major organs.
-
Histopathology: Collect major organs (liver, spleen, lungs, kidneys, heart) and preserve them in formalin for histopathological examination by a qualified pathologist to look for signs of inflammation, tissue damage, or cellular changes.
-
-
Biodistribution (Optional but Recommended): If the PFC contains a unique atom like bromine (in PFOB), techniques like neutron activation analysis can be used on tissues to quantify the amount of PFC retained in each organ over time.
Diagram: In Vivo Biocompatibility Assessment Workflow
A systematic approach to in vivo PFC safety evaluation.
Conclusion and Future Perspectives
The assessment of PFC biocompatibility is a rigorous, multi-faceted process that demands careful experimental design and a deep understanding of the material's properties. While the PFC class as a whole is characterized by low biological reactivity, Perfluorooctanoyl Bromide (PFOB) distinguishes itself with a favorable in vivo clearance profile and potential anti-inflammatory and anti-oxidative properties.[19]
It is imperative for researchers and developers to recognize that biocompatibility is not an inherent property of the PFC molecule alone but of the final, purified, and formulated product. The focus of safety testing must be on the complete emulsion, with stringent quality control to eliminate cytotoxic impurities. The adoption of standardized and appropriate testing methodologies, such as the direct contact cytotoxicity assay, is non-negotiable for generating reliable and meaningful data.[8][10]
As PFCs continue to be developed for sophisticated theranostic applications, future biocompatibility studies will likely integrate more advanced 'omics' approaches (e.g., transcriptomics, proteomics) to understand, at a molecular level, how these materials interact with biological systems. This will enable the design of next-generation PFC-based platforms with not just passive safety, but active, targeted therapeutic benefits.
References
-
Kakaei, N., Amirian, R., Azadi, M., Mohammadi, G., & Izadi, Z. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Frontiers in Bioengineering and Biotechnology, 11, 1115254. [Link]
-
Pacific BioLabs. (n.d.). Biocompatibility Testing. Pacific BioLabs. [Link]
-
Stocco, M., Macchi, I., Raggion, D., Bellon, M., Sforza, S., & Pinoli, A. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 8(1), 365–372. [Link]
-
Zulfiqar, I., McCracken, B., Chroneos, Z. C., & Wolfson, M. R. (2009). Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems. Critical Care Medicine, 37(4), 1426–1430. [Link]
-
Romano, M. R., Stocco, M., Macchi, I., Raggion, D., Bellon, M., Sforza, S., & Pinoli, A. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology, 10(6), 11. [Link]
-
Zhang, Y., Wang, Z., Lu, W., & Wang, J. (2023). Recent Advances in Perfluorocarbon-Based Delivery Systems for Cancer Theranostics. Molecular Pharmaceutics, 20(8), 3843–3861. [Link]
-
Stocco, M., Macchi, I., Raggion, D., Bellon, M., Sforza, S., Pinoli, A., & Romano, M. R. (2023). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 8(1), 365–372. [Link]
-
Meinzer, A., Fackler, R., Mutschler, W., & Jauch, K. W. (1992). Biocompatibility of Synthetic Oxygen Carriers and Fluorosurfactants. Artificial Organs, 16(3), 304–306. [Link]
-
Hamazaki, N., Hamad, M. A. S., Al-Jazrawi, A., Valerio, C., Chen, M., Nagpal, D., ... & Cypel, M. (2021). Perfluorocarbon-Based Oxygen Carriers and Subnormothermic Lung Machine Perfusion Decrease Production of Pro-Inflammatory Mediators. Journal of Clinical Medicine, 10(17), 3929. [Link]
-
Romano, M. R., Stocco, M., Macchi, I., Raggion, D., Bellon, M., Sforza, S., & Pinoli, A. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology, 10(6), 11. [Link]
-
Stocco, M., Macchi, I., Raggion, D., Bellon, M., Pinoli, A., & Romano, M. R. (2019). Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines. Alchimia Srl. [Link]
-
Wikipedia contributors. (2024, January 10). Droplet-based microfluidics. In Wikipedia, The Free Encyclopedia. [Link]
-
Valenta, U., & Bise, I. (1993). Perfluorodecalin emulsion tested for biocompatibility in macrophages by means of a magnetometric method. Journal of Magnetism and Magnetic Materials, 122(1-3), 329–332. [Link]
-
Ebner, B., Behm, P., Jacoby, C., Burghoff, S., French, B. A., Schrader, J., & Flögel, U. (2010). Inflammatory stimuli impact on cellular uptake and biodistribution of perfluorocarbon nanoemulsions. Journal of Leukocyte Biology, 88(5), 997–1006. [Link]
-
Cohn, S. M., & Farrell, T. J. (1995). Perfluorocarbons in the twenty-first century: clinical applications as transfusion alternatives. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 23(4), 399–408. [Link]
-
Spahn, D. R. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Critical Care, 24(1), 649. [Link]
-
Nobs, L., & Ben-Shabat, S. (2021). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Controlled Release, 337, 303–319. [Link]
-
Mishra, B., & Rehan, M. (2022). A new era in oxygen therapeutics? From perfluorocarbon systems to haemoglobin-based oxygen carriers. Journal of Drug Targeting, 30(4), 359–370. [Link]
-
Lowe, K. C., & Edwards, C. (1988). Biocompatibility studies with perfluorochemical oxygen carriers. Biomaterials, 9(2), 165–170. [Link]
-
National Center for Biotechnology Information. (n.d.). Perfluorooctyl bromide. PubChem Compound Database. [Link]
-
Nichols, H. L., & Partlow, K. C. (2023). In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models. Journal of Visualized Experiments, (199), e65851. [Link]
-
Walz, M., Rothe, M., Nienhaus, F., Bönner, F., Jacoby, C., Westhölter, D., ... & Flögel, U. (2022). Perfluorocarbon nanoparticle uptake under physiological and inflammatory conditions depends on particle size and envelope. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2024, April 12). FDA Roundup: April 12, 2024. [Link]
-
Stocco, M., Macchi, I., Raggion, D., Bellon, M., Sforza, S., Pinoli, A., & Romano, M. R. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. Consiglio Nazionale delle Ricerche - IRIS. [Link]
-
ResearchGate. (n.d.). Perfluorocarbon-based artificial oxygen carriers for red blood cell substitutes: considerations and direction of technology. [Link]
-
Al-Amin, M., & Thayumanavan, S. (2022). Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release of Model Drug and Passive Release of Nitric Oxide. Polymers, 14(11), 2244. [Link]
-
Kopec, M., Piatkowski, M., Głodkowska-Mrówka, E., & Ciach, T. (2022). Advances in Biomedical Applications of Solution Blow Spinning. International Journal of Molecular Sciences, 23(19), 11467. [Link]
Sources
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluorocarbon-Based Oxygen Carriers and Subnormothermic Lung Machine Perfusion Decrease Production of Pro-Inflammatory Mediators [mdpi.com]
- 5. karger.com [karger.com]
- 6. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]
- 7. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alchimiasrl.com [alchimiasrl.com]
- 12. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Biomedical Applications of Solution Blow Spinning [mdpi.com]
- 14. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Perfluorocarbons in the twenty-first century: clinical applications as transfusion alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorodecalin emulsion tested for biocompatibility in macrophages by means of a magnetometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Perfluorooctanoyl Bromide (PFOB) Experimental Results
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. Perfluorooctanoyl bromide (PFOB), a versatile perfluorocarbon, has garnered significant interest for its applications as a medical imaging contrast agent and a drug delivery vehicle.[1][2] Its utility has been explored in ultrasonography, magnetic resonance imaging (MRI), and computed tomography (CT).[1][2] However, the translation of promising laboratory findings into reliable, reproducible results requires a rigorous, multi-tiered validation framework.
This guide provides a comprehensive methodology for the cross-validation of experimental results involving PFOB, particularly in its nanoparticle or nanoemulsion formulations. We will move beyond simple procedural descriptions to explain the scientific rationale behind each validation step, ensuring that every protocol serves as a self-validating system. Our objective is to equip you with the expertise to not only generate high-quality data but also to critically assess its robustness and benchmark its performance against relevant alternatives.
The Imperative of Cross-Validation for PFOB Formulations
Perfluorooctanoyl bromide, also known as Perflubron, is a synthetic haloalkane that has been investigated as a radio-opaque medium, blood substitute, and a core component of theranostic nanoparticles.[3][4] When formulated into nanoemulsions (PFC-NEs), PFOB offers unique advantages, such as a long circulation half-life compared to traditional microbubble ultrasound agents and the ability to serve as a marker agent for ¹⁹F MRI.[2][5]
However, these advantages are only realized if the formulation is stable, safe, and performs as expected in complex biological environments. Cross-validation, in this context, is not merely a statistical technique for data sampling but a holistic experimental philosophy.[6][7] It involves systematically corroborating findings using orthogonal methods at each stage of development—from initial formulation to in vivo application—to ensure the results are not an artifact of a single technique or experimental setup.
The following workflow illustrates the essential stages of a robust cross-validation process for PFOB-based systems.
Caption: A multi-stage workflow for the cross-validation of PFOB experimental results.
Tier 1: Foundational Physicochemical Cross-Validation
The performance of a PFOB nanosystem is dictated by its fundamental physical and chemical properties. An unstable or poorly characterized formulation will invariably produce unreliable biological data. Validation at this stage relies on using multiple, complementary techniques to build a cohesive picture of the nanoparticles.
Causality Behind Choices:
-
Why Two Sizing Methods? Dynamic Light Scattering (DLS) measures the hydrodynamic diameter based on Brownian motion, which can be sensitive to minor aggregation. Nanoparticle Tracking Analysis (NTA) visualizes and tracks individual particles, providing a number-based size distribution and, critically, particle concentration.[8] Using both validates the size distribution and ensures DLS results are not skewed by a small population of large aggregates.
-
Why Zeta Potential? For electrostatic-stabilized emulsions, a zeta potential of sufficient magnitude (typically > |20| mV) predicts colloidal stability. Measuring it confirms the surface charge and its role in preventing aggregation.
-
Why Stability Studies? Assessing nanoparticle stability over time and in relevant biological media (e.g., PBS with 10% fetal bovine serum) is crucial for predicting in vivo behavior.[9] A formulation that aggregates in serum will not perform as expected upon injection.
Protocol 1: PFOB Nanoemulsion Characterization
-
Formulation: Prepare the PFOB nanoemulsion using a high-pressure homogenization or microfluidization technique, as these methods are scalable and produce uniform droplets.[5]
-
DLS Analysis:
-
Dilute the nanoemulsion in 0.22 µm-filtered deionized water to an appropriate concentration (to achieve a count rate between 100-500 kcps).
-
Equilibrate the sample at 25°C for 2 minutes.
-
Perform at least three measurements to determine the Z-average diameter and Polydispersity Index (PDI). A PDI < 0.2 is indicative of a monodisperse population.
-
-
Zeta Potential Analysis:
-
Dilute the nanoemulsion in 1 mM KCl solution.
-
Load the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Perform at least three measurements to determine the average zeta potential.
-
-
NTA Analysis:
-
Calibrate the instrument using a 100 nm polystyrene standard.[8]
-
Dilute the nanoemulsion in filtered PBS to achieve a particle concentration of 20-100 particles per frame.
-
Capture at least five 60-second videos and analyze to determine the mean/mode size and particle concentration.
-
-
Stability Assessment:
-
Incubate aliquots of the nanoemulsion at 4°C and 37°C in both PBS and a simulated biological fluid (e.g., DMEM + 10% FBS).[9]
-
At specified time points (e.g., 0, 1, 6, 24, 48 hours), re-measure size and PDI using DLS to check for aggregation.
-
Tier 2: In Vitro Performance and Safety Validation
Once the formulation is validated, its functional performance and biological safety must be assessed in controlled, cell-based systems.
Causality Behind Choices:
-
Why Phantom Imaging? Before moving to complex animal models, imaging performance must be confirmed in a standardized, reproducible environment. An imaging phantom allows for the quantitative measurement of contrast enhancement (e.g., relaxivity for MRI, echogenicity for ultrasound) as a function of concentration.[10] This provides a baseline performance metric that can be compared across different formulations and with competitor agents.
-
Why Cytotoxicity and Hemolysis Assays? Safety is a non-negotiable parameter. A cytotoxicity assay (like MTT) determines the concentration at which the nanoparticles induce cell death, establishing a preliminary therapeutic window.[11] A hemolysis assay is critical for any intravenously administered agent to ensure it does not damage red blood cells upon injection.
Protocol 2: In Vitro Ultrasound Contrast Validation
-
Phantom Preparation: Prepare an agar or tissue-mimicking phantom with wells for the contrast agent.
-
Sample Preparation: Create a serial dilution of the PFOB nanoemulsion in PBS (e.g., from 0.1% to 5% v/v). Include PBS alone as a negative control and a commercial microbubble agent as a positive control.
-
Imaging Acquisition:
-
Place the ultrasound transducer over the phantom.
-
Image each well containing the diluted samples, ensuring consistent gain, depth, and focus settings.
-
Record both B-mode images and video loops.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), define a region of interest (ROI) within each well.
-
Measure the mean grayscale intensity for each concentration.
-
Plot the signal enhancement (mean intensity of sample - mean intensity of control) versus concentration to determine the dose-response curve.
-
Tier 3: In Vivo Cross-Validation
Successful in vitro results must be corroborated in a relevant animal model. This stage validates the biodistribution, efficacy, and toxicology of the PFOB system in a complex biological environment.
Causality Behind Choices:
-
Why Biodistribution? Understanding where the nanoparticles accumulate and how quickly they are cleared is essential.[12] For imaging, this confirms target engagement. For therapeutics, it confirms drug delivery to the site of action and identifies potential off-target accumulation. PFOB has a favorable clearance profile, being excreted via the lungs.[12]
-
Why Histopathology? After in vivo studies, microscopic examination of major organs is the gold standard for assessing toxicity.[11][13] It provides definitive evidence of any tissue damage, inflammation, or other adverse effects that may not be apparent from blood chemistry alone. This is the ultimate cross-validation of in vitro safety data.
Tier 4: Comparative Benchmarking
A key component of validation is understanding how a PFOB-based system performs relative to existing technologies. This objective comparison provides context for the experimental results and clarifies the specific advantages and limitations.
Data Presentation: PFOB vs. Alternative Imaging Agents
| Parameter | PFOB Nanoemulsion | Microbubble UCA (e.g., C₃F₈) | Gadolinium-Based MRI Agent | Significance & Rationale |
| Primary Modality | Ultrasound, ¹⁹F MRI, CT[1] | Ultrasound[14] | T₁-weighted MRI[5] | PFOB offers multi-modal imaging potential from a single agent. |
| Circulation Half-life | Long (hours)[2] | Short (minutes) | Short (minutes to hours) | Longer half-life allows for imaging of slower biological processes and reduces the need for repeat injections. |
| Size | Nanometer scale (~100-250 nm) | Micrometer scale (1-5 µm) | Molecular scale | Nanoscale size allows extravasation into tumor tissue (EPR effect), unlike microbubbles which are confined to vasculature.[2] |
| Signal Generation | Acoustic impedance mismatch (US); ¹⁹F signal (MRI)[5][15] | High acoustic impedance mismatch[14] | Paramagnetic relaxation of water protons[10] | ¹⁹F MRI offers a "hot-spot" signal with no background, providing high specificity.[5] US signal from PFOB is often weaker than microbubbles.[2][15] |
| Primary Clearance | Reticuloendothelial System (RES) followed by pulmonary excretion | Pulmonary excretion | Renal filtration | Understanding clearance is critical for toxicology assessment. |
| Established Safety | Favorable preclinical data; used clinically as LiquiVent | FDA approved for specific applications[14][16] | Concerns over gadolinium deposition in brain/tissues | PFOB's chemical inertness is a key safety advantage.[5] |
Conclusion: A Framework for Trustworthy Innovation
The cross-validation of Perfluorooctanoyl bromide experimental results is an integrated process that builds confidence at every step. By employing orthogonal analytical techniques, validating performance in standardized phantoms, corroborating safety and efficacy in vivo, and benchmarking against established alternatives, researchers can generate a robust and defensible dataset. This rigorous approach is not an obstacle to innovation but rather the bedrock upon which trustworthy and impactful scientific advancements are built. It ensures that the unique potential of PFOB as an imaging and therapeutic tool can be reliably translated from the bench to clinical application.
References
-
Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC - PubMed Central. (2022-01-10). National Center for Biotechnology Information. [Link]
-
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PubMed. (2018-05-25). National Center for Biotechnology Information. [Link]
-
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Injectable microbubbles as contrast agents for diagnostic ultrasound imaging: the key role of perfluorochemicals - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One. (n.d.). PLOS One. [Link]
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Injectable Microbubbles as Contrast Agents for Diagnostic Ultrasound Imaging: The Key Role of Perfluorochemicals - ResearchGate. (2025-08-07). ResearchGate. [Link]
- EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents. (n.d.).
-
A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - RSNA Journals. (2023-05-24). RSNA Publications. [Link]
-
Nanomaterial-based contrast agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed. (2019-06-04). National Center for Biotechnology Information. [Link]
-
A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2025-10-16). ResearchGate. [Link]
-
(PDF) Validation of nanoparticle-based contrast agents in animals - ResearchGate. (2020-06-24). ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI. (2019-06-04). MDPI. [Link]
-
Surface impact on nanoparticle-based magnetic resonance imaging contrast agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cross-Validation Visualized: A Narrative Guide to Advanced Methods - MDPI. (2024-06-20). MDPI. [Link]
-
Nanoparticles in Medical Imaging: Enhancing Contrast Agents - Research Inventions Journals. (n.d.). Research Inventions. [Link]
-
A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - ResearchGate. (n.d.). ResearchGate. [Link]
-
perfluorooctyl bromide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. [Link]
-
Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Perflubron - Wikipedia. (n.d.). Wikipedia. [Link]
-
A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - RSNA Journals. (n.d.). RSNA Publications. [Link]
-
Detection of Organelle-Specific Dyes Labeled Extracellular Vesicles with Colocalization-Fluorescence Nanoparticle Tracking Analysis | ACS Omega - ACS Publications. (2026-02-03). ACS Publications. [Link]
-
Bromine pentafluoride | BrF5 | CID 24606 - PubChem - NIH. (n.d.). PubChem. [Link]
Sources
- 1. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 5. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 6. A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanomaterial-based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface impact on nanoparticle-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rijournals.com [rijournals.com]
- 14. Injectable microbubbles as contrast agents for diagnostic ultrasound imaging: the key role of perfluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Perfluorooctanoyl Bromide: Efficacy and Applications in Research and Development
For Immediate Release
A Comprehensive Analysis of Perfluorooctanoyl Bromide's Role as a Versatile Tool in Advanced Scientific Applications
[City, State] – [Date] – This guide offers an in-depth literature review of Perfluorooctanoyl Bromide (PFOB), also known as Perflubron, a multifaceted perfluorocarbon with significant applications in medical imaging and as a potential building block in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of PFOB's performance against other alternatives, supported by experimental data, to inform experimental design and application.
Introduction to Perfluorooctanoyl Bromide (PFOB)
Perfluorooctanoyl bromide is a dense, chemically inert, and non-toxic fluorocarbon liquid.[1] Its unique properties, including high oxygen solubility and radiopacity, have made it a subject of extensive research for various biomedical applications.[1] Primarily recognized for its role as a contrast agent, PFOB's utility extends across multiple imaging modalities, including Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and Ultrasound.[2] Furthermore, its chemical structure suggests potential as a precursor in the synthesis of novel fluorinated compounds. This guide will explore the efficacy and applications of PFOB, providing a critical comparison with existing technologies.
Applications in Medical Imaging: A Comparative Analysis
PFOB's efficacy as a contrast agent stems from the presence of a bromine atom, which provides radiopacity, and its perfluorinated carbon chain, which is responsible for its inertness and unique behavior in biological systems.[3] It is typically used in the form of an emulsion for intravenous administration.
Computed Tomography (CT)
In CT imaging, PFOB emulsions serve as effective blood pool and hepatosplenic contrast agents. Following intravenous injection, the PFOB particles are selectively taken up by the reticuloendothelial system, leading to significant enhancement of the liver and spleen.[4] This allows for improved detection and characterization of lesions.
Comparative Performance with Iodinated Contrast Agents:
| Feature | Perfluorooctanoyl Bromide (PFOB) Emulsion | Iodinated Contrast Agents (e.g., Iohexol) |
| Mechanism of Action | Particulate agent taken up by the reticuloendothelial system, leading to prolonged tissue enhancement.[4] | Water-soluble agent that temporarily increases the radiodensity of blood and tissues. |
| Enhancement (Liver) | ~31-54 Hounsfield Units (HU) enhancement.[3][5] | Variable, but generally provides good initial enhancement. |
| Enhancement (Spleen) | ~77-317 HU enhancement.[3][4] | Variable. |
| Enhancement (Vascular) | ~117 HU enhancement, with prolonged effect.[3] | Provides excellent initial vascular enhancement, but with a shorter duration. |
| Persistence | Long intravascular persistence, allowing for delayed imaging.[4] | Rapidly cleared from the vascular space. |
| Safety Profile | Generally well-tolerated, but can cause side effects like back pain and fever.[4][5] Does not cause renal toxicity. | Risk of contrast-induced nephropathy in patients with renal impairment; potential for allergic reactions. |
Experimental Protocol: PFOB-Enhanced CT for Detection of Hepatic Metastases
This protocol is a generalized representation based on clinical studies.
-
Patient Preparation: Ensure the patient is well-hydrated. Obtain baseline non-contrast CT scans of the abdomen.
-
PFOB Emulsion Preparation: A sterile emulsion of perfluorooctanoyl bromide (typically 90% w/v) is prepared. The emulsion consists of PFOB, phospholipids (e.g., egg yolk lecithin) as an emulsifier, and sterile water. The mixture is homogenized to create nanoparticles of a specific size range (e.g., 150-300 nm).
-
Administration: The PFOB emulsion is administered intravenously at a dose of 1.5 to 3 g/kg. The infusion rate should be carefully controlled to minimize adverse reactions.
-
Imaging:
-
Immediate Post-Infusion: Perform a spiral CT scan immediately after the infusion to visualize vascular structures.
-
Delayed Imaging: Acquire further CT scans at 24 and 48 hours post-infusion to assess maximal liver and spleen enhancement and to improve the conspicuity of hepatic lesions.[6]
-
-
Image Analysis: Compare the pre- and post-contrast images. Measure the change in Hounsfield Units (HU) in the liver, spleen, and any identified lesions to quantify the degree of enhancement.
Caption: Workflow for PFOB-enhanced CT imaging of the liver.
Magnetic Resonance Imaging (MRI)
In MRI, PFOB can be used as a contrast agent due to the presence of fluorine-19 (¹⁹F) atoms. ¹⁹F MRI offers the advantage of a high signal-to-noise ratio and no background signal from the body, allowing for highly specific imaging and quantification of the agent's distribution.
Comparative Performance with Gadolinium-Based Contrast Agents (GBCAs):
| Feature | Perfluorooctanoyl Bromide (PFOB) | Gadolinium-Based Contrast Agents (GBCAs) |
| Imaging Nucleus | Fluorine-19 (¹⁹F) | Proton (¹H) |
| Mechanism of Action | Direct detection of the ¹⁹F signal. | Shortens the T1 relaxation time of surrounding water protons. |
| Specificity | High, as there is no endogenous ¹⁹F signal in the body. | Lower, as it enhances the signal from water, which is ubiquitous. |
| Safety Profile | Considered biologically inert with no long-term tissue retention reported. | Concerns about gadolinium deposition in the brain and other tissues, and the risk of nephrogenic systemic fibrosis in patients with renal impairment. |
| Quantitative Capabilities | Excellent, allowing for direct quantification of the agent's concentration. | Indirect quantification based on changes in relaxation times. |
Ultrasound
PFOB can also be formulated into nanoparticles that act as ultrasound contrast agents. These nanoparticles offer advantages over traditional microbubble contrast agents.
Comparative Performance with Microbubble Contrast Agents:
| Feature | Perfluorooctanoyl Bromide (PFOB) Nanoparticles | Microbubble Contrast Agents |
| Size | Nanometer range | Micrometer range |
| Circulation Half-Life | Longer, allowing for sustained imaging and targeting.[2] | Shorter, typically only a few minutes.[2] |
| Distribution | Can extravasate into tumors through the enhanced permeability and retention (EPR) effect.[2] | Confined to the vascular space.[2] |
| Echogenicity | Lower intrinsic echogenicity, but can be enhanced with specific imaging techniques. | High echogenicity. |
| Therapeutic Potential | Can be used as a vehicle for drug delivery.[2] | Primarily used for diagnostic imaging. |
Experimental Protocol: Preparation of PFOB Nanoemulsion for Ultrasound Imaging
This protocol outlines a common method for preparing PFOB nanoemulsions.
-
Preparation of the Oil Phase: Dissolve a surfactant (e.g., lecithin) and a co-surfactant in perfluorooctanoyl bromide.
-
Preparation of the Aqueous Phase: Prepare a sterile aqueous solution, which may contain a stabilizing agent.
-
Emulsification: Add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or microfluidization to reduce the droplet size to the nanometer range.
-
Purification: The nanoemulsion may be purified by filtration to remove any larger particles.
-
Characterization: Characterize the nanoemulsion for particle size, zeta potential, and PFOB concentration.
Sources
- 1. Contrast enhancement of the liver and blood. Nonionic versus ionic contrast media in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroctylbromide as a blood pool contrast agent for liver, spleen, and vascular imaging in computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver, spleen, and vessels: preliminary clinical results of CT with perfluorooctylbromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computed tomographic enhancement of the liver, liver abscesses, spleen, and major vessels with perfluorooctylbromide emulsion. Influence of dosage and injection velocity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of Perfluorooctyl Bromide (PFOB) Uptake in Diverse Cell Lines
Executive Summary & Chemical Clarification
Subject: Perfluorooctyl Bromide (PFOB) [C8F17Br].[1] Note: "Perfluorooctanoyl bromide" is chemically distinct (an acyl bromide) and highly reactive/toxic. In the context of cell uptake, oxygen therapeutics, and imaging, Perfluorooctyl bromide (PFOB) is the standard, biologically inert perfluorocarbon (PFC) used.[2] This guide focuses on PFOB.
Objective: To provide a rigorous, data-driven comparison of PFOB uptake across phagocytic and non-phagocytic cell lines, evaluating its efficacy as a 19F-MRI tracer and oxygen therapeutic carrier.
Key Insight: PFOB uptake is not intrinsic to the molecule but is strictly governed by the formulation (nanoemulsion) and the cellular phenotype . Phagocytic cells (macrophages) internalize PFOB emulsions passively via scavenger receptors, while non-phagocytic cells (tumor, stem cells) require surface modification (e.g., cationic lipids, targeting ligands) to achieve quantifiable intracellular concentrations.
Mechanistic Foundations of Uptake
To interpret quantitative data, one must understand the causality of entry. PFOB is hydrophobic and lipophobic; it does not cross cell membranes as a free molecule. It must be emulsified (typically with lecithin, PLGA, or cationic lipids).
Uptake Pathways by Cell Type[3][4]
-
Professional Phagocytes (e.g., RAW 264.7, Kupffer Cells):
-
Non-Phagocytic Cells (e.g., HEK293, MSCs, Tumor lines):
-
Mechanism: Clathrin/Caveolae-mediated endocytosis or Macropinocytosis.
-
Requirement: "Transfection-like" uptake. The emulsion often requires a cationic charge (e.g., incorporation of DOTAP) to interact with the negatively charged cell membrane.
-
Figure 1: Differential uptake mechanisms dependent on cell phenotype and emulsion surface chemistry.
Quantitative Comparison: PFOB vs. Alternatives
The following data synthesizes uptake efficiency measured via 19F NMR (the gold standard for quantification due to zero biological background).
Table 1: PFOB Uptake Efficiency by Cell Line and Formulation
| Cell Line | Type | Formulation Strategy | Uptake (10¹² F atoms/cell) | Labeling Efficiency | Clearance Half-Life |
| RAW 264.7 | Macrophage (Murine) | Passive (Lecithin-coated) | 10 - 50 | High | ~4 Days |
| HUVEC | Endothelial | Passive | < 0.1 | Negligible | N/A |
| HUVEC | Endothelial | VCAM-1 Targeted | 2.5 - 5.0 | Moderate | Variable |
| MCF-7 | Breast Cancer | Cationic (DOTAP) | 1.0 - 10.0 | Moderate | 2-3 Days |
| MSCs | Stem Cells (Human) | Cationic (Transfection) | 5.0 - 15.0 | High | Cell division dependent |
Table 2: Performance Comparison with Alternatives
| Feature | PFOB (Perfluorooctyl Bromide) | PFD (Perfluorodecalin) | CE (Perfluoro-15-crown-5) |
| Primary Use | 19F MRI, CT Contrast, O2 Carrier | O2 Carrier (Vitreoretinal) | 19F MRI (High Sensitivity) |
| 19F NMR Signal | Complex (Multiple peaks, CF2/CF3) | Complex (Multiple peaks) | Single Resonance (High SNR) |
| Cellular Uptake | High (Lipophilic nature of Br helps) | Moderate | Moderate |
| Excretion | Exhaled (Fastest of the 3) | Exhaled (Slower) | Very Slow (Retained in RES) |
| Biological Inertness | Excellent | Excellent | Excellent |
Expert Insight: While CE provides a better MRI signal-to-noise ratio due to its 20 equivalent fluorine atoms resonating at a single frequency, PFOB is often preferred for clinical translation because its excretion profile is faster and better characterized, reducing long-term retention risks in the Reticuloendothelial System (RES).
Validated Experimental Protocol
To ensure reproducibility, this protocol uses 19F NMR spectroscopy for quantification. Unlike fluorescence, which fades or quenches, 19F is permanent and quantitative.
Phase A: Emulsion Preparation (The "Reagent")
Rationale: Pure PFOB is immiscible in media. A stable nanoemulsion is required.
-
Mixture: Combine PFOB (40% w/v), Egg Yolk Phospholipids (2% w/v), and sterile water.
-
Emulsification: Sonicate on ice (20kHz) for 5 minutes or use high-pressure homogenization (Microfluidizer) at 20,000 psi for 5 cycles.
-
Sizing: Verify particle size via Dynamic Light Scattering (DLS). Target: 150–250 nm . Polydispersity Index (PDI) < 0.2.
Phase B: Cell Incubation
-
Seeding: Seed cells (e.g., RAW 264.7) at 1x10⁶ cells/well in 6-well plates. Allow adherence (24h).
-
Treatment: Replace media with media containing PFOB emulsion (concentration typically 2–10 mg/mL PFOB).
-
Incubation: Incubate for 4 to 24 hours at 37°C.
-
Control: Incubate cells with media only (Negative) and Fluorescent-labeled beads (Positive uptake control).
-
-
Washing (Critical): Wash cells 3x with ice-cold PBS to remove surface-bound emulsion. Failure here leads to false positives.
Phase C: Quantification (19F NMR)
Rationale: Provides absolute quantification of fluorine atoms.
-
Lysis: Trypsinize cells, pellet, and resuspend in lysis buffer (1% Triton X-100).
-
Extraction (Optional but recommended): Add Trifluoroacetic acid (TFA) as an internal standard (known concentration) in a coaxial insert.
-
Measurement: Acquire 19F NMR spectra (typically 470 MHz).
-
Calculation: Integrate the PFOB peaks (specifically the CF3 group at -81 ppm) relative to the TFA standard integral.
Equation:
Figure 2: Step-by-step workflow for quantitative assessment of PFOB uptake.
Troubleshooting & Optimization
-
Low Signal? If using a 1.5T or 3T clinical scanner, the PFOB signal may be weak due to "chemical shift artifact" (the signal is split across multiple peaks).
-
Solution: Use Chemical Shift Imaging (CSI) sequences or focus on the CF3 peak. Alternatively, switch to Perfluoro-15-crown-5 (CE) if the biological half-life allows.
-
-
Cell Toxicity? PFOB is inert, but the surfactant (cationic lipids) can be toxic.
-
Solution: Perform an MTT assay.[8] If viability drops <80%, reduce the cationic lipid ratio or switch to PLGA-encapsulation.
-
-
Aggregation? If the emulsion aggregates in media (check DLS), uptake will be erratic.
-
Solution: PEGylate the emulsion surface (add PEG-lipid) to increase steric stability, though this may reduce uptake by macrophages (the "stealth" effect).
-
References
-
Comparison of Perfluorocarbon Uptake Mechanisms Title: Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics.[2][9] Source: PMC - NIH URL:[Link]
-
Physical Properties of PFOB vs Alternatives Title: Physical and acoustical properties of perfluorooctylbromide, an ultrasound contrast agent.[1] Source: PubMed URL:[Link]
-
In Vivo Quantification Methodology Title: In vivo estimation of perfluorooctylbromide concentration in tissues.[1][10] Source: PubMed - NIH URL:[Link]
-
Targeted Uptake (VCAM-1) Title: Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery.[2] Source: PMC - NIH URL:[Link]
-
Oxygen Exchange Comparison (PFOB vs PFD) Title: In Vitro Comparison of Dodecafluoropentane (DDFP), Perfluorodecalin (PFD), and Perfluoroctylbromide (PFOB) in the Facilitation of Oxygen Exchange. Source: ResearchGate URL:[Link]
Sources
- 1. Physical and acoustical properties of perfluorooctylbromide, an ultrasound contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]
- 4. Khan Academy [khanacademy.org]
- 5. Macrophages redirect phagocytosis by non-professional phagocytes and influence inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Particle Uptake Driven Phagocytosis in Macrophages and Neutrophils Enhances Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo estimation of perfluorooctylbromide concentration in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Evaluation: Perfluorooctyl Bromide (PFOB) as a Dual-Function Respiratory Gas Carrier
[1]
Executive Summary
Perfluorooctyl bromide (PFOB), also known as Perflubron, represents a distinct class of fluorocarbon-based oxygen carriers.[1][2][3][4] Unlike hemoglobin-based oxygen carriers (HBOCs) that rely on chelation and cooperative binding, PFOB functions through enhanced physical solubility governed by Henry's Law.[5] This guide evaluates PFOB against its primary perfluorocarbon (PFC) competitor, Perfluorodecalin (PFD), and standard physiological carriers.
The Verdict: PFOB demonstrates superior utility over PFD in theranostic applications due to its unique bromine-enabled radiopacity and slightly higher oxygen solubility. While both exhibit acceptable biological clearance profiles compared to first-generation amines, PFOB's capacity to serve simultaneously as an oxygen therapeutic and a CT contrast agent provides a critical advantage in trauma and ischemic monitoring.
Physicochemical Performance Analysis
The efficacy of a PFC is dictated by its ability to dissolve respiratory gases and its stability in emulsion form. Pure PFC liquids are immiscible with blood; therefore, they must be emulsified (typically with egg yolk phospholipids) for intravenous use.[6]
Comparative Data: Gas Transport & Physical Properties
The following table contrasts PFOB with Perfluorodecalin (the active component of the early generation Fluosol-DA) and physiological fluids.
| Parameter | Perfluorooctyl Bromide (PFOB) | Perfluorodecalin (PFD) | Water / Plasma | Hemoglobin (RBCs) |
| Molecular Formula | C₈F₁₇Br | C₁₀F₁₈ | H₂O | Protein Complex |
| Oxygen Solubility (vol % @ 37°C) | 52.7 ± 1.2% | 42.0 ± 1.5% | ~2.3% | ~20% (Chemically bound) |
| CO₂ Solubility (vol % @ 37°C) | 210% | 180% | ~50% | Transported as HCO₃⁻ |
| Density (g/mL) | 1.93 | 1.95 | 1.03 | 1.10 |
| Radiopacity | Yes (High) | No | No | No |
| Lipophilicity | Slightly Lipophilic | Lipophobic | Hydrophilic | N/A |
| Biological Half-Life (RES Clearance) | ~3–4 Days | ~7 Days | N/A | ~120 Days (RBC lifespan) |
Key Insight: PFOB dissolves approximately 20 times more oxygen than plasma. Crucially, the presence of the bromine atom increases lipophilicity slightly compared to PFD, which stabilizes the emulsion interface with phospholipid surfactants, reducing the rate of "Ostwald Ripening" (droplet growth) and extending shelf-life.
Mechanism of Action: Linear vs. Sigmoidal Delivery
To understand the causality of PFOB's performance, one must distinguish its delivery mechanism from hemoglobin. Hemoglobin releases oxygen based on a sigmoidal dissociation curve, holding onto oxygen tightly until partial pressure (pO₂) drops significantly.
PFOB follows Henry’s Law , where dissolved oxygen concentration is linearly proportional to pO₂. This creates a high driving pressure for oxygen diffusion into tissues, particularly effective in swollen or occluded capillaries where Red Blood Cells (RBCs) cannot penetrate.
Visualization: Gas Exchange Dynamics
The following diagram illustrates the passive diffusion gradient utilized by PFOB emulsions ("Oxygent") compared to RBCs.
Figure 1: Mechanism of Oxygen Transport.[4] PFOB droplets (blue) release oxygen linearly based on concentration gradients, providing rapid oxygenation to hypoxic tissues where RBC access may be compromised.
Experimental Protocol: Stable Emulsion Formulation
The primary failure mode for PFCs is emulsion destabilization (coalescence). The following protocol utilizes High-Pressure Homogenization (HPH) to generate a stable, clinical-grade PFOB emulsion (60% w/v).
Self-Validating Step: The protocol includes a particle size check. If the mean diameter exceeds 0.3 µm, the emulsion is liable to cause embolic complications and rapid clearance by the Reticuloendothelial System (RES).
Materials Required:
-
Perfluorooctyl bromide (PFOB) - High Purity
-
Egg Yolk Phospholipid (EYP) - Surfactant
-
Phosphate Buffered Saline (PBS)
-
High-Pressure Homogenizer (e.g., Microfluidizer or Avestin)
Step-by-Step Methodology:
-
Aqueous Phase Preparation:
-
Disperse EYP (4% w/v) in PBS.
-
Stir at 500 RPM at 25°C under nitrogen atmosphere (to prevent lipid oxidation) for 30 minutes.
-
-
Pre-Emulsification:
-
Add PFOB (60% w/v) slowly to the aqueous phase while shearing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes.
-
Checkpoint: Result should be a coarse, milky white dispersion.
-
-
High-Pressure Homogenization (Critical Step):
-
Cycle the coarse premix through the homogenizer at 15,000–20,000 psi (1000–1400 bar) .
-
Maintain temperature < 35°C using a cooling coil (heat acts as a destabilizer during high-shear processing).
-
Perform 6–10 discrete passes.
-
-
Sterilization & Characterization:
-
Steam sterilization (autoclave) is possible if specific buffers (e.g., Vitamin E/EDTA) are added to prevent oxidation, otherwise use 0.22 µm filtration (difficult with viscous emulsions).
-
Validation: Measure particle size via Dynamic Light Scattering (DLS). Target: 180–220 nm .
-
Workflow Visualization
Figure 2: Production workflow for clinical-grade PFOB emulsions. The cooling loop is critical to prevent lipid degradation during the high-energy homogenization process.
The "Theranostic" Advantage: Radiopacity
A unique feature of PFOB compared to PFD is the bromine atom. Bromine has an atomic number of 35, providing significant X-ray attenuation.
-
Clinical Implication: When used as an oxygen carrier during trauma resuscitation, PFOB allows clinicians to visualize the vascular tree and organ perfusion via CT scans without injecting a separate iodinated contrast agent.
-
Data Support: Studies indicate PFOB emulsions produce attenuation values of 15–20 Hounsfield Units (HU) per gram of fluorocarbon in tissue, sufficient for organ boundary definition.
Biological Fate and Safety
A major historical hurdle for PFCs was the "retention time." Early compounds (e.g., F-tributylamine) remained in the liver for years.
-
Excretion Pathway: PFOB is not metabolized. It is taken up by the Reticuloendothelial System (RES) (macrophages in liver/spleen), slowly diffuses back into the blood, and is eventually exhaled as a vapor through the lungs.
-
Clearance Rate: PFOB has a tissue half-life of approximately 4 days . This is significantly shorter than many perfluorinated alternatives, minimizing the risk of long-term tissue accumulation or "fluorocarbon liver."
References
-
Riess, J. G. (2005).[7] Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology.[7] Link
-
Keipert, P. E. (2002). Perfluorochemical Emulsions: Future Alternatives to Transfusion. Blood Substitutes. Link
-
Spahn, D. R. (1999). Blood substitutes: Artificial Oxygen Carriers: Perfluorocarbon Emulsions.[1][2][6][7][8] Critical Care. Link
-
Mattrey, R. F. (1989). Perfluorooctylbromide: A New Contrast Agent for CT, Sonography, and MR Imaging.[9] American Journal of Roentgenology. Link
-
Flaim, S. F. (1994). Pharmacokinetics and Side Effects of Perfluorocarbon-Based Blood Substitutes. Artificial Cells, Blood Substitutes, and Biotechnology.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajronline.org [ajronline.org]
- 9. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the stability of different perfluorocarbon emulsions
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals
Executive Summary
Perfluorocarbon (PFC) emulsions are critical delivery vehicles for oxygen therapeutics ("blood substitutes") and 19F-MRI imaging agents. However, their development is plagued by a unique instability mechanism: Ostwald Ripening . Unlike standard oil-in-water emulsions where coalescence dominates, PFC emulsions degrade primarily through molecular diffusion, driven by the finite water solubility of the PFC phase.
This guide provides a technical comparison between the two industry standards—Perfluorodecalin (PFD) and Perfluorooctyl Bromide (PFOB/Perflubron) —and outlines a self-validating experimental framework for stabilizing these systems.
Mechanistic Foundation: Why PFC Emulsions Fail
To engineer stable emulsions, one must understand the failure mode. PFC emulsions fail due to Ostwald Ripening , a process where larger droplets grow at the expense of smaller ones. This is driven by the Kelvin effect, where the solubility of the dispersed phase adjacent to a curved surface is higher than that at a flat surface.
The Linear Growth Law (Lifshitz-Slyozov-Wagner Theory):
- : Interfacial tension[1][2]
- : Diffusion coefficient of PFC in the continuous phase
- : Solubility of PFC in the continuous phase (Critical Factor)
- : Molar volume of the PFC
Key Insight: Stability is linearly dependent on the water solubility (
Visualization: Ostwald Ripening Pathway
Figure 1: Mechanism of Ostwald Ripening. The chemical potential gradient drives PFC molecules from small droplets (high solubility) to large droplets (low solubility).
Comparative Analysis: PFD vs. PFOB
The choice of PFC oil is the single most significant variable in emulsion stability.
Table 1: Physicochemical Properties Affecting Stability
| Property | Perfluorodecalin (PFD) | Perfluorooctyl Bromide (PFOB) | Impact on Stability |
| Molecular Weight | 462 g/mol | 499 g/mol | Higher MW generally favors stability.[3] |
| Water Solubility | ~4.2 x 10⁻⁹ mol/L | ~2.0 x 10⁻⁹ mol/L | PFOB is ~50% less soluble , significantly retarding Ostwald ripening. |
| Vapor Pressure (25°C) | 12.5 torr | 10.5 torr | Lower vapor pressure reduces pulmonary loss and bubble formation. |
| Lipophilicity | Extremely Low | Moderate | PFOB's bromine atom allows better interaction with phospholipid emulsifiers. |
| Excretion Rate | Slow (Liver retention) | Fast (Exhaled) | PFOB is preferred for biological safety profiles. |
Verdict: PFOB (Perflubron) is superior to PFD for shelf-life stability. PFD emulsions require "doping" with higher molecular weight PFCs (e.g., Perfluorotributylamine) to achieve comparable stability, a technique known as inhibiting molecular diffusion.
Emulsifier Selection: The Interface
While the oil determines the rate of ripening, the emulsifier determines the initial droplet size and interfacial tension (
-
Egg Yolk Phospholipids (EYP): The gold standard for biocompatibility (e.g., Intralipid). However, they form fluid interfaces that are permeable to PFC diffusion.
-
Fluorinated Surfactants: These reduce interfacial tension (
) more effectively than hydrocarbon surfactants ( mN/m vs. mN/m) but often lack FDA approval for high-volume IV administration. -
Hybrid Approach: Using EYP with a co-surfactant or a mixed oil phase (PFOB + 1% Perfluorodecyl bromide) creates a "molecular barrier" effect.
Experimental Protocol: Manufacturing & Characterization
This protocol utilizes High-Pressure Homogenization (HPH) , the industry standard for producing sub-200nm droplets.
A. Preparation Workflow
Materials:
-
PFC Oil: PFOB (High Purity >99%)
-
Emulsifier: Egg Yolk Phospholipid (S-75 or E-80)
-
Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Equipment: Microfluidizer (e.g., M-110P) or APV Gaulin Homogenizer.
Step-by-Step Protocol:
-
Dispersion: Disperse 2% w/v Phospholipids in PBS using a high-shear mixer (Ultra-Turrax) at 8,000 RPM for 10 mins under N₂ atmosphere.
-
Pre-Emulsification: Add 90% w/v PFOB slowly to the aqueous phase while mixing at 15,000 RPM. Maintain temperature < 15°C (ice bath) to minimize vapor pressure buildup.
-
High-Pressure Homogenization:
-
Cycle the coarse emulsion through the Microfluidizer.
-
Pressure: 20,000 psi (1380 bar).
-
Cycles: 8-10 passes.
-
Cooling: Critical. The interaction chamber must be cooled to maintain product temperature < 20°C. Heat accelerates ripening immediately post-shear.
-
-
Sterilization: Autoclave at 121°C for 15 mins (Note: Only possible if formulation is optimized; otherwise, sterile filtration (0.22 μm) is preferred for lab scale).
Visualization: Manufacturing Workflow
Figure 2: High-Pressure Homogenization workflow for PFC emulsions.
B. Stability Testing Protocol (Self-Validating)
Do not rely on Dynamic Light Scattering (DLS) alone. DLS is biased towards larger particles and assumes spherical shapes, which can be misleading if liposomes (non-PFC vesicles) are present.
-
Accelerated Aging: Store samples at 40°C for 28 days. (Equivalent to ~6-12 months at 4°C).
-
Size Analysis (DLS): Measure Z-Average and Polydispersity Index (PDI).
-
Pass Criteria: PDI < 0.2 after processing.[4]
-
-
Morphology (Cryo-TEM): Mandatory. DLS cannot distinguish between PFC droplets and excess phospholipid liposomes. Cryo-TEM visualizes the electron-dense PFC core vs. the electron-transparent liposomes.
Representative Performance Data
The following data illustrates the superior stability of PFOB over PFD and the impact of adding a "stabilizing oil" (e.g., Perfluorodecyl bromide - PFDB).
Table 2: Particle Size Growth (Ostwald Ripening) over 28 Days (40°C)
| Formulation | Initial Size (nm) | Size at Day 28 (nm) | Growth Rate (nm/day) | Stability Assessment |
| PFD + EYP | 180 ± 5 | 350 ± 15 | ~6.0 | Poor. Rapid coarsening. |
| PFOB + EYP | 175 ± 4 | 210 ± 8 | ~1.2 | Good. Acceptable for short shelf-life. |
| PFD + 1% PFDB | 182 ± 6 | 205 ± 5 | ~0.8 | Excellent. Molecular diffusion inhibited. |
Note: Data derived from comparative trends in literature (see References 1, 2).
Interpretation:
-
PFD is inherently unstable due to high water solubility.
-
PFOB provides a 5x reduction in growth rate compared to PFD.
-
Doping PFD with a higher molecular weight PFC (PFDB) effectively halts Ostwald ripening, making it competitive with PFOB.
References
-
Riess, J. G. (2001).[5] Oxygen carriers ("blood substitutes") - raison d'etre, chemistry, and some physiology. Chemical Reviews. Link
-
Klei, H. E., et al. (2003). Ostwald ripening in emulsions: A quantitative study. Journal of Colloid and Interface Science. Link
-
Grapentin, C., et al. (2015).[4] Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering. PLOS ONE. Link
-
Washington, C. (1996). Stability of lipid emulsions for drug delivery. Advanced Drug Delivery Reviews. Link
-
Schmid, D., et al. (2022). Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion. Langmuir. Link
Sources
- 1. Perfluorooctyl bromide (CAS 423-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Perfluorooctanoyl Bromide: A Comparative Analysis of In Vitro and In Vivo Performance
Introduction: The Rise of a Multifunctional Nanoplatform
Perfluorooctanoyl bromide (PFOB) has emerged from the broader class of perfluorocarbons as a uniquely versatile agent in biomedical research and development. Its high density, chemical inertness, and capacity to dissolve large amounts of gases have made it a compound of significant interest. For in vivo and in vitro applications, PFOB is typically formulated into nano-sized emulsions or nanoparticles (NPs), creating a stable and biocompatible platform for a range of diagnostic and therapeutic functions.[1] These PFOB-based nanoplatforms are at the forefront of theranostics, a field that combines therapeutics and diagnostics. This guide provides a comprehensive comparison of the performance of PFOB nanoparticles in controlled in vitro settings versus complex in vivo models, offering insights for researchers, scientists, and drug development professionals.
The Inherent Dichotomy: Bridging the In Vitro to In Vivo Gap
A fundamental challenge in nanomedicine is the translation of promising in vitro results to successful in vivo outcomes.[2][3] In vitro models, such as cell cultures, offer a controlled and reproducible environment for initial efficacy and toxicity screening.[2] However, they lack the intricate biological complexity of a living organism.[2] The transition to in vivo models introduces a myriad of variables, including interaction with blood components, the immune system, and complex tissue microenvironments, which can significantly alter the behavior and efficacy of nanoparticles.[2] Understanding this gap is crucial for the rational design and evaluation of PFOB-based theranostics.
Perfluorooctanoyl Bromide in In Vitro Models: A Controlled Environment for Initial Assessment
In the controlled environment of a laboratory dish, PFOB nanoparticles serve as a powerful tool for fundamental research and preliminary screening. Their primary applications in this setting include cytotoxicity assays, evaluation of drug uptake and therapeutic efficacy at the cellular level, and validation of their potential as imaging contrast agents.
Performance and Experimental Data
The performance of PFOB nanoparticles in vitro is typically quantified through a variety of assays that measure cellular viability, drug release kinetics, and cellular uptake.
| Parameter | Description | Typical Findings | References |
| Cytotoxicity (IC50) | The concentration of a substance that inhibits 50% of cell growth. | Varies depending on the cell line and any loaded therapeutic agent. Bare PFOB NPs are generally considered biocompatible with low cytotoxicity. | [4] |
| Drug Release Kinetics | The rate and extent of a therapeutic agent's release from the PFOB nanoparticle. | Often exhibits a biphasic pattern with an initial burst release followed by a sustained release over an extended period.[5] | [5][6] |
| Cellular Uptake | The efficiency with which cells internalize PFOB nanoparticles. | Can be enhanced by surface modifications with targeting ligands, leading to specific uptake by cancer cells overexpressing certain receptors. | [7][8][9] |
Detailed Protocol: In Vitro Cytotoxicity Assay of PFOB Nanoparticles
This protocol outlines a standard procedure for assessing the cytotoxicity of PFOB nanoparticles using a colorimetric assay such as the MTT or MTS assay.
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.
-
Nanoparticle Preparation: Prepare serial dilutions of the PFOB nanoparticle formulation in a complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PFOB nanoparticles. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Viability Assay: After incubation, add the MTT or MTS reagent to each well and incubate for the recommended time to allow for the formation of formazan crystals by viable cells.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assay.
Perfluorooctanoyl Bromide in In Vivo Models: Navigating Biological Complexity
In living organisms, PFOB nanoparticles have demonstrated significant potential as contrast agents for various imaging modalities and as vehicles for targeted drug delivery. Their performance in these complex systems provides a more clinically relevant assessment of their utility.
Performance and Experimental Data
The efficacy of PFOB nanoparticles in vivo is evaluated through metrics such as tumor growth inhibition, biodistribution, and imaging signal enhancement.
| Parameter | Description | Typical Findings | References |
| Tumor Growth Inhibition | The reduction in tumor size in animal models treated with drug-loaded PFOB nanoparticles compared to control groups. | Significant tumor growth reduction has been observed, with some studies showing a twofold reduction compared to the free drug.[1] | [1] |
| Biodistribution | The accumulation of PFOB nanoparticles in various organs and tissues over time. | PFOB NPs tend to accumulate in the liver and spleen, with clearance from major organs observed within a few days.[10] | [10][11] |
| Imaging Signal Enhancement | The increase in signal intensity in imaging modalities like ultrasound or CT after the administration of PFOB nanoparticles. | PFOB NPs provide significant and prolonged contrast enhancement in the blood pool and targeted tissues. | [12] |
Detailed Protocol: In Vivo Ultrasound Imaging with PFOB Nanoparticles in a Murine Model
This protocol describes a general procedure for performing contrast-enhanced ultrasound imaging in a mouse model of cancer.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on a heated imaging platform to maintain body temperature.[13]
-
Catheterization: Place an intravenous catheter, typically in the tail vein, for the administration of the contrast agent.[13]
-
Baseline Imaging: Acquire pre-contrast ultrasound images of the tumor and surrounding tissue in B-mode and contrast-specific imaging modes.
-
Contrast Agent Administration: Inject a bolus of the PFOB nanoparticle suspension through the tail vein catheter.
-
Dynamic Imaging: Immediately after injection, acquire a time-series of contrast-enhanced ultrasound images to observe the wash-in and wash-out kinetics of the nanoparticles in the tumor vasculature.
-
Targeted Imaging (if applicable): For targeted nanoparticles, acquire images at later time points (e.g., several hours post-injection) to visualize accumulation at the target site.
-
Image Analysis: Analyze the acquired images to quantify parameters such as peak enhancement, time to peak, and wash-in rate.[14]
Caption: Workflow for an in vivo ultrasound imaging experiment.
Comparative Analysis: Reconciling the In Vitro and In Vivo Performance of PFOB
Direct comparisons between in vitro and in vivo data for PFOB nanoparticles reveal both correlations and important discrepancies. For instance, a drug-loaded PFOB nanoparticle that demonstrates high cytotoxicity against cancer cells in vitro may show reduced efficacy in vivo due to factors like poor tumor penetration or rapid clearance by the mononuclear phagocyte system.[1] Conversely, the favorable pharmacokinetics of PFOB nanoparticles can lead to enhanced accumulation of a drug in a tumor in vivo, resulting in greater therapeutic effect than what might be predicted from in vitro studies alone.[1]
A key factor influencing this translation is the phenomenon of acoustic droplet vaporization (ADV), where liquid PFOB nanodroplets are converted into gaseous microbubbles by ultrasound. The pressure threshold required to induce ADV can differ between in vitro and in vivo environments due to variations in surrounding viscosity and pressure.[15][16]
Mechanism of Action and Cellular Interaction
The cellular uptake of PFOB nanoparticles is a critical step in their therapeutic and diagnostic action. In vitro studies suggest that uptake can occur through mechanisms like clathrin-mediated endocytosis and macropinocytosis.[17] The surface properties of the nanoparticles, such as charge and the presence of targeting ligands, play a significant role in determining the uptake pathway and efficiency.[8]
Caption: Theranostic mechanism of PFOB nanoparticles.
Conclusion and Future Perspectives
Perfluorooctanoyl bromide nanoparticles have unequivocally demonstrated their value as a multifunctional platform in both in vitro and in vivo research. While in vitro models are indispensable for initial screening and mechanistic studies, in vivo models provide the crucial context of a complex biological system. The key to advancing PFOB-based technologies lies in bridging the gap between these two realms. Future research should focus on developing more predictive in vitro models that better mimic the in vivo environment and on establishing robust in vitro-in vivo correlations. Such efforts will undoubtedly accelerate the clinical translation of these promising nanoparticles for the diagnosis and treatment of a wide range of diseases.
References
-
Comparison of Sequential Drug Release in Vitro and in Vivo. PMC. Retrieved from [Link]
-
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. PMC. Retrieved from [Link]
-
A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. Dove Medical Press. Retrieved from [Link]
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. Retrieved from [Link]
-
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. PMC. Retrieved from [Link]
-
Contrast Imaging in Mouse Embryos Using High-frequency Ultrasound. PMC. Retrieved from [Link]
-
In vivo pharmacokinetics and tissue distribution of nanodroplets in... ResearchGate. Retrieved from [Link]
-
In Vitro Methods for Assessing Nanoparticle Toxicity. PMC. Retrieved from [Link]
-
Effects of droplet size and perfluorocarbon boiling point on the frequency dependence of acoustic vaporization threshold. PubMed Central. Retrieved from [Link]
-
Insight into nanoparticle cellular uptake and intracellular targeting. PMC. Retrieved from [Link]
-
Understanding the influence of experimental factors on bio-interactions of nanoparticles: Towards improving correlation between in vitro and in vivo studies. PMC. Retrieved from [Link]
-
In-vitro release profile of various nanoparticles formulations. ResearchGate. Retrieved from [Link]
-
The in vitro and in vivo phantom comparison between different imaging... ResearchGate. Retrieved from [Link]
-
Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. PMC. Retrieved from [Link]
-
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. ResearchGate. Retrieved from [Link]
-
In vitro and in vivo toxicity assessment of nanoparticles. SpringerLink. Retrieved from [Link]
-
The Comparison of In Vitro Release Methods for the Evaluation of Oxytocin Release from Pluronic® F127 Parenteral Formulations. ResearchGate. Retrieved from [Link]
-
Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles. PMC. Retrieved from [Link]
-
Quantification of Contrast-Enhanced Ultrasound. CSB and SJU Digital Commons. Retrieved from [Link]
-
Gap between in vitro, in vivo performance a key obstacle in nanomedicine research. Healio. Retrieved from [Link]
-
The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications. ResearchGate. Retrieved from [Link]
-
Timeline and setup for treating a mouse using the diagnostic ultrasound... ResearchGate. Retrieved from [Link]
-
Protocol for monitoring intrapulmonary vasodilation in mice using contrast-enhanced echocardiography. PMC. Retrieved from [Link]
-
Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. ResearchGate. Retrieved from [Link]
-
Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. MDPI. Retrieved from [Link]
-
Toward Correlation in In Vivo and In Vitro Nanotoxicology Studies. Cambridge Core. Retrieved from [Link]
-
The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications. PMC. Retrieved from [Link]
-
In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. Royal Society of Chemistry. Retrieved from [Link]
-
Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization. Frontiers. Retrieved from [Link]
-
Investigation of the acoustic vaporization threshold of lipid-coated perfluorobutane. UCL Discovery. Retrieved from [Link]
-
Ultrasound Contrast Imaging: Fundamentals and Emerging Technology. Frontiers. Retrieved from [Link]
-
Contrast-Enhanced Ultrasound Imaging and In Vivo Circulatory Kinetics with Low Boiling Point Nanoscale Phase-Change Perfluorocarbon Agents. ScienceOpen. Retrieved from [Link]
-
Intracellular trafficking and cellular uptake mechanism of PHBV nanoparticles for targeted delivery in epithelial cell lines. SciSpace. Retrieved from [Link]
-
The Comparison of In Vitro Release Methods for the Evaluation of Oxytocin Release from Pluronic® F127 Parenteral Formulations. Dissolution Technologies. Retrieved from [Link]
-
Characterization of Perfluorooctylbromide-Based Nanoemulsion Particles Using Atomistic Molecular Dynamics Simulations. PMC. Retrieved from [Link]
-
Drug release profile of drug-loaded nanobubbles A) at different pH values for 6 days. ResearchGate. Retrieved from [Link]
-
Bioeffects Considerations for Diagnostic Ultrasound Contrast Agents. University of Washington. Retrieved from [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Retrieved from [Link]
-
Comparative ex vivo and in vitro Permeation Kinetics of Tocopherol in Liquid Formulations. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Typical in vitro phantom experiment to demonstrate ultrasound perfusion... ResearchGate. Retrieved from [Link]
-
Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. ResearchGate. Retrieved from [Link]
-
In Vitro Methods for Assessing Nanoparticle Toxicity: Methods and Protocols. ResearchGate. Retrieved from [Link]
-
Establishment of an in vitro test platform for nanoparticle toxicity testing under realistic exposure conditions. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
In vivo evaluation and imaging of nanomaterials for theranostic applications. ResearchGate. Retrieved from [Link]
-
Review on Acoustic Droplet Vaporization in Ultrasound Diagnostics and Therapeutics. PMC. Retrieved from [Link]
-
Volume quantification by contrast-enhanced ultrasound: an in-vitro comparison with true volumes and thermodilution. PMC. Retrieved from [Link]
-
In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments. PMC. Retrieved from [Link]
Sources
- 1. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gap between in vitro, in vivo performance a key obstacle in nanomedicine research [healio.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Protocol for monitoring intrapulmonary vasodilation in mice using contrast-enhanced echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 15. Effects of droplet size and perfluorocarbon boiling point on the frequency dependence of acoustic vaporization threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on Acoustic Droplet Vaporization in Ultrasound Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Effects of Perfluorooctanoyl Bromide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the long-term effects of Perfluorooctanoyl bromide (PFOB), also known as Perflubron, and its primary alternatives in key research and clinical applications. As a perfluorinated compound, PFOB's unique properties as a contrast agent, drug delivery vehicle, and liquid ventilation medium are weighed against the long-term safety profiles of established and emerging alternatives. This document is intended to inform experimental design and material selection by synthesizing available peer-reviewed data.
Introduction: The Rationale for Perfluorooctanoyl Bromide in Advanced Applications
Perfluorooctanoyl bromide is a synthetic organofluorine compound characterized by the substitution of hydrogen atoms with fluorine, resulting in a chemically and biologically inert molecule.[1] Its high gas-dissolving capacity, low surface tension, and immiscibility with water make it a versatile tool in several advanced medical applications.[1] Notably, PFOB has been investigated as a contrast agent for various imaging modalities, a vehicle for pulmonary drug delivery, and a medium for liquid ventilation.[2][3] However, as a member of the broader class of per- and polyfluoroalkyl substances (PFAS), compounds often dubbed "forever chemicals," a thorough evaluation of its long-term safety is paramount.[4] This guide will dissect the available long-term data for PFOB and compare it with its principal alternatives.
Long-Term Effects of Perfluorooctanoyl Bromide: A Review of the Evidence
Direct, long-term toxicological studies on PFOB are limited. However, existing research, primarily from its application in clinical settings, provides valuable insights into its long-term biological impact.
Key Findings:
-
Biological Inertness and Elimination: PFOB is not metabolized in the body and is eliminated unchanged, primarily through exhalation.[5] Its biological half-life is estimated to be between 3 and 4 days.[5][6] Animal studies have indicated that PFOB is not systemically absorbed and does not cause long-term harm.[7]
-
Clinical Follow-Up: Imaging studies in human subjects up to 20 years after treatment with PFOB have not revealed any negative long-term effects.[7]
-
Oxidative Stress Attenuation: In vitro studies have shown that Perflubron can attenuate oxidative damage to both biological and non-biological systems, a property independent of its anti-inflammatory effects.[8]
-
General PFAS Concerns: It is crucial to acknowledge that broader concerns exist regarding the long-term health effects of other PFAS, which have been linked to reproductive and developmental issues, an increased risk of some cancers, and interference with the immune system.[9] However, the rapid elimination and inert nature of PFOB may distinguish it from more persistent and toxic PFAS like PFOA and PFOS.[10]
Comparative Analysis: PFOB vs. Alternatives
The selection of a compound for a specific application necessitates a careful risk-benefit analysis. This section compares the long-term effects of PFOB with its main alternatives in its primary fields of use.
As a Contrast Agent
PFOB has been explored as a contrast agent for magnetic resonance imaging (MRI), computed tomography (CT), and ultrasound.[11] Its primary competitors are iodinated contrast agents and gadolinium-based contrast agents (GBCAs).
| Feature | Perfluorooctanoyl Bromide (PFOB) | Iodinated Contrast Agents | Gadolinium-Based Contrast Agents (GBCAs) | Microbubble Contrast Agents |
| Primary Long-Term Concerns | Limited long-term data, but current evidence suggests a favorable safety profile due to inertness and rapid elimination.[7] | Thyroid dysfunction (hyper- or hypothyroidism) due to iodine load.[12] Delayed hypersensitivity skin reactions.[13] Potential for contrast-induced nephropathy in susceptible individuals.[14] | Gadolinium retention in the body, including the brain.[15] Nephrogenic Systemic Fibrosis (NSF) in patients with pre-existing kidney failure.[16] Reports of "gadolinium deposition disease" with symptoms like brain fog, joint pain, and skin disorders.[17][18] | Generally considered safe with short-term side effects like headache and back/renal pain.[19][20] Contraindicated in patients with certain cardiac shunts.[20] Long-term effects are not as extensively studied as iodinated or gadolinium agents. |
| Mechanism of Action | Acts as a negative contrast agent by reducing local proton density signal in MRI. Radiopaque for CT.[11] | Attenuates X-rays due to the high atomic number of iodine. | Paramagnetic properties shorten the T1 relaxation time of surrounding water protons, enhancing the MRI signal. | Gas-filled microbubbles that oscillate in an ultrasound field, enhancing the backscatter of the ultrasound waves.[21] |
| Elimination | Primarily via exhalation.[5] | Renal excretion. | Primarily renal excretion. | Gas is eliminated through the lungs, and the shell components are metabolized or cleared by the reticuloendothelial system. |
Experimental Workflow: Assessing Long-Term Effects of Contrast Agents
Caption: Key properties contributing to PFOB's safety profile.
Conclusion and Future Directions
The available evidence suggests that Perfluorooctanoyl bromide has a favorable long-term safety profile, particularly when compared to alternatives like gadolinium-based and iodinated contrast agents. Its chemical inertness and rapid elimination from the body are significant advantages. However, the scarcity of dedicated, long-term, large-scale human studies necessitates a degree of caution.
For researchers and drug development professionals, PFOB remains a promising candidate for applications in imaging and drug delivery. Future research should focus on:
-
Comparative long-term studies: Directly comparing the chronic effects of PFOB with its alternatives in relevant animal models.
-
Human registries: Establishing registries to track the long-term health outcomes of patients who have received PFOB.
-
Next-generation PFCs: Investigating whether modifications to the perfluorocarbon structure can further enhance safety and efficacy.
By continuing to build a robust body of evidence, the scientific community can confidently leverage the unique properties of PFOB while ensuring patient safety.
References
-
U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]
-
Fairfax, K. C., et al. (2012). Chronic exposure to perfluorinated compounds: Impact on airway hyperresponsiveness and inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 303(5), L395-L405. Retrieved from [Link]
-
Liotta, C., & Stapleton, P. A. (2020). Per- and poly-fluoroalkyl substances (PFAS) effects on lung health: a perspective on the current literature and future recommendations. Frontiers in Toxicology, 2, 618394. Retrieved from [Link]
- Spahn, D. R., et al. (1995). Effect of Emulsion Concentration on Biodistribution of Perflubron in Tumor-Bearing Mice.
- Spadaro, A., & Iannaccone, G. (2000). Iodinated Contrast Media and Their Adverse Reactions. Journal of Nuclear Medicine Technology, 28(2), 79-84.
-
Kim, M. J., et al. (2023). Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene. International Journal of Molecular Sciences, 24(3), 1999. Retrieved from [Link]
-
ContrastConnect. (2025, November 17). How Long Do Side Effects of Iodine Contrast Last? Reactions Explained. Retrieved from [Link]
-
Varma, S. D., et al. (2003). Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems. Critical Care Medicine, 31(1), 258-262. Retrieved from [Link]
-
Shaffer, T. H., & Wolfson, M. R. (2022). Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids. Frontiers in Pharmacology, 13, 868958. Retrieved from [Link]
-
Rahimi, B., et al. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Frontiers in Bioengineering and Biotechnology, 11, 1115254. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Perfluorooctyl bromide. PubChem. Retrieved from [Link]
-
Semelka, R. C., et al. (2021). The benefits and side effects of gadolinium-based contrast agents in multiple sclerosis patients. Multiple Sclerosis and Related Disorders, 52, 102967. Retrieved from [Link]
-
Canaud, B., et al. (2005). Pathochemical Toxicity of perfluorocarbon-5070, a Liquid Test Performance Fluid Previously Used in Dialyzer Manufacturing, Confirmed in Animal Experiment. Journal of the American Society of Nephrology, 16(6), 1819-1823. Retrieved from [Link]
-
Al-Dahmash, A. (2013). Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention. Journal of Multidisciplinary Healthcare, 6, 235-241. Retrieved from [Link]
-
ter Haar, G. (2009). Safety and bio-effects of ultrasound contrast agents. Medical & Biological Engineering & Computing, 47(8), 893-900. Retrieved from [Link]
-
Cosco, E. D., et al. (2022). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Chemistry, 9, 808520. Retrieved from [Link]
-
Liu, Y., et al. (2014). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. International Journal of Nanomedicine, 9, 1007-1018. Retrieved from [Link]
-
VA Research Communications. (2024, October 10). Metal in MRI contrast agents may cause serious health problems. U.S. Department of Veterans Affairs. Retrieved from [Link]
-
Go-Bio. (n.d.). perfluorooctyl bromide. Retrieved from [Link]
- Main, M. L., & Goldman, J. H. (2008). Safety and Risk-Benefit Profile of Microbubble Contrast Agents in Echocardiography. Cardiology Clinics, 26(2), 203-214.
-
Polito, A., et al. (2021). Perfluorocarbons in Research and Clinical Practice: A Narrative Review. Cureus, 13(10), e18826. Retrieved from [Link]
-
Vinmec International Hospital. (2025, June 19). Side effects of Iodine-containing contrast agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, December 19). FDA Drug Safety Communication: FDA warns that gadolinium-based contrast agents (GBCAs) are retained in the body; requires new class warnings. Retrieved from [Link]
-
Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environment International, 29(6), 801-828. Retrieved from [Link]
-
Amani, A., et al. (2011). Alternatives to conventional suspensions for pulmonary drug delivery by nebulisers: a review. Journal of Pharmacy and Pharmacology, 63(11), 1385-1393. Retrieved from [Link]
-
Li, Y., et al. (2024). Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review). Experimental and Therapeutic Medicine, 27(4), 1-1. Retrieved from [Link]
-
Main, M. L., & Goldman, J. H. (2008). Safety and Risk–Benefit Profile of Microbubble Contrast Agents in Echocardiography. European Cardiology Review, 4(2), 74-78. Retrieved from [Link]
-
Nanotechnology News. (2025, April 21). The Hidden Risks of MRI Contrast Agents: Nanoparticles, Oxalic Acid, and the Call for Safer Imaging. Retrieved from [Link]
-
Eckersley, R. J., & Cosgrove, D. O. (2001). Microbubbles as Ultrasound Contrast Agents for Molecular Imaging: Preparation and Application. British Journal of Radiology, 74(886), 881-886. Retrieved from [Link]
-
healthcare-in-europe.com. (2025, November 10). New material to make MRI contrast agents greener, safer, sharper. Retrieved from [Link]
-
SilcoTek Corporation. (2025, March 25). PFAS-Free Alternatives for Analytical Systems. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2025, July 22). How PFAS Impacts Your Health. Centers for Disease Control and Prevention. Retrieved from [Link]
- Wijkstra, H., et al. (2012). European Symposium on Ultrasound Contrast Agents.
-
National Center for Health Research. (2019). The Health Risks of MRIs with Gadolinium-Based Contrast Agents. Retrieved from [Link]
- Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review.
-
Kandasamy, Y. (2012). Liquid Ventilation. Journal of Clinical and Diagnostic Research, 6(8), 1431-1434. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Per- and poly-fluoroalkyl substances (PFAS) effects on lung health: a perspective on the current literature and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Chronic exposure to perfluorinated compounds: Impact on airway hyperresponsiveness and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodinated Contrast Media and Their Adverse Reactions | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. Background Information on Adverse Effects of Iodinated Contrast | UCSF Radiology [radiology.ucsf.edu]
- 15. Metal in MRI contrast agents may cause serious health problems [research.va.gov]
- 16. FDA Drug Safety Communication: FDA warns that gadolinium-based contrast agents (GBCAs) are retained in the body; requires new class warnings | FDA [fda.gov]
- 17. The benefits and side effects of gadolinium-based contrast agents in multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. udshealth.com [udshealth.com]
- 19. Safety and Risk-Benefit Profile of Microbubble Contrast Agents in Echocardiography | USC Journal [uscjournal.com]
- 20. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 21. Microbubble contrast agents: a new era in ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Guide: Perfluorooctanoyl Bromide
[1]
Executive Summary & Critical Identification
STOP AND VERIFY: Before initiating any disposal procedure, you must confirm the exact chemical identity.[1] There is a frequent nomenclature confusion between Perfluorooctanoyl Bromide (Reactive) and Perfluorooctyl Bromide (Inert).[1]
| Feature | Perfluorooctanoyl Bromide (The Hazard) | Perfluorooctyl Bromide (The Contrast Agent) |
| Structure | C₇F₁₅-CO-Br (Acyl Bromide) | C₈F₁₇-Br (Alkyl Bromide) |
| Reactivity | HIGHLY REACTIVE. Reacts violently with water/moisture to release HBr fumes.[1] | INERT. Biologically stable, non-reactive with water.[1] |
| CAS | Varies/Synthesis Intermediate | 423-55-2 (Perflubron) |
| Physical State | Fuming liquid (typically) | Clear, colorless, heavy liquid |
| Primary Hazard | Corrosive, Lachrymator, PFAS Precursor | PFAS Content (Environmental) |
This guide primarily addresses the REACTIVE ACYL BROMIDE (Perfluorooctanoyl Bromide). If you possess the inert Perfluorooctyl Bromide (CAS 423-55-2), skip to Section 4 (PFAS Waste Segregation).[1]
The Mechanism of Hazard (Why We Quench)
Direct disposal of Perfluorooctanoyl bromide into aqueous waste streams without controlled quenching is negligent.[1] The compound undergoes rapid hydrolysis upon contact with water or humid air.[1]
The Hydrolysis Reaction:
Safety Implications:
-
Acute Toxicity: The release of HBr gas creates an immediate inhalation hazard and corrosive environment.[1]
-
Environmental Persistence: The hydrolysis product, Perfluorooctanoic Acid (PFOA), is a regulated "Forever Chemical" (PFAS).[1] It cannot be destroyed by standard wastewater treatment or low-temperature incineration.[1]
Operational Protocol: Controlled Quenching
Objective: Convert the reactive acid bromide into a stable, non-volatile salt form (PFOA salt) prior to disposal.
Required PPE:
-
Respiratory: Full-face respirator with acid gas cartridges (if outside a fume hood) or standard fume hood operation (sash down).[1]
-
Dermal: Double nitrile gloves (minimum) or Butyl rubber gloves.[1]
-
Eye: Chemical splash goggles (if not using full face shield).[1]
Step-by-Step Quenching Procedure
-
Preparation:
-
Perform all operations in a functioning chemical fume hood.
-
Prepare a Quenching Solution : Saturated Sodium Bicarbonate (
) in ice water (approx. 10% w/v). -
Why Bicarbonate? It neutralizes the generated HBr without the violent exotherm of strong bases like NaOH.
-
-
Dilution (The Carrier Solvent):
-
Controlled Addition:
-
SLOWLY add the diluted bromide solution dropwise into the stirring Quenching Solution.
-
Monitor: Watch for effervescence (
generation). If bubbling becomes vigorous, stop addition and allow the solution to cool.[2]
-
-
Verification:
-
Phase Separation (Optional but Recommended):
Waste Segregation & Packaging (The PFAS Mandate)
Standard "Organic Waste" disposal is insufficient for this material.[1] You must prevent this waste from entering fuel-blending streams used for cement kilns unless they are certified for PFAS destruction.[1]
Labeling Requirements:
-
Primary Tag: "HAZARDOUS WASTE - PFAS CONTENT"
-
Constituents: "Perfluorooctanoic Acid Salts, Sodium Bromide, [Solvent Name]"
-
Hazard Codes: Corrosive (if pH not perfectly neutral), Toxic.[1]
Container Selection:
-
Material: HDPE (High-Density Polyethylene) or Polypropylene.[1] Avoid glass if HF generation is even remotely possible (though unlikely here, HBr is the primary byproduct).[1]
-
Headspace: Leave 10% headspace for potential off-gassing.[1]
Regulatory Compliance: Destruction Criteria
According to the EPA's Interim Guidance on the Destruction and Disposal of PFAS (2024), the carbon-fluorine bond is exceptionally stable.[1]
| Method | Suitability | Notes |
| Standard Incineration | ❌ FAIL | Temperatures <1000°C may aerosolize PFAS rather than destroy it.[1] |
| High-Temp Incineration | ✅ PREFERRED | Must operate >1100°C with residence time >2 seconds.[1] |
| Deep Well Injection | ⚠️ CONDITIONAL | Allowed in some jurisdictions (Class I wells), but liability remains.[1] |
| Sewer/Drain | ⛔ ILLEGAL | Strictly prohibited under NPDES and EU Water Framework Directive.[1] |
Visual Workflows
Figure 1: Identification & Decision Logic
Determine the chemical nature before acting.
Caption: Decision tree distinguishing between the reactive acyl bromide and the inert alkyl bromide, leading to the unified PFAS waste stream.
Figure 2: The Quenching Protocol (Acyl Bromide Only)
Operational workflow for neutralizing the reactive species.
Caption: Step-by-step quenching workflow to safely neutralize Perfluorooctanoyl bromide before disposal.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1][3] Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Perfluorooctyl bromide (Compound Summary).[1] Retrieved from [Link][1]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Standard Operating Procedure: Acid Chlorides and Halides.[1] (General quenching protocols applied to fluorinated analogs).[1]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals: Acid Halide Quenching.[1] Retrieved from [Link][1]
Personal protective equipment for handling Perfluorooctanoyl bromide
Critical Safety Alert: Chemical Identity Verification
Before proceeding, you must verify the CAS number of your material.[1] There is a frequent nomenclature confusion between two distinct compounds:
-
Perfluorooctanoyl Bromide (The Target of this Guide):
-
Perfluorooctyl Bromide (Perflubron):
This guide addresses the handling of the REACTIVE ACID BROMIDE (Perfluorooctanoyl bromide). If you are handling Perflubron, this protocol is excessive but safe; if you are handling the Acid Bromide and follow Perflubron protocols, you risk severe injury.[1]
The Hazard Mechanism: The Hydrolysis Trap
Handling Perfluorooctanoyl bromide is not merely about avoiding liquid contact; it is about managing an invisible reaction front.[1] As an acyl bromide, this compound possesses a highly electrophilic carbonyl carbon.[1] Upon contact with any proton donor (atmospheric moisture, mucosal membranes), it undergoes rapid hydrolysis.[1]
The Reaction Pathway
[1]Why this matters:
-
Immediate Acute Threat: The generation of Hydrogen Bromide (HBr) gas creates an immediate inhalation and corrosive hazard.[1] HBr is more dense than air and will pool in low spots (like the bottom of a fume hood).[1]
-
Long-term Regulatory Threat: The hydrolysis product is Perfluorooctanoic Acid (PFOA), a persistent organic pollutant (POP).[1] Spills cannot be simply washed down the drain , as this creates a significant environmental compliance violation under PFAS regulations.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for direct handling of acid bromides.[1] The low surface tension of perfluorinated chains allows them to wet surfaces rapidly, while the acid bromide functionality can degrade nitrile rubber, leading to permeation.[1]
The "Barrier-Dexterity" System
You must employ a dual-layer glove system to balance chemical resistance with the dexterity required for synthesis.[1]
| PPE Component | Specification | Scientific Rationale |
| Inner Glove (Barrier) | Laminate Film (e.g., Silver Shield/4H) | Impermeability: Laminate films provide >4-hour breakthrough time for aggressive acid halides and organic bromides.[1] They are chemically resistant but offer poor dexterity.[1] |
| Outer Glove (Sacrificial) | High-Grade Nitrile (minimum 5 mil) | Mechanical Protection: Protects the delicate inner laminate glove from tears and provides grip.[1] Acts as a sacrificial layer against splashes.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Gas Removal: HBr gas generation is instantaneous upon hydrolysis.[1] SCBA is required if working outside a hood (e.g., spill cleanup).[1] |
| Eye/Face | Chemical Goggles + Face Shield | Splash/Vapor Defense: Safety glasses are inadequate against fuming acid halides which can bypass side shields.[1] |
| Body | Chem-Resistant Apron (Tyvek/Rubber) | PFOA Prevention: Lab coats absorb liquids.[1] An apron prevents the "wicking" of PFOA precursors onto skin or street clothes.[1] |
Operational Workflow & Logic
Diagram 1: PPE & Handling Decision Logic
Caption: Decision logic for confirming chemical identity and selecting the appropriate barrier protection for reactive acid bromides.
Step-by-Step Protocol
A. Pre-Handling Inspection[1]
-
Dryness Check: Ensure all glassware is flame-dried or oven-dried.[1] Moisture is your enemy; it degrades your reagent and releases toxic gas.[1]
-
Trap Setup: If the reaction is heated, route the exhaust through a base trap (NaOH solution) to neutralize evolved HBr before it enters the ductwork.[1]
B. Transfer Techniques[1]
-
Syringe Transfer: Use glass syringes with PTFE-tipped plungers.[1] Avoid standard rubber plungers, as the acid bromide may swell or degrade the rubber, causing the plunger to seize.[1]
-
Cannula Transfer: Preferred for volumes >20mL.[1] Use positive pressure (Nitrogen/Argon) to move the liquid.[1]
C. Quenching (The Critical Step)
Never add water directly to the neat acid bromide.[1]
-
Prepare: A saturated solution of Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) in an ice bath. -
Dilute: Dilute the reaction mixture with a non-reactive solvent (e.g., Dichloromethane) first.
-
Add: Slowly add the diluted mixture to the basic solution.
Disposal & Environmental Compliance (PFAS)
STOP: Do not treat this waste as standard "Organic Halogenated Waste."
-
The Problem: Hydrolysis generates PFOA (Perfluorooctanoic acid).[1] PFOA is a "Forever Chemical" subject to strict EPA and EU regulations.[1]
-
The Protocol:
-
Segregation: Collect all contaminated gloves, paper towels, and quenched reaction mixtures in a dedicated waste stream labeled "PFAS Contaminated / Fluorinated Organic Waste." [1]
-
Destruction: This waste must be sent for High-Temperature Incineration (typically >1100°C).[1] Standard fuel blending or solvent recovery is often prohibited for PFAS precursors.[1]
-
Emergency Response
Diagram 2: Exposure Response Pathway
Caption: Immediate triage steps for exposure. Note the distinction that Calcium Gluconate (used for HF) is not typically required for HBr burns, though the protocol is similar (copious irrigation).[1]
Specific First Aid[1][4]
-
Skin: Blot excess liquid immediately with a dry pad (do not rub), then flush with water for 15 minutes.[1] The injury is a combination of acid burn (HBr) and solvent irritation.[1]
-
Inhalation: Symptoms of pulmonary edema (fluid in lungs) can be delayed up to 24 hours.[1] Any inhalation of the "smoke" (HBr mist) requires medical observation.[1]
References
-
National Center for Biotechnology Information (PubChem). Perfluorooctyl bromide (Compound Summary - CAS 423-55-2).[1][Link](Note: Cited for structural comparison and physical properties of the perfluorocarbon chain).[1]
-
Furman University. Hydrolysis of Alkyl Bromides (Mechanism).[1][Link](Mechanistic background on bromide displacement).
Sources
- 1. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kemcal.com [kemcal.com]
- 3. echemi.com [echemi.com]
- 4. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]
- 5. fluoryx.com [fluoryx.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. perfluorooctyl bromide, 423-55-2 [thegoodscentscompany.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
